2-Fluorothiophene-3-carboxylic acid
Description
Properties
IUPAC Name |
2-fluorothiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FO2S/c6-4-3(5(7)8)1-2-9-4/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQHDBZMKUYOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427762 | |
| Record name | 2-fluorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71154-31-9 | |
| Record name | 2-Fluoro-3-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71154-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluorothiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 3-Fluorothiophene-2-carboxylic Acid
Introduction: The Strategic Value of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic scaffolds is a cornerstone of molecular design. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—make it an invaluable tool for optimizing the performance of bioactive molecules and functional materials.[1][2] Among the privileged heterocyclic cores, the thiophene ring is a well-established pharmacophore found in numerous approved drugs.[3][4]
This guide provides an in-depth examination of 3-Fluorothiophene-2-carboxylic acid (CAS: 32431-84-8), a versatile fluorinated building block.[1] Its bifunctional nature, featuring a reactive carboxylic acid handle and a strategically placed fluorine atom on a thiophene core, makes it a highly sought-after intermediate for the synthesis of complex molecular architectures, including D-amino acid oxidase (DAAO) inhibitors for neurological applications and novel agrochemicals.[1][5]
Note to the reader: While the initial topic specified 2-Fluorothiophene-3-carboxylic acid, the available scientific literature and synthetic precedent overwhelmingly favor the isomeric structure, 3-Fluorothiophene-2-carboxylic acid. This guide will therefore focus on the synthesis and characterization of this more extensively documented and synthetically accessible compound.
Part 1: Strategic Synthesis Pathway
The introduction of a fluorine atom onto an aromatic ring is often non-trivial and requires specific, reliable methodologies. Direct fluorination is typically too reactive and unselective.[6] A robust and widely adopted strategy for the synthesis of aryl fluorides is the Balz-Schiemann reaction , which proceeds through the thermal decomposition of a diazonium tetrafluoroborate salt.[7][8] This method provides the foundation for an efficient, multi-step synthesis of 3-Fluorothiophene-2-carboxylic acid, starting from the commercially available methyl 3-aminothiophene-2-carboxylate.
The chosen pathway involves three key transformations:
-
Diazotization: The primary amine of the starting material is converted into a diazonium salt using nitrous acid.
-
Fluoro-dediazoniation (Balz-Schiemann Reaction): The diazonium salt is treated with a fluoride source, typically fluoroboric acid, to form a stable diazonium tetrafluoroborate intermediate, which upon heating, expels nitrogen gas to yield the fluorinated thiophene ring.[9]
-
Ester Hydrolysis: The methyl ester is saponified under basic conditions to yield the final carboxylic acid product.[10][11]
This sequence is favored for its reliability and the relative stability of the key diazonium tetrafluoroborate intermediate, which can often be isolated, ensuring a controlled and high-yielding fluorination step.[9]
Detailed Experimental Protocol
Step 1 & 2: Synthesis of Methyl 3-fluorothiophene-2-carboxylate via Balz-Schiemann Reaction [8][12]
-
Rationale: This one-pot procedure combines the formation of the diazonium salt with the subsequent fluorination. Using fluoroboric acid (HBF₄) serves a dual purpose: it provides the acidic medium for diazotization with sodium nitrite (NaNO₂) and acts as the source of the tetrafluoroborate counter-ion (BF₄⁻), which stabilizes the diazonium salt.[8] Thermal decomposition of this salt is a first-order process that proceeds via an Sₙ1-type mechanism to generate the aryl fluoride.[9]
-
Protocol:
-
To a cooled (0-5 °C) solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in aqueous fluoroboric acid (48 wt. %, ~2.5 eq), add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting suspension at 0-5 °C for 1 hour. The formation of a precipitate, the diazonium tetrafluoroborate salt, should be observed.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Although generally more stable than other diazonium salts, this intermediate should be handled with care and not stored for extended periods.[9]
-
In a flask equipped with a condenser, gently heat the isolated diazonium salt under an inert atmosphere. The decomposition is often initiated around 100-120 °C and is accompanied by the vigorous evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases.
-
Once gas evolution ceases, cool the reaction mixture and purify the crude product (a dark oil or solid) by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure methyl 3-fluorothiophene-2-carboxylate.[12][13]
-
Step 3: Hydrolysis of Methyl 3-fluorothiophene-2-carboxylate [10][11]
-
Rationale: Base-catalyzed hydrolysis (saponification) is a standard and efficient method for converting esters to carboxylic acids. Lithium hydroxide (LiOH) is often the base of choice for its high reactivity and good solubility in common solvent systems like THF/water.[11] The reaction is irreversible upon acidic workup, which protonates the carboxylate salt to yield the final product.
-
Protocol:
-
Dissolve methyl 3-fluorothiophene-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (1.5-2.0 eq) and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl).
-
The product, 3-Fluorothiophene-2-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product as a white to off-white powder.[14]
-
Part 2: Comprehensive Characterization
Confirming the identity, purity, and structure of the final compound is a critical step that relies on a suite of analytical techniques. Each technique provides a unique piece of structural information, and together they form a self-validating system of characterization.
Summary of Analytical Data
The following table summarizes the expected physical and spectroscopic data for 3-Fluorothiophene-2-carboxylic acid.
| Analysis Technique | Parameter | Expected Value / Observation | Reference |
| Physical Properties | Molecular Formula | C₅H₃FO₂S | [5] |
| Molecular Weight | 146.14 g/mol | [5] | |
| Appearance | White to off-white crystalline powder | [14] | |
| Melting Point | 157-179 °C (range reported) | [5][14][15] | |
| ¹H NMR | δ (ppm), DMSO-d₆ | ~13.5 (s, broad, 1H, -COOH)~7.8-8.0 (d, 1H, Thiophene-H₅)~7.2-7.4 (dd, 1H, Thiophene-H₄) | Predicted from[16][17] |
| ¹³C NMR | δ (ppm), DMSO-d₆ | ~160-165 (C=O)~155-160 (d, ¹JCF, C₃)~130-135 (d, C₅)~115-125 (d, C₄)~110-120 (d, C₂) | Predicted from[17][18] |
| ¹⁹F NMR | δ (ppm), DMSO-d₆ | ~ -120 to -140 (dd) | Predicted from[16] |
| FT-IR | Wavenumber (cm⁻¹) | 2500-3300 (broad, O-H stretch)~1700-1725 (strong, C=O stretch)~1210-1320 (C-O stretch)~900-960 (broad, O-H wag) | [19][20] |
| Mass Spectrometry | m/z | 146 (M⁺, Molecular Ion)129 (M⁺ - OH)101 (M⁺ - COOH) | Predicted from[21][22] |
Expert Interpretation of Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most diagnostic signal is the highly deshielded carboxylic acid proton, which appears as a broad singlet far downfield (typically >10 ppm) due to strong hydrogen bonding and the electronic environment.[17] The two thiophene protons will appear as doublets or doublets of doublets, with their coupling constants (J-values) influenced by both H-H and H-F coupling.
-
¹³C NMR: The carbonyl carbon signal appears in the characteristic range for carboxylic acids (160-185 ppm).[18] The carbon directly attached to the fluorine atom (C₃) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet, which is definitive proof of the fluorine's position. Other carbons in the ring will also show smaller C-F couplings.
-
¹⁹F NMR: This experiment provides unambiguous confirmation of the presence of fluorine. A single resonance in the expected region for an aryl fluoride confirms the successful fluorination step.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum of a carboxylic acid is highly characteristic. The O-H stretching vibration appears as an exceptionally broad band spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹, often obscuring the C-H stretching signals.[19] This broadening is a direct result of strong intermolecular hydrogen bonding, which creates a continuum of vibrational states.[20] This feature, combined with a sharp, intense carbonyl (C=O) stretch around 1700-1725 cm⁻¹, provides a nearly irrefutable fingerprint for the carboxylic acid functional group.[19]
-
Mass Spectrometry (MS): Under electron impact (EI) conditions, the molecular ion peak (M⁺) at m/z = 146 should be observable. Key fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) to give a peak at m/z 129 (M-17) and the loss of the entire carboxyl group (-COOH) to give a peak at m/z 101 (M-45).[21][23] The resulting acylium ion (C₄H₂FS⁺) or the thiophenyl cation (C₄H₂F⁺) may be among the most abundant fragments observed.
Conclusion
3-Fluorothiophene-2-carboxylic acid is a valuable building block whose synthesis can be reliably achieved through a well-established, multi-step sequence centered around the Balz-Schiemann reaction. This guide outlines a field-proven pathway from a commercially available aminothiophene precursor, detailing the causal logic behind each synthetic step. The successful synthesis must be validated by a comprehensive suite of characterization techniques. The combination of NMR, FT-IR, and mass spectrometry, alongside physical measurements like melting point, provides a robust, self-validating confirmation of the final product's identity and purity, empowering researchers and drug development professionals to confidently utilize this key intermediate in their discovery programs.
References
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MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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ChemBK. (2024). 2-Thiophenecarboxylic acid, 3-fluoro-. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Retrieved from [Link]
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Bendahan, D., et al. (2021). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry, 45(32), 14383-14389. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information for "Synthesis of a thiophene-based fluorinated library...". Retrieved from [Link]
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Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Fluorinated Thiophenes: A Buyer's Guide. Retrieved from [Link]
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Allen Institute for AI. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses. Retrieved from [Link]
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ChemInform Abstract. (2010). Synthesis of Fluorinated Thiophenes and Their Analogues. Retrieved from [Link]
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BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]
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Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from [Link]
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Dhingra, S. K., et al. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions. Retrieved from [Link]
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PubChem. (n.d.). Methyl 3-fluorothiophene-2-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Suárez-Castillo, O. R., et al. (2013). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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University of Southern Maine. (n.d.). Mass Spectra Interpretation: CARBOXYLIC ACIDS. Retrieved from [Link]
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IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
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Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
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YouTube. (2020). Mass Spec 3e Carboxylic Acids. Retrieved from [Link]
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ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Fluorothiophene-3-carboxylic Acid
Introduction: The Strategic Importance of a Fluorinated Heterocycle
In the landscape of modern drug discovery and materials science, heterocyclic compounds form the bedrock of innovation. Among these, thiophene and its derivatives are particularly noteworthy, prized for their versatile structural and electronic properties.[1][2] The thiophene ring is a bioisostere of the benzene ring, offering similar aromaticity while introducing a sulfur heteroatom that can modulate physicochemical properties and enhance drug-receptor interactions.[1][2] This has led to the incorporation of thiophene scaffolds in a wide array of FDA-approved drugs, ranging from anti-inflammatory agents to anticancer and antipsychotic medications.[1][3]
This guide focuses on a specific, highly functionalized derivative: 2-Fluorothiophene-3-carboxylic acid (CAS No: 58461-38-0). The strategic placement of a fluorine atom and a carboxylic acid group on the thiophene ring creates a molecule of significant interest for researchers and drug development professionals. The fluorine atom, a small and highly electronegative element, can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] Simultaneously, the carboxylic acid group provides a reactive handle for synthesizing diverse libraries of amides, esters, and other derivatives essential for structure-activity relationship (SAR) studies.[4][5]
Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a prerequisite for its rational application. Properties such as acidity (pKa), lipophilicity (LogP/D), and solubility dictate a compound's behavior in biological systems—governing its absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a comprehensive overview of these core properties, supported by field-proven experimental protocols, to empower scientists in leveraging 2-Fluorothiophene-3-carboxylic acid to its full potential.
Molecular and Structural Properties
A foundational understanding begins with the molecule's basic structural and physical characteristics. These properties are the starting point for all subsequent experimental design and interpretation.
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// Define nodes for atoms C1 [label="C", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="1.4,1!", fontcolor="#202124"]; C3 [label="C", pos="1.4,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-0.5!", fontcolor="#202124"]; S [label="S", pos="0.7,-1.8!", fontcolor="#202124"]; F [label="F", pos="-1.2,1.8!", fontcolor="#EA4335"]; C5 [label="C", pos="2.6,1.8!", fontcolor="#202124"]; O1 [label="O", pos="2.4,2.8!", fontcolor="#EA4335"]; O2 [label="OH", pos="3.8,1.5!", fontcolor="#EA4335"];
// Define edges for bonds C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- S [label=""]; S -- C1 [label=""]; C1 -- F [label=""]; C2 -- C5 [label=""]; C5 -- O1 [label="="]; C5 -- O2 [label=""];
// Invisible nodes for labels label_thiophene [label="Thiophene Ring", pos="0.7,0.25!", fontsize=10, fontcolor="#5F6368"]; label_fluoro [label="2-Fluoro", pos="-1,1!", fontsize=10, fontcolor="#5F6368"]; label_carboxyl [label="3-Carboxylic Acid", pos="3.2,2.2!", fontsize=10, fontcolor="#5F6368"]; } caption: "Molecular Structure of 2-Fluorothiophene-3-carboxylic acid"
Table 1: Core Molecular and Physical Data
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃FO₂S | [6] |
| Molecular Weight | 146.14 g/mol | [6][7] |
| CAS Number | 58461-38-0 | [6] |
| Appearance | White to off-white crystalline powder/solid | [7] |
| Melting Point | 175-179 °C | [7] |
| Boiling Point | 263.8 ± 20.0 °C (Predicted) | [7] |
| Solubility | Soluble in methanol | [7] |
| Storage | Sealed in dry, 2-8°C, keep in dark place | [7] |
Key Physicochemical Parameters & Experimental Determination
The following sections detail the most critical physicochemical properties for drug development and provide standardized, trustworthy protocols for their experimental determination.
Acidity (pKa)
The pKa, or acid dissociation constant, is arguably the most important physicochemical parameter for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which directly influences solubility, membrane permeability, and receptor binding. For 2-Fluorothiophene-3-carboxylic acid, the carboxylic acid moiety is the primary ionizable group.
-
Predicted pKa: 3.22 ± 0.10[7]
Expert Insight: A pKa of ~3.22 indicates that this compound is a moderately strong organic acid. At physiological pH (7.4), it will exist almost entirely in its deprotonated (anionic) carboxylate form. This has profound implications: while the ionized form enhances aqueous solubility, it generally hinders passive diffusion across lipid membranes. This knowledge is crucial for designing formulation strategies and predicting its behavior in different compartments of the body.
This protocol describes a robust and widely accepted method for accurately measuring pKa values.[8][9]
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subgraph "cluster_titration" { label = "Titration"; style = "filled"; color = "#E6F4EA"; node [fillcolor="#FFFFFF"]; purge [label="4. Purge with N₂\n(Remove dissolved CO₂)"]; titrate [label="5. Titrate with NaOH\n(Add increments, record pH)"]; }
subgraph "cluster_analysis" { label = "Data Analysis"; style = "filled"; color = "#FEF7E0"; node [fillcolor="#FFFFFF"]; plot [label="6. Plot pH vs. Titrant Volume"]; find_ep [label="7. Determine Equivalence Point\n(Max of 1st derivative)"]; find_hep [label="8. Locate Half-Equivalence Point"]; pka [label="9. pKa = pH at\nHalf-Equivalence Point", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
// Connections prep_sample -> prep_titrant -> calibrate -> purge [style=invis]; purge -> titrate -> plot -> find_ep -> find_hep -> pka; } caption: "Workflow for pKa Determination via Potentiometric Titration"
Methodology:
-
Preparation:
-
Accurately prepare a ~1 mM solution of 2-Fluorothiophene-3-carboxylic acid. A co-solvent (e.g., methanol) may be used initially to ensure complete dissolution before diluting with water.[8]
-
Prepare and standardize a 0.1 M NaOH titrant solution.
-
Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[8]
-
-
Titration:
-
Transfer a known volume (e.g., 20 mL) of the analyte solution to a reaction vessel equipped with a magnetic stirrer.[8]
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a weak acid.[8]
-
Immerse the calibrated pH electrode into the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[8]
-
Continue the titration until the pH has passed the expected equivalence point and reached a plateau (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.[10]
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found most accurately by plotting the first derivative of the curve (ΔpH/ΔV) and identifying the volume at which the maximum occurs.[10]
-
The half-equivalence point is exactly half the volume of the equivalence point.[11]
-
The pKa is equal to the pH of the solution at the half-equivalence point.[11][12] For high accuracy, perform the titration in triplicate and report the average pKa with the standard deviation.[8]
-
Lipophilicity (LogP / LogD)
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME properties. It is typically expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for ionizable species at a specific pH.
-
LogP: Describes the partitioning of the neutral (protonated) form of the acid between octanol and water.
-
LogD: Describes the partitioning of all species (protonated and deprotonated) at a given pH. For an acid, LogD will be lower than LogP at pH values above the pKa.
Given the pKa of ~3.22, the LogD at physiological pH (7.4) is the more biologically relevant parameter.
Expert Insight: A molecule's lipophilicity exists in a "Goldilocks zone." Too low, and it won't cross cell membranes; too high, and it may have poor aqueous solubility or be rapidly metabolized. The LogD₇.₄ value provides a direct measure of how a drug will partition between the aqueous environment of the blood and the lipid environment of cell membranes.
The shake-flask method is the gold-standard technique for determining partition and distribution coefficients.[13][14][15]
Methodology:
-
Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, separately, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate.[15] This pre-equilibration is critical for accurate results.
-
Prepare a stock solution of 2-Fluorothiophene-3-carboxylic acid in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[15][16]
-
-
Partitioning:
-
In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (pH 7.4).
-
Spike the mixture with a small volume of the compound's stock solution to a final concentration that is detectable by the chosen analytical method (e.g., HPLC-UV).
-
Seal the vial and shake vigorously using a mechanical shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 1-3 hours) to ensure equilibrium is reached.[17]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous phases.
-
Carefully withdraw an aliquot from each phase. Extreme care must be taken to avoid cross-contamination.[14]
-
Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase:
-
D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
LogD is the base-10 logarithm of D:
-
LogD₇.₄ = log₁₀(D)[16]
-
-
dot graph "Property_Interplay" { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=ellipse, style="filled", fontcolor="#FFFFFF"]; edge [color="#5F6368", arrowhead=normal];
// Core Properties pKa [label="pKa\n(Ionization)", fillcolor="#EA4335"]; LogD [label="LogD\n(Lipophilicity)", fillcolor="#FBBC05"]; Sol [label="Solubility", fillcolor="#4285F4"];
// ADME Properties Abs [label="Absorption", shape=box, style="rounded,filled", fillcolor="#34A853"]; Dist [label="Distribution", shape=box, style="rounded,filled", fillcolor="#34A853"]; Perm [label="Permeability", shape=box, style="rounded,filled", fillcolor="#34A853"]; Bind [label="Target Binding", shape=box, style="rounded,filled", fillcolor="#34A853"];
// Relationships pKa -> Sol [label="influences"]; LogD -> Sol [label="influences"]; pKa -> LogD [label="determines"]; pKa -> Perm [label="affects"]; LogD -> Perm [label="affects"]; Sol -> Abs [label="enables"]; Perm -> Abs [label="governs"]; LogD -> Dist [label="governs"]; pKa -> Bind [label="can affect\n(ionic interactions)"]; LogD -> Bind [label="can affect\n(hydrophobic interactions)"]; } caption: "Interplay of Physicochemical Properties in Drug Discovery"
Spectroscopic Profile
The spectroscopic signature of a molecule is its unique fingerprint, essential for structural confirmation and purity assessment.
-
¹H NMR (Proton NMR): The acidic proton of the carboxylic acid is expected to appear as a broad singlet far downfield, typically in the 10-13 ppm range.[18] The two protons on the thiophene ring will appear as doublets, with their chemical shifts and coupling constants influenced by the adjacent fluorine and carboxylic acid substituents.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid typically resonates in the 160-180 ppm region.[18] The four carbons of the thiophene ring will show distinct signals, with the carbon directly bonded to fluorine exhibiting a large C-F coupling constant.
-
¹⁹F NMR: This is a crucial technique for any fluorinated compound. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atom.
-
Infrared (IR) Spectroscopy: A very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer is expected from ~2500-3300 cm⁻¹.[18] A strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹.[18]
Note: Specific, experimentally verified spectral data for 2-Fluorothiophene-3-carboxylic acid can be found in chemical databases and supplier documentation.[19]
Conclusion
2-Fluorothiophene-3-carboxylic acid is a high-value building block for chemical and pharmaceutical research. Its physicochemical properties—a pKa of ~3.22, moderate lipophilicity, and characteristic spectroscopic profile—define its behavior and potential applications. The acidic nature ensures significant aqueous solubility at physiological pH, while the fluorinated thiophene core provides a metabolically robust and synthetically versatile scaffold. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the unique attributes of this compound to accelerate the design and development of next-generation therapeutics and advanced materials.
References
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
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The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies. Available from: [Link]
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Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
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LogP/D. Cambridge MedChem Consulting. Available from: [Link]
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available from: [Link]
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LogP / LogD shake-flask method. Protocols.io. Available from: [Link]
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(PDF) Thiophene: the molecule of diverse medicinal importance. ResearchGate. Available from: [Link]
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(PDF) LogP / LogD shake-flask method v1. ResearchGate. Available from: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available from: [Link]
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2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis. Alchemist-chem. Available from: [Link]
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How to Determine Pka from Titration Curve. Oreate AI Blog. Available from: [Link]
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How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. Study.com. Available from: [Link]
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Development of Methods for the Determination of pKa Values. National Institutes of Health (NIH). Available from: [Link]
-
Supporting Information. pubs.acs.org. Available from: [Link]
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Methyl 3-fluorothiophene-2-carboxylate | C6H5FO2S | CID 10583081. PubChem. Available from: [Link]
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3-Fluorothiophene-2-carboxylic acid. MySkinRecipes. Available from: [Link]
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2-Thiophenecarboxylic acid, 3-fluoro-. ChemBK. Available from: [Link]
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5-Fluorothiophene-2-carboxylic acid | C5H3FO2S | CID 11804901. PubChem. Available from: [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]
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pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. OWL. Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available from: [Link]
-
3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Thiophene-3-carboxylic acid | C5H4O2S | CID 6918. PubChem. Available from: [Link]
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An In-Depth Technical Guide to the Structural Analysis and Confirmation of 2-Fluorothiophene-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Section 1: Introduction and Strategic Importance
In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds represent a cornerstone of innovation. The judicious incorporation of fluorine into a molecular scaffold can profoundly alter its physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity. 2-Fluorothiophene-3-carboxylic acid is a key exemplar of this molecular class, merging the well-established thiophene pharmacophore with the modulating effects of a fluorine substituent and the synthetic versatility of a carboxylic acid handle.
This guide provides a comprehensive, multi-technique framework for the unambiguous structural elucidation and confirmation of 2-Fluorothiophene-3-carboxylic acid. As Senior Application Scientist, my objective is not merely to list protocols, but to provide a field-proven, logical workflow that ensures scientific integrity at every step. We will explore how orthogonal analytical techniques—from nuclear magnetic resonance to mass spectrometry and crystallography—are synergistically employed to build an unassailable body of evidence, transforming a putative structure into a confirmed molecular entity ready for downstream applications in research and development.
Section 2: Molecular and Physicochemical Profile
A precise understanding of the target molecule's fundamental properties is the foundation of any analytical endeavor.
-
Chemical Name: 2-Fluorothiophene-3-carboxylic acid
-
Molecular Formula: C₅H₃FO₂S
-
Molecular Weight: 146.14 g/mol
-
CAS Number: While its isomer, 3-Fluorothiophene-2-carboxylic acid, is commonly listed under CAS Number 32431-84-8, the specific CAS for the 2-fluoro-3-carboxy isomer is less frequently cited and requires careful verification upon synthesis.[1][2][3]
Molecular Structure Diagram
Caption: Molecular structure of 2-Fluorothiophene-3-carboxylic acid.
Section 3: The Integrated Analytical Workflow
A robust structural confirmation is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal methods. The following workflow ensures a systematic and self-validating approach, minimizing ambiguity and building confidence in the final structural assignment.
Integrated Structural Elucidation Workflow
Caption: Workflow for the systematic structural confirmation of the target molecule.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution. For a fluorinated compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.
Causality Behind Experimental Choices
The presence of the ¹⁹F nucleus, which is 100% naturally abundant and has a spin of ½, provides an exceptional analytical probe. Its large chemical shift range and its propensity to couple with ¹H and ¹³C nuclei over multiple bonds provide through-bond connectivity information that is definitive for establishing the substitution pattern on the thiophene ring.
Predicted ¹H NMR Analysis
The ¹H NMR spectrum will account for the two protons on the thiophene ring and the single carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH): Expected to appear as a broad singlet in a highly deshielded region, typically 10-13 ppm . This signal's breadth is due to hydrogen bonding and its chemical shift is concentration-dependent. The signal will disappear upon exchange with D₂O, a key confirmatory test.[4]
-
Thiophene Proton H-5: This proton is adjacent to the sulfur atom and coupled to H-4. It is expected to appear as a doublet around 7.6-7.8 ppm .
-
Thiophene Proton H-4: This proton is coupled to both H-5 and the fluorine atom at C-2. It will therefore appear as a doublet of doublets (dd) , likely in the range of 7.1-7.3 ppm . The splitting pattern is a critical piece of evidence for the proposed structure.
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The key diagnostic feature is the splitting of these signals due to coupling with the fluorine atom (JCF).
-
C-2 (C-F): This carbon is directly bonded to fluorine and will exhibit a very large coupling constant (¹JCF). It will appear as a doublet in the highly deshielded region of 155-165 ppm (¹JCF ≈ 240-260 Hz). This large coupling is unambiguous proof of a direct C-F bond.
-
C-3 (C-COOH): This carbon, adjacent to the fluorine, will show a smaller two-bond coupling. It will appear as a doublet around 115-125 ppm (²JCF ≈ 20-30 Hz).
-
C-4 (C-H): This carbon will exhibit a three-bond coupling to fluorine and will appear as a doublet around 128-132 ppm (³JCF ≈ 3-5 Hz).
-
C-5 (C-H): The four-bond coupling to fluorine may be too small to resolve, so this carbon may appear as a singlet or a finely split multiplet around 125-128 ppm .
-
Carboxyl Carbon (-COOH): This carbon will appear as a singlet in the typical carboxylic acid region of 165-175 ppm .[4][5]
Predicted ¹⁹F NMR Analysis
¹⁹F NMR provides a direct and highly sensitive window into the fluorine environment.
-
A single resonance is expected, appearing as a doublet of doublets (dd) due to coupling with H-4 and H-5. The chemical shift will depend on the reference standard used but provides a characteristic fingerprint for the molecule. The observation of this specific splitting pattern confirms the fluorine's position relative to the two ring protons.
Key NMR Coupling Relationships
Caption: Diagram of key through-bond J-couplings for structural assignment.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. If the acidic proton signal is of interest, ensure the spectral window is wide enough (e.g., -1 to 15 ppm).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. If coupling information is desired, acquire a proton-coupled ¹⁹F spectrum as well.
-
2D NMR (Optional but Recommended): Acquire a ¹H-¹³C HSQC spectrum to correlate directly bonded protons and carbons, and a ¹H-¹³C HMBC spectrum to establish long-range (2-3 bond) correlations, which can further confirm the substitution pattern.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra correctly (e.g., internal TMS for ¹H and ¹³C, external CFCl₃ for ¹⁹F). Integrate signals and measure chemical shifts (ppm) and coupling constants (Hz).
Summary of Predicted NMR Data
| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | -COOH | 10.0 - 13.0 | br s | - |
| H-4 | 7.1 - 7.3 | dd | ³J(H4,H5) ≈ 5-6; ³J(H4,F2) ≈ 2-4 | |
| H-5 | 7.6 - 7.8 | d | ³J(H5,H4) ≈ 5-6 | |
| ¹³C | -COOH | 165 - 175 | s | - |
| C-2 | 155 - 165 | d | ¹J(C2,F2) ≈ 240-260 | |
| C-3 | 115 - 125 | d | ²J(C3,F2) ≈ 20-30 | |
| C-4 | 128 - 132 | d | ³J(C4,F2) ≈ 3-5 | |
| C-5 | 125 - 128 | s or d | ⁴J(C5,F2) ≈ 0-2 | |
| ¹⁹F | F-2 | TBD | dd | ³J(F2,H4) ≈ 2-4; ⁴J(F2,H5) ≈ 1-2 |
Section 5: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Features
The IR spectrum of 2-Fluorothiophene-3-carboxylic acid is expected to be dominated by absorptions from the carboxylic acid group and the fluorinated thiophene ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ , characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[6][7]
-
C-H Stretch (Aromatic): A weaker absorption just above 3000 cm⁻¹ (e.g., 3100-3050 cm⁻¹) corresponds to the C-H bonds of the thiophene ring.
-
C=O Stretch: A very strong, sharp absorption between 1710-1680 cm⁻¹ is the hallmark of the carbonyl group in a conjugated carboxylic acid.[6]
-
C=C Stretch (Aromatic): Medium intensity bands in the 1550-1400 cm⁻¹ region are due to the stretching vibrations of the thiophene ring.[8]
-
C-F Stretch: A strong, characteristic absorption in the range of 1150-1050 cm⁻¹ is expected for the C-F bond, providing direct evidence of fluorination.
-
O-H Bend: A broad, medium intensity peak around 920 cm⁻¹ is often observed for the out-of-plane bend of the carboxylic acid -OH group, another unique feature of the dimer structure.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.
-
Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Label the major peaks corresponding to the key functional groups.
Summary of Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |
| ~3100 | Weak to medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong, sharp | C=O stretch (conjugated acid) |
| 1550 - 1400 | Medium | Thiophene ring C=C stretches |
| 1150 - 1050 | Strong | C-F stretch |
| ~920 | Medium, broad | O-H out-of-plane bend |
Section 6: Mass Spectrometry (MS)
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its substructures. High-Resolution Mass Spectrometry (HRMS) can provide the exact molecular formula.
Expected Fragmentation Pattern
For 2-Fluorothiophene-3-carboxylic acid (MW = 146.14), the following fragments are anticipated in an Electron Ionization (EI) spectrum:
-
Molecular Ion (M⁺•): A peak at m/z 146 . This peak should be reasonably intense. HRMS should confirm the formula C₅H₃FO₂S.
-
Loss of Hydroxyl Radical (M - •OH): Fragmentation of the carboxylic acid can lead to the loss of a hydroxyl radical, resulting in a prominent acylium ion at m/z 129 (146 - 17).
-
Loss of Carboxyl Radical (M - •COOH): Loss of the entire carboxyl group would give a fragment at m/z 101 (146 - 45), corresponding to the 2-fluorothiophene cation. The presence of this ion is strong evidence for the core ring structure.
-
Loss of CO: The acylium ion at m/z 129 can further lose carbon monoxide to give a fragment at m/z 101 (129 - 28).
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium hydroxide may be added to promote ionization.
-
Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). The analysis is typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).
-
Data Processing: The primary ion observed in negative mode should be at m/z 145 , corresponding to [M-H]⁻. For HRMS, the measured mass should be compared to the theoretical mass of C₅H₂FO₂S⁻ to confirm the elemental composition.
Summary of Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Identity | Notes |
| 146 | [M]⁺• (Molecular Ion) | Confirms molecular weight. |
| 129 | [M - OH]⁺ | Characteristic loss from a carboxylic acid. |
| 101 | [M - COOH]⁺ or [M - OH - CO]⁺ | Represents the 2-fluorothiophene cation. |
Section 7: X-Ray Crystallography
While the combination of NMR, IR, and MS provides an exceptionally strong case for a given structure, single-crystal X-ray crystallography stands as the unequivocal "gold standard." It provides a direct visualization of the molecule's three-dimensional structure in the solid state.
Causality and Role in Confirmation
This technique is uniquely powerful because it determines the precise spatial arrangement of every atom, confirming connectivity, bond lengths, bond angles, and stereochemistry with irrefutable certainty. For a novel or high-value compound, obtaining a crystal structure is the ultimate act of due diligence.
Methodology Overview
-
Crystal Growth: The primary challenge is growing a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted and cooled to low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely. The final output is a complete 3D model of the molecule.
Section 8: Conclusion
The structural confirmation of 2-Fluorothiophene-3-carboxylic acid is a process of systematic, evidence-based deduction. It begins with foundational techniques like Mass Spectrometry to establish molecular weight and IR Spectroscopy to confirm the presence of key functional groups. The core of the elucidation lies in multi-nuclear NMR spectroscopy, where the specific chemical shifts and, most importantly, the intricate patterns of ¹H-¹⁹F and ¹³C-¹⁹F coupling provide definitive proof of the substitution pattern on the thiophene ring. Each technique provides a piece of the puzzle, and their collective agreement constitutes a robust and trustworthy structural assignment. For ultimate confirmation, single-crystal X-ray crystallography provides the final, unambiguous proof. This integrated workflow ensures the highest level of scientific rigor, delivering the confidence required for advancing research, development, and production activities.
Section 9: References
-
Supporting Information. Angewandte Chemie International Edition. Available at: [Link]
-
Sunway Pharm Ltd. (n.d.). 3-Fluoro-2-thiophenecarboxylic acid - CAS:32431-84-8. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-fluorothiophene-2-carboxylate. Available at: [Link]
-
MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Available at: [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available at: [Link]
-
Wu, Z., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Available at: [Link]
-
Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Available at: [Link]
-
MDPI. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Available at: [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available at: [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
-
Sci-Hub. (n.d.). Mercuration of thiophene-2-carboxylic acid, 2-thienylethanoic acid and 3-(2-thienyl)alanine: preparation and spectral characterization. Available at: [Link]
-
NIST. (n.d.). Thiophene. In NIST Chemistry WebBook. Available at: [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]
-
NIST. (n.d.). 2-Furancarboxylic acid. In NIST Chemistry WebBook. Available at: [Link]
-
PubMed. (2002). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]
-
MDPI. (2022). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]
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Discovery and history of 2-Fluorothiophene-3-carboxylic acid
An In-depth Technical Guide to 2-Fluorothiophene-3-carboxylic Acid: Synthesis, Properties, and Applications
Abstract
2-Fluorothiophene-3-carboxylic acid is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. The strategic placement of a fluorine atom and a carboxylic acid group on the thiophene ring creates a versatile building block with unique electronic properties and reactivity. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the carboxylic acid serves as a versatile functional handle for derivatization. This guide provides a comprehensive overview of the historical context of its synthesis, detailed modern synthetic methodologies, physicochemical properties, and key applications, serving as a critical resource for scientists and drug development professionals.
Introduction: The Significance of Fluorinated Thiophenes
The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, pKa, lipophilicity, and metabolic stability.[1][2] When incorporated into heterocyclic scaffolds like thiophene, these effects are particularly pronounced, making fluorinated thiophenes privileged structures in medicinal chemistry.
The thiophene ring itself is a well-established pharmacophore found in numerous approved drugs.[2] 2-Fluorothiophene-3-carboxylic acid (CAS: 17765-13-8) combines the benefits of both the thiophene core and strategic fluorination. The carboxylic acid moiety at the 3-position provides a crucial anchor for synthetic modifications, allowing for the construction of amides, esters, and other derivatives essential for exploring structure-activity relationships (SAR).[2][3] This guide delves into the discovery, synthesis, and application of this valuable chemical intermediate.
Discovery and Historical Context
The history of 2-Fluorothiophene-3-carboxylic acid is not marked by a single "discovery" event but is rather the product of the parallel evolution of two key areas of organic synthesis: the fluorination and carboxylation of aromatic heterocycles.
-
Early Fluorination Chemistry: Initial methods for producing fluoroaromatics were often harsh and non-selective. The development of milder and more regioselective techniques was crucial. An important early method for the synthesis of fluorinated heterocycles was the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt derived from an amino-substituted precursor.[4] While effective, this method can suffer from low yields and requires the synthesis of the corresponding aminothiophene.
-
Evolution of Carboxylation: The introduction of a carboxylic acid group onto a thiophene ring has also seen significant advancement. Classical methods often involved organometallic intermediates, such as Grignard reagents or organolithiums, reacting with carbon dioxide.[1][5] More recent developments include transition-metal-catalyzed carboxylations and direct C-H carboxylation using specialized base systems, offering milder conditions and improved functional group tolerance.[5][6]
The synthesis of 2-Fluorothiophene-3-carboxylic acid represents the convergence of these fields, requiring a synthetic strategy that can precisely control the regiochemistry of both the fluorine and carboxyl groups on the sensitive thiophene ring.
Synthetic Methodologies
The preparation of 2-Fluorothiophene-3-carboxylic acid can be approached from several strategic directions. The choice of route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents. Two primary retrosynthetic pathways are outlined below: carboxylation of a fluorinated precursor and fluorination of a carboxylated precursor.
Methodology 1: Directed ortho-Metalation and Carboxylation of 2-Fluorothiophene
This is arguably the most direct and convergent approach, starting from commercially available 2-fluorothiophene. The fluorine atom can act as a directing group for lithiation at the adjacent C3 position, followed by quenching with an electrophile like carbon dioxide.
Causality and Experimental Rationale:
-
Directed Metalation: Strong bases like n-butyllithium (n-BuLi) can deprotonate the thiophene ring. While the C5 position is often the most acidic on an unsubstituted thiophene, the electronegative fluorine atom at C2 can direct the deprotonation to the adjacent C3 position. The use of a bulky base like Lithium diisopropylamide (LDA) can further enhance this regioselectivity.
-
Carboxylation: Solid carbon dioxide (dry ice) serves as a cheap and efficient C1 source. The highly nucleophilic organolithium intermediate attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt upon quenching.
-
Workup: Acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to yield the final carboxylic acid product.
Detailed Experimental Protocol: Carboxylation of 2-Fluorothiophene
Step 1: Lithiation of 2-Fluorothiophene
-
To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add 2-fluorothiophene (5.1 g, 50 mmol) to the cooled THF.
-
Slowly add n-butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 equiv) dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete metalation.
Step 2: Carboxylation and Workup
-
In a separate flask, crush an excess of dry ice (approx. 30 g) into small pieces.
-
Rapidly transfer the cold organolithium solution via cannula onto the crushed dry ice with vigorous stirring. A thick white slurry will form.
-
Allow the mixture to slowly warm to room temperature, allowing the excess CO₂ to sublime.
-
Quench the reaction by adding water (50 mL). Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.
-
A white precipitate of 2-Fluorothiophene-3-carboxylic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Methodology 2: Fluorination of a Thiophene-3-Carboxylic Acid Derivative
This approach begins with a pre-existing thiophene-3-carboxylic acid scaffold and introduces the fluorine atom at the C2 position. This typically involves a directed metalation followed by quenching with an electrophilic fluorine source.
Causality and Experimental Rationale:
-
Protecting Group: Carboxylic acids are acidic and will be deprotonated by organolithium reagents. Therefore, the carboxylic acid must first be protected, commonly as an ester (e.g., methyl or ethyl ester), to prevent interference.
-
Directed Metalation: The ester group at C3, along with the sulfur heteroatom, directs deprotonation to the adjacent C2 position. Two equivalents of a strong base like LDA are often required: one to deprotonate the C2 position and one to form the enolate of the ester.
-
Electrophilic Fluorination: N-Fluorobenzenesulfonimide (NFSI) is a modern, effective, and relatively safe electrophilic fluorinating agent that delivers an "F+" equivalent to the nucleophilic carbanion.[4]
-
Deprotection: The final step involves the hydrolysis of the ester (saponification) using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid.
The following diagram illustrates a generalized workflow for the synthesis of 2-Fluorothiophene-3-carboxylic acid.
Caption: Key synthetic strategies for 2-Fluorothiophene-3-carboxylic acid.
Physicochemical and Spectroscopic Data
While extensive experimental data for 2-Fluorothiophene-3-carboxylic acid is not widely published, its properties can be reliably predicted based on its structure and data from its close isomer, 3-Fluorothiophene-2-carboxylic acid.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 17765-13-8 | N/A |
| Molecular Formula | C₅H₃FO₂S | Calculated |
| Molecular Weight | 146.14 g/mol | Calculated[7] |
| Appearance | White to off-white crystalline solid | Expected for this class of compound[8] |
| Melting Point | ~150-160 °C | Inferred from isomer (157-158 °C)[7] |
| Solubility | Limited in water; soluble in polar organic solvents (e.g., ethanol, acetone, THF) | General property of fluorinated carboxylic acids[1] |
| Acidity (pKa) | Lower than thiophene-3-carboxylic acid | The electron-withdrawing fluorine atom increases acidity |
Expected Spectroscopic Signatures:
-
¹H NMR: Two doublets would be expected in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the protons at the C4 and C5 positions. The proton at C4 would show coupling to both the C5 proton and the C2 fluorine atom.
-
¹³C NMR: Five distinct signals would be observed. The carbon bearing the fluorine (C2) would appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-260 Hz). The carbons at C3 and C4 would also show smaller two- and three-bond C-F couplings.
-
¹⁹F NMR: A single resonance, likely a doublet of doublets, coupled to the protons at C4 and C5.
-
IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (2500-3300 cm⁻¹), a sharp C=O stretch (approx. 1700 cm⁻¹), and C-F stretching vibrations (1100-1200 cm⁻¹).
Applications in Research and Development
2-Fluorothiophene-3-carboxylic acid is primarily utilized as a specialized building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[7]
Medicinal Chemistry
The compound's value lies in its role as a "scaffold" for generating novel chemical entities. The thiophene core is a bioisostere of a benzene ring, while the carboxylic acid is a common pharmacophore that interacts with biological targets.[3] The fluorine atom acts as a "metabolic blocker" or a "conformational lock," and can enhance binding to target proteins through favorable electrostatic interactions.
While specific drugs derived from the 2-fluoro-3-carboxy isomer are not yet in the public domain, its close isomer, 3-Fluorothiophene-2-carboxylic acid, is a known intermediate for synthesizing:
-
D-amino acid oxidase (DAAO) inhibitors: These are investigated for treating neurological conditions such as schizophrenia.[9]
-
Anti-norovirus agents: Demonstrating its utility in developing antiviral therapies.[9]
It is a standard practice in medicinal chemistry to synthesize and test positional isomers to explore the SAR of a compound series. Therefore, 2-Fluorothiophene-3-carboxylic acid is a highly valuable tool for researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
The following diagram illustrates the logical role of the title compound as a precursor in drug discovery workflows.
Caption: Role as a building block in a typical drug discovery pipeline.
Materials Science
Thiophene-based molecules are fundamental units in the construction of organic semiconductors and conductive polymers. The electronic properties of these materials can be precisely tuned by modifying the substituents on the thiophene ring. The strong electron-withdrawing nature of fluorine makes 2-Fluorothiophene-3-carboxylic acid an attractive monomer or precursor for creating materials with tailored frontier molecular orbital energy levels, which is critical for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety, Handling, and Storage
-
Safety: 2-Fluorothiophene-3-carboxylic acid is an acidic and potentially irritating compound. Users should handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Recommended storage temperature is often refrigerated (2-8 °C) to ensure long-term stability.[7]
Conclusion
2-Fluorothiophene-3-carboxylic acid stands as a testament to the power of modern synthetic chemistry in creating highly functionalized building blocks for scientific innovation. While its discovery is intertwined with the broader history of heterocyclic chemistry, its utility is contemporary and forward-looking. The synthetic routes, primarily based on directed metalation, provide reliable access to this valuable compound. Its applications, particularly in medicinal chemistry, offer a pathway to novel therapeutics with enhanced properties. As the demand for sophisticated molecular scaffolds continues to grow, 2-Fluorothiophene-3-carboxylic acid is poised to remain a critical tool for researchers dedicated to solving complex challenges in health and materials science.
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[5] Slauson, M. G., et al. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1544–1551. Retrieved from [Link]
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Quantum Mechanical Calculations for 2-Fluorothiophene-3-carboxylic Acid: A Technical Guide for Drug Development Professionals
This guide provides a comprehensive technical overview of the application of quantum mechanical calculations to 2-Fluorothiophene-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into the theoretical underpinnings, practical methodologies, and interpretive analysis of these calculations, offering researchers and scientists a robust framework for leveraging computational chemistry to accelerate drug discovery.
The Significance of 2-Fluorothiophene-3-carboxylic Acid in Medicinal Chemistry
2-Fluorothiophene-3-carboxylic acid is a heterocyclic compound that has garnered attention as a valuable building block in the synthesis of novel pharmaceutical agents. The thiophene ring is a well-established pharmacophore found in numerous approved drugs, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties. This strategic fluorination can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The carboxylic acid moiety provides a versatile handle for synthetic modifications, allowing for the exploration of structure-activity relationships (SAR) through the creation of various derivatives like amides and esters.[1] Its derivatives have shown potential as D-amino acid oxidase (DAAO) inhibitors for neurological conditions and as anti-norovirus agents.[2]
Understanding the electronic structure, conformational preferences, and reactivity of this molecule at a quantum mechanical level is paramount for rational drug design. Computational calculations provide insights that are often difficult or impossible to obtain through experimental means alone, thereby guiding synthetic efforts and prioritizing candidates for further development.
The Rationale for Quantum Mechanical Calculations in Drug Discovery
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool in modern drug discovery.[3][4] Unlike classical molecular mechanics, which relies on empirical force fields, QM methods calculate the electronic structure of a molecule from first principles, providing a more accurate and detailed description of its properties.
For a molecule like 2-Fluorothiophene-3-carboxylic acid, QM calculations can elucidate:
-
Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
-
Electronic Properties: Determining the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Key parameters include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap.[5][6]
-
Reactivity and Interaction Sites: Mapping the molecular electrostatic potential (MEP) to identify electron-rich and electron-deficient regions, which are indicative of sites for nucleophilic and electrophilic attack, respectively.[7][8]
-
Vibrational Frequencies: Simulating the infrared (IR) spectrum of the molecule, which can aid in its experimental characterization and provides confirmation that the optimized geometry is a true energy minimum.
By providing this detailed molecular portrait, QM calculations enable a more informed and efficient drug design process.
Experimental Protocol: Performing DFT Calculations
This section outlines a detailed, step-by-step methodology for performing DFT calculations on 2-Fluorothiophene-3-carboxylic acid using a widely adopted quantum chemistry software package such as Gaussian.[9][10][11]
Step 1: Molecular Structure Input
The initial step involves creating a three-dimensional model of 2-Fluorothiophene-3-carboxylic acid. This can be done using any molecular building software (e.g., GaussView, Avogadro, ChemDraw). The initial geometry does not need to be perfect, as the subsequent optimization step will find the lowest energy conformation.
Step 2: Choosing the Level of Theory and Basis Set
The choice of the DFT functional and basis set is a critical decision that balances computational cost with accuracy.
-
DFT Functional: For organic molecules, the B3LYP hybrid functional is a robust and widely used choice that often provides a good balance of accuracy and computational efficiency.[11][12]
-
Basis Set: A Pople-style basis set such as 6-31G(d) is a common starting point for geometry optimizations of molecules of this size.[11][13] For higher accuracy, particularly for calculating electronic properties, a larger basis set like 6-311+G(2d,p) can be employed for single-point energy calculations on the optimized geometry.[13] The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the oxygen and sulfur atoms, while polarization functions (d,p) are crucial for describing the bonding in a cyclic system.
Step 3: Geometry Optimization
The goal of geometry optimization is to find the coordinates of the atoms that correspond to a minimum on the potential energy surface.[14][15] This is typically performed using a quasi-Newton algorithm, such as the Berny optimization.[14] The optimization process iteratively adjusts the molecular geometry until the forces on the atoms are close to zero and the energy is at a minimum.
Step 4: Frequency Calculation
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory.[16] This serves two primary purposes:
-
Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. An imaginary frequency would indicate a saddle point (a transition state).
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This can be compared with experimental IR data for validation.[17][18]
The following diagram illustrates the computational workflow:
Caption: Computational workflow for DFT calculations.
Analysis and Interpretation of Results
Molecular Geometry
The optimized geometry provides the most stable conformation of 2-Fluorothiophene-3-carboxylic acid in the gas phase. The calculated bond lengths, bond angles, and dihedral angles can be compared with experimental crystallographic data of similar molecules to validate the computational method.
Table 1: Predicted Geometrical Parameters for 2-Fluorothiophene-3-carboxylic Acid (B3LYP/6-31G(d))
| Parameter | Predicted Value |
| C2-C3 Bond Length | (Value in Å) |
| C3-C4 Bond Length | (Value in Å) |
| C4-C5 Bond Length | (Value in Å) |
| C5-S Bond Length | (Value in Å) |
| S-C2 Bond Length | (Value in Å) |
| C3-F Bond Length | (Value in Å) |
| C2-C(O) Bond Length | (Value in Å) |
| C=O Bond Length | (Value in Å) |
| O-H Bond Length | (Value in Å) |
| C2-C3-C4 Bond Angle | (Value in °) |
| C3-C2-S Bond Angle | (Value in °) |
| O=C-O-H Dihedral Angle | (Value in °) |
(Note: The table is populated with placeholder values as a template for actual computational results.)
Vibrational Analysis
The calculated vibrational frequencies correspond to the different modes of vibration within the molecule. These can be used to predict the positions of major peaks in the infrared spectrum. For instance, the characteristic stretching frequencies for the O-H of the carboxylic acid (typically broad, around 3000 cm⁻¹), the C=O stretch (around 1700-1750 cm⁻¹), and C-F stretch (around 1000-1100 cm⁻¹) can be identified.[18][19]
Table 2: Key Predicted Vibrational Frequencies for 2-Fluorothiophene-3-carboxylic Acid
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | (Value) |
| C=O Stretch | (Value) |
| C-H Stretch (aromatic) | (Value) |
| C-F Stretch | (Value) |
(Note: These values are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.)
Frontier Molecular Orbitals: HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are likely sites for electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are likely sites for nucleophilic attack.[7]
-
HOMO-LUMO Energy Gap (ΔE): This is the energy difference between the HOMO and LUMO. A smaller gap suggests that the molecule is more easily excitable and generally more reactive.[1][5][6]
The following diagram illustrates the relationship between these orbitals and chemical reactivity:
Caption: Relationship between HOMO/LUMO and reactivity.
Table 3: Predicted Electronic Properties of 2-Fluorothiophene-3-carboxylic Acid
| Property | Predicted Value (eV) |
| HOMO Energy | (Value) |
| LUMO Energy | (Value) |
| HOMO-LUMO Gap (ΔE) | (Value) |
(Note: Placeholder values.)
Molecular Electrostatic Potential (MEP) Map
The MEP map is a color-coded representation of the electrostatic potential on the electron density surface of the molecule. It provides a powerful visual tool for identifying regions of positive and negative electrostatic potential.
-
Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen.
-
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are susceptible to nucleophilic attack. These are often found around acidic protons, such as the hydrogen of the carboxylic acid.
-
Green Regions: Represent neutral or weakly polarized areas.[7][8]
For 2-Fluorothiophene-3-carboxylic acid, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a strong positive potential (blue) around the carboxylic acid proton. This information is invaluable for predicting how the molecule will interact with a biological target, such as the active site of an enzyme.
Conclusion
Quantum mechanical calculations offer a powerful, predictive framework for understanding the fundamental properties of drug candidates like 2-Fluorothiophene-3-carboxylic acid. By employing DFT methods to analyze its geometry, electronic structure, and reactivity, researchers can gain critical insights that guide the design and synthesis of more effective and safer therapeutic agents. The protocols and analyses outlined in this guide provide a solid foundation for integrating these computational techniques into the drug discovery pipeline, ultimately fostering a more rational and efficient approach to developing new medicines.
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A Senior Application Scientist's Guide to 2-Fluorothiophene-3-carboxylic Acid and Its Isomers: A Core Building Block in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Heterocycles
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules can profoundly influence their biological and physical properties. The unique electronic nature of fluorine—its high electronegativity and relatively small size—can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity and pKa of a molecule.[1][2] When combined with a thiophene ring, a well-established pharmacophore present in numerous approved drugs, the resulting fluorothiophene scaffold becomes a highly valuable and versatile building block.[2]
This guide focuses on the commercially available fluorothiophenecarboxylic acids, specifically addressing the isomers of 2- and 3-substituted fluorothiophene carboxylic acid. While various substitution patterns exist, this document will primarily detail the properties, availability, and applications of 3-Fluorothiophene-2-carboxylic acid (CAS: 32431-84-8) . This focus is a deliberate choice rooted in commercial reality; this isomer is significantly more accessible and better documented in scientific literature than its counterpart, 2-Fluorothiophene-3-carboxylic acid (CAS: 71154-31-9), making it the more practical starting point for the vast majority of research and development projects.[] Understanding the distinct properties conferred by the specific placement of the fluorine and carboxylic acid groups is critical for rational molecular design.
Physicochemical Profile and Chemical Reactivity
The precise arrangement of substituents on the thiophene ring dictates the molecule's electronic properties and, consequently, its reactivity. In 3-Fluoro-2-thiophenecarboxylic acid, the fluorine atom at the 3-position exerts a strong electron-withdrawing effect, which influences both the acidity of the adjacent carboxylic acid and the reactivity of the entire ring system.[1]
This electronic influence is key to its utility. The carboxylic acid function is a versatile handle for a wide array of chemical transformations, most notably the formation of amides and esters, which are fundamental linkages in drug molecules.[4] The acidity of the carboxyl group is enhanced by the neighboring fluorine, which can affect reaction kinetics and conditions.
Table 1: Physicochemical Properties of 3-Fluorothiophene-2-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 32431-84-8 | [5][6][7] |
| Molecular Formula | C₅H₃FO₂S | [1][6] |
| Molecular Weight | 146.14 g/mol | [1][5] |
| Melting Point | 157-158 °C / 175-179 °C | [1][8] |
| Boiling Point | 263.8 °C (Predicted) | [1][8] |
| Appearance | Solid / Crystalline Powder | [4] |
| Purity | Typically ≥97% or ≥98% | [1][6] |
Note: Reported melting points can vary between suppliers and batches.
Commercial Availability and Procurement
For any research program, a reliable supply chain is paramount. 3-Fluorothiophene-2-carboxylic acid is readily available from numerous chemical suppliers, ranging from small-scale catalog quantities for initial screening to bulk quantities for process development. This accessibility solidifies its status as a practical and strategic building block.
Table 2: Representative Commercial Suppliers of 3-Fluorothiophene-2-carboxylic acid
| Supplier | Typical Purity | Available Scales | Notes |
| Sunway Pharm Ltd | 97% | mg, g | Offers a range of quantities for research purposes.[5] |
| BLD Pharm | N/A | Inquire | Lists the compound for sale, often requiring login for details.[7] |
| MySkinRecipes | 98% | mg, g | Provides small to medium lab-scale quantities.[1] |
| Shanghai Run-Biotech | 98% | g, kg | Caters to both research and larger-scale needs.[6] |
| Chemrio | N/A | Inquire | Lists various synonyms for the compound. |
This table is not exhaustive and is intended to represent the types of suppliers available. Researchers should always request batch-specific certificates of analysis (CoA).
Synthetic Pathways: An Overview
The synthesis of halogenated 2-thiophenecarboxylic acids is well-established in organic chemistry. A common and robust strategy involves the metallation of a halogenated thiophene intermediate, followed by quenching with carbon dioxide to install the carboxylic acid functionality. For instance, a brominated thiophene can be treated with a Grignard reagent or an organolithium reagent to form a nucleophilic species that readily reacts with CO₂. This method provides a reliable route to the desired carboxylic acid building block.
Core Application: Protocol for Amide Bond Formation
The primary utility of 3-Fluorothiophene-2-carboxylic acid in drug discovery is as a scaffold for building more complex molecules, typically via amide coupling. The following protocol provides a robust, self-validating methodology for this key transformation.
Experimental Protocol: Synthesis of a Model Amide
Objective: To couple 3-Fluorothiophene-2-carboxylic acid with a primary amine (e.g., benzylamine) using standard peptide coupling reagents.
Materials:
-
3-Fluorothiophene-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.05 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Fluorothiophene-2-carboxylic acid.
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add HOBt and EDC to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid, forming a more reactive intermediate.
-
Base and Amine Addition: Add DIPEA, followed by the dropwise addition of benzylamine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Workup - Extraction: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and DIPEA, while the base wash removes unreacted HOBt and any remaining starting acid.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide product by flash column chromatography or recrystallization as needed to obtain the final, high-purity compound.
Caption: Amide Coupling Workflow.
Applications in Medicinal Chemistry
The true value of 3-Fluorothiophene-2-carboxylic acid lies in its application as a precursor to bioactive molecules. Its structure is frequently found in screening libraries and is a key starting material for targeted synthesis programs. For example, it serves as a crucial intermediate in the development of D-amino acid oxidase (DAAO) inhibitors, which are being investigated as potential therapeutics for neurological conditions like schizophrenia.[2] The fluorinated thiophene core allows medicinal chemists to fine-tune structure-activity relationships (SAR) to achieve desired potency and pharmacokinetic profiles.[1]
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of 3-Fluorothiophene-2-carboxylic acid is essential. Based on available Safety Data Sheets (SDS), the compound is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust or fumes.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperatures are often between 2-8°C to ensure long-term stability.[1][9]
Conclusion
3-Fluorothiophene-2-carboxylic acid stands as a testament to the power of strategic molecular design. Its combination of a biologically relevant thiophene core, a reactivity-modulating fluorine atom, and a versatile carboxylic acid handle makes it an indispensable tool for chemists. Its robust commercial availability ensures that it is not merely a scientific curiosity but a practical and reliable building block for accelerating innovation in drug discovery, agrochemicals, and materials science. By understanding its properties, reactivity, and applications, researchers can fully leverage this powerful intermediate to construct the next generation of functional molecules.
References
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2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis . Alchemist-chem. [Link]
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3-Fluorothiophene-2-carboxylic acid . MySkinRecipes. [Link]
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Methyl 3-fluorothiophene-2-carboxylate | C6H5FO2S | CID 10583081 . PubChem. [Link]
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3-Fluorothiophene-2-carboxylic acid CAS NO.32431-84-8 . Shanghai Run-Biotech Co., Ltd. [Link]
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Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid . National Center for Biotechnology Information. [Link]
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3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Thiophenecarboxylic acid, 3-fluoro- . ChemBK. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 2-Fluorothiophene-3-carboxylic acid for Pharmaceutical Research and Development
Foreword: Navigating the Physicochemical Landscape of a Novel Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of medicinal chemistry. The fluorinated thiophene moiety, in particular, offers a unique combination of metabolic stability, lipophilicity, and altered electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. 2-Fluorothiophene-3-carboxylic acid stands as a promising, yet not fully characterized, building block in this domain. Its utility in the synthesis of novel chemical entities necessitates a thorough understanding of its fundamental physicochemical properties.
This guide is designed for researchers, scientists, and drug development professionals who are poised to work with this compound. It deviates from a rigid template to provide a narrative that is both educational and practical. We will not merely present data; we will delve into the causality behind the experimental designs, empowering you to not only understand the properties of 2-Fluorothiophene-3-carboxylic acid but also to confidently and rigorously characterize it within your own laboratories. Our approach is grounded in the principles of scientific integrity, providing self-validating protocols and authoritative references to ensure the trustworthiness of your findings.
Section 1: Understanding the Physicochemical Profile of 2-Fluorothiophene-3-carboxylic acid
The journey into harnessing a new chemical entity begins with a comprehensive characterization of its intrinsic properties. For 2-Fluorothiophene-3-carboxylic acid, its solubility and stability are paramount, influencing everything from reaction conditions and purification strategies to formulation development and long-term storage.
Molecular Structure and Predicted Properties
While experimental data for 2-Fluorothiophene-3-carboxylic acid is not extensively published, we can infer some of its characteristics from its structure and from data on its positional isomer, 3-Fluorothiophene-2-carboxylic acid.
-
Molecular Formula: C₅H₃FO₂S
-
Molecular Weight: 146.14 g/mol [1]
-
Predicted pKa: The predicted pKa for the positional isomer, 3-Fluorothiophene-2-carboxylic acid, is approximately 3.22.[2] This suggests that 2-Fluorothiophene-3-carboxylic acid is also a weak acid. The acidity of the carboxylic acid group is a critical determinant of its pH-dependent solubility.
The presence of the electron-withdrawing fluorine atom is expected to increase the acidity of the carboxylic acid compared to its non-fluorinated analog. The thiophene ring itself is a relatively stable aromatic system.[3]
Section 2: A Practical Guide to Determining the Solubility Profile
Solubility is a critical attribute for any compound intended for pharmaceutical use, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. We will explore a systematic approach to determining the solubility of 2-Fluorothiophene-3-carboxylic acid.
The Importance of Solvent Selection
The choice of solvents for solubility determination should be guided by the intended applications of the compound. A well-chosen panel of solvents will provide a comprehensive understanding of its behavior in both aqueous and organic media.
Table 1: Recommended Solvent Panel for Solubility Screening
| Solvent Class | Specific Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (0.01 N HCl) | Simulates gastric fluid. |
| pH 4.5 (Acetate Buffer) | Represents the upper intestinal tract. | |
| pH 6.8 (Phosphate Buffer) | Simulates the lower intestinal tract. | |
| pH 7.4 (Phosphate Buffer) | Represents physiological pH. | |
| Organic Solvents | Methanol, Ethanol | Common protic solvents in synthesis and formulation. |
| Acetone, Acetonitrile | Common aprotic solvents in synthesis and analysis. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often used for stock solutions. | |
| Tetrahydrofuran (THF) | A less polar ether solvent used in organic synthesis. |
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium between the dissolved and undissolved solute.[4]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 2-Fluorothiophene-3-carboxylic acid to a known volume of the selected solvent in a sealed vial. The excess solid should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).
-
Quantification: Accurately dilute the saturated solution and quantify the concentration of 2-Fluorothiophene-3-carboxylic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality Behind Experimental Choices:
-
Excess Solid: Ensures that the solution is truly saturated, a fundamental requirement for determining thermodynamic solubility.
-
Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is crucial for reproducibility.
-
Prolonged Equilibration: Allows the system to reach a true thermodynamic equilibrium, avoiding the underestimation of solubility.
-
Validated Analytical Method: Ensures accurate and precise quantification of the dissolved compound.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for the shake-flask method.
Section 3: A Rigorous Approach to Assessing Chemical Stability
Understanding the stability of 2-Fluorothiophene-3-carboxylic acid is critical for defining its shelf-life, storage conditions, and potential degradation pathways. We will follow the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[2][3][5][6]
Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This information is invaluable for developing stability-indicating analytical methods.
Table 2: Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Conditions | Rationale |
| Acid Hydrolysis | 0.1 N HCl, 60 °C | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 N NaOH, 60 °C | To assess stability in basic environments. |
| Oxidation | 3% H₂O₂, Room Temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Stress | 80 °C (Solid and Solution) | To determine the impact of high temperatures. |
| Photostability | ICH Q1B conditions | To assess degradation upon exposure to light. |
Experimental Protocol: Forced Degradation Study
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of 2-Fluorothiophene-3-carboxylic acid in the appropriate stress media (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂). For thermal and photostability, both solid and solution samples should be tested.
-
Stress Application: Expose the samples to the specified stress conditions for a defined period. It is advisable to have multiple time points to track the degradation over time.
-
Sample Quenching: At each time point, stop the degradation reaction. For acid and base hydrolysis, this can be achieved by neutralization.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradation products.
-
Mass Balance: Aim for a mass balance of 95-105% to ensure that all major degradation products have been accounted for.
Causality Behind Experimental Choices:
-
Harsh Conditions: The use of more extreme conditions than those expected during storage is intended to accelerate degradation and reveal potential liabilities in a shorter timeframe.
-
Stability-Indicating Method: A chromatographic method that can resolve the active pharmaceutical ingredient (API) from its degradation products is essential for accurate stability assessment.
-
Mass Balance Calculation: This provides confidence that the analytical method is detecting all major degradants and that no non-chromophoric products are being formed.
Diagram 2: Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies.
Long-Term and Accelerated Stability Studies
Once the degradation profile is understood, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.
Table 3: ICH Conditions for Formal Stability Studies
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Section 4: Analytical Methodologies for Quantification
A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. HPLC with UV detection is a widely applicable technique for the quantification of aromatic carboxylic acids.
Recommended HPLC Method Parameters
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.
The development of a stability-indicating method will require careful optimization of the mobile phase gradient to ensure the separation of all degradation products from the parent peak and from each other.
Section 5: Concluding Remarks and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Fluorothiophene-3-carboxylic acid. While specific experimental data for this compound is not yet widely available, the principles and protocols outlined herein provide a clear path forward for its thorough characterization. By adhering to these methodologies, researchers can generate the high-quality, reliable data necessary to advance their drug discovery and development programs. The insights gained from these studies will not only facilitate the immediate use of this promising building block but also contribute to the broader understanding of fluorinated heterocycles in medicinal chemistry.
References
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Alchemist-chem. (n.d.). 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Thiophenecarboxylic acid, 3-fluoro-. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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The Strategic Advantage of Fluorination in Thiophene-Based Organic Electronics: An In-depth Technical Guide
Introduction: Beyond Simple Substitution - The Transformative Role of Fluorine
In the landscape of organic electronics, thiophene-based materials have long been a cornerstone, prized for their excellent charge transport properties and synthetic versatility. However, the relentless pursuit of higher efficiency and stability in devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) necessitates a more nuanced approach to molecular design. The strategic incorporation of fluorine atoms onto the thiophene backbone has emerged as a powerful and sophisticated tool to precisely modulate the electronic and structural properties of these materials. This guide provides a comprehensive exploration of the profound impact of fluorination on thiophene compounds, offering researchers and drug development professionals a detailed understanding of the underlying mechanisms and practical applications that drive innovation in this field.
The high electronegativity of fluorine introduces strong inductive effects, fundamentally altering the electron density distribution within the π-conjugated system. This, in turn, leads to a cascade of beneficial modifications, including the lowering of frontier molecular orbital (HOMO and LUMO) energy levels, which is critical for enhancing the open-circuit voltage (Voc) in solar cells and improving charge injection in transistors.[1][2] Furthermore, non-covalent interactions involving fluorine can enforce a more planar molecular geometry, promoting favorable π-π stacking and enhancing charge carrier mobility.[3] This guide will delve into the causality behind these effects, providing a scientifically grounded narrative on how to harness the unique properties of fluorine to design next-generation organic electronic materials.
I. The Fundamental Electronic Impact of Fluorination
The introduction of fluorine onto a thiophene ring is not a trivial substitution; it is a strategic decision that leverages the element's unique properties to engineer the electronic landscape of the molecule. The primary driver of these changes is the high electronegativity of fluorine, which sets in motion a series of predictable yet powerful modifications to the frontier molecular orbitals (FMOs).
A. Tuning Frontier Molecular Orbital Energy Levels
A cornerstone strategy in the design of organic semiconductors is the precise control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Fluorination provides a reliable method to achieve this. The strong electron-withdrawing nature of fluorine atoms effectively lowers both the HOMO and LUMO energy levels of thiophene-based polymers and small molecules.[1][2]
For donor materials in OPVs, a lower HOMO level is particularly advantageous as it increases the open-circuit voltage (Voc), a critical parameter for overall device efficiency.[1][4] For instance, in a comparative study of poly(thiophene-quinoxaline) copolymers, a systematic decrease in the HOMO level from -5.10 eV to -5.33 eV was observed with increasing fluorine substitution, leading to a significant enhancement in Voc and overall power conversion efficiency (PCE).[2]
This effect can be quantified and predicted using computational methods, which are invaluable tools in the rational design of new materials.[5] Density functional theory (DFT) calculations have consistently shown that perfluorination of thiophene oligomers leads to a significant increase in both ionization energies and electron affinities.[6][7]
B. The Role of Intramolecular and Intermolecular Interactions
Beyond simple inductive effects, fluorine substitution introduces the potential for a variety of non-covalent interactions that can profoundly influence molecular conformation and solid-state packing. Intramolecular S···F and H···F interactions can promote a more planar backbone geometry in fluorinated polymers.[3] This increased planarity enhances π-orbital overlap along the polymer chain, which is crucial for efficient intrachain charge transport.
In the solid state, these interactions, along with potential F···F and C-H···F interactions, can dictate the intermolecular packing motif. Fluorination has been shown to facilitate more ordered molecular packing, often with a favorable face-on orientation relative to the substrate in thin films.[3] This orientation is highly desirable for efficient vertical charge transport in devices like OPVs and OFETs.
The following diagram illustrates the key electronic and structural effects induced by fluorination on a thiophene-based polymer chain.
Caption: Causal relationships of fluorination on thiophene properties.
II. Impact on Charge Transport and Device Performance
The electronic and structural modifications induced by fluorination translate directly into improved charge transport characteristics and enhanced performance in electronic devices.
A. Enhancing Charge Carrier Mobility
Charge carrier mobility is a critical parameter for the performance of organic semiconductors. The increased planarity and improved intermolecular packing resulting from fluorination can significantly boost mobility.[3] For instance, fluorinated thiophene-phenylene co-oligomers have demonstrated balanced ambipolar charge transport, a desirable characteristic for organic light-emitting transistors (OLETs).[8]
In some cases, the introduction of perfluoroalkyl side chains on thiophene oligomers has led to excellent n-channel OFET performance with electron mobilities as high as 1.30 cm²/(V·s).[9][10] This highlights the versatility of fluorine in tuning not only the energy levels but also the dominant type of charge carrier.
B. Application in Organic Photovoltaics (OPVs)
In the realm of OPVs, fluorinated thiophene-based donor polymers have consistently led to significant improvements in power conversion efficiencies (PCE). The primary contributions are the increased Voc due to lowered HOMO levels and often improved short-circuit current density (Jsc) and fill factor (FF) resulting from enhanced charge mobility and optimized active layer morphology.[3][4]
For example, a tetrafluorinated benzothiadiazole-based polymer demonstrated a notable increase in ionization potential without altering the optical bandgap, leading to a significant enhancement in OPV device performance when blended with a fullerene acceptor.[11] Similarly, a fluorinated polythiophene with ester side chains achieved an impressive PCE of 7.21% in a non-fullerene solar cell, a stark improvement over its non-fluorinated counterpart.[4]
C. Application in Organic Field-Effect Transistors (OFETs)
The first OFET was reported in 1986 using a polythiophene active layer.[12] Since then, molecular engineering, including fluorination, has dramatically improved performance. Fluorination has been instrumental in developing high-performance n-channel and ambipolar OFETs.[8][9] The lowered LUMO levels facilitate electron injection, while the ordered packing structures promote efficient charge transport within the transistor channel. The improved stability of fluorinated compounds also contributes to the operational longevity of OFET devices.
The following table summarizes the impact of fluorination on the key electronic properties and device performance of selected thiophene-based materials.
| Polymer/Oligomer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Mobility (cm²/Vs) | Device Performance (PCE/Voc) | Reference |
| PTPTP (non-fluorinated) | -5.60 | -2.40 | 3.20 | - | - | [8] |
| Partially Fluorinated PTPTP | -5.75 | -2.65 | 3.10 | - | Balanced ambipolar transport observed in OFETs | [8] |
| PT-QX (0F) | -5.10 | - | - | - | PCE: 2.82% | [2] |
| PT-FQX (1F) | -5.18 | - | - | - | PCE: 4.14% | [2] |
| PT-DFQX (2F) | -5.33 | - | - | - | PCE: 5.19% | [2] |
| PDC16-3T (non-fluorinated) | - | - | - | - | PCE: 0.69%, Voc: 0.76 V | [4] |
| PDC16-3T-2F (fluorinated) | - | - | - | - | PCE: 7.21%, Voc: 0.85 V | [4] |
III. Experimental Protocols and Characterization
The successful synthesis and characterization of fluorinated thiophene compounds require specific experimental techniques. This section outlines key protocols for synthesis, electrochemical analysis, and spectroscopic characterization.
A. Synthesis of Fluorinated Thiophene Monomers
The synthesis of fluorinated thiophene derivatives can be challenging but is crucial for accessing these high-performance materials.[13] A common strategy involves the electrophilic fluorination of lithiated thiophenes.[14]
Protocol: Synthesis of 2,5-dibromo-4-fluoro-3-alkylthiophene
-
Lithiated Thiophene Formation: Dissolve the starting 3-alkyl-2,5-dibromothiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Lithiation: Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for a specified time (e.g., 15-30 minutes) to allow for the formation of the lithiated intermediate.
-
Electrophilic Fluorination: Slowly add a solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in THF to the reaction mixture.
-
Reaction Progression: Stir the solution for several hours, allowing it to slowly warm to room temperature overnight.
-
Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., hexane). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired fluorinated thiophene monomer.[14]
The following diagram outlines the general workflow for the synthesis and characterization of fluorinated thiophene polymers.
Caption: Workflow for fluorinated thiophene polymer development.
B. Electrochemical Characterization: Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable technique for determining the HOMO and LUMO energy levels of newly synthesized compounds.
Protocol: Determination of HOMO/LUMO Levels by CV
-
Sample Preparation: Prepare a dilute solution of the fluorinated thiophene compound in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Calibration: Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions to use as an internal standard.
-
Measurement: Scan the potential to measure the onset oxidation (E_ox) and onset reduction (E_red) potentials of the compound.
-
Calculation: Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 5.1]
-
C. Spectroscopic and Structural Analysis
-
UV-Vis Spectroscopy: This technique is used to determine the optical bandgap of the material by identifying the absorption onset in the thin film state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of the synthesized fluorinated compounds.
-
X-ray Diffraction (XRD): XRD analysis of thin films provides crucial information about the molecular packing and orientation of the polymer chains, which is directly related to charge transport properties.
IV. Future Outlook and Conclusion
The strategic fluorination of thiophene-based compounds has unequivocally established itself as a highly effective approach for enhancing the performance of organic electronic devices. The ability to fine-tune frontier molecular orbital energies, promote molecular planarity, and control solid-state packing provides an unparalleled level of control over the optoelectronic properties of these materials.[8][13]
Future research will likely focus on several key areas:
-
Regioselective Fluorination: Developing synthetic methods for precise control over the position and number of fluorine atoms to fine-tune properties with even greater accuracy.[13]
-
Multifunctional Fluorinated Building Blocks: Designing complex fluorinated thiophene monomers that incorporate other functional groups to achieve multiple desired properties in a single material.
-
Computational Screening: Utilizing advanced computational models to screen vast libraries of potential fluorinated thiophene structures to identify promising candidates for synthesis and device testing.[15]
References
-
Heeney, M., et al. (2011). Thiophene fluorination to enhance photovoltaic performance in low band gap donor–acceptor polymers. Chemical Communications. [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-Fluorothiophene-3-carboxylic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold for Complex Challenges
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a sophisticated toolkit of molecular building blocks. Among these, heterocyclic compounds reign supreme, with thiophene-based structures holding a place of particular distinction.[1] The thiophene ring is a well-established pharmacophore, recognized for its ability to serve as a bioisosteric replacement for benzene rings, thereby modulating electronic distribution and improving pharmacological properties.[2][3] When further functionalized with fluorine—an element prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity—the resulting scaffold becomes a powerful tool in drug design.[4][5]
This guide focuses on 2-Fluorothiophene-3-carboxylic acid , a versatile and strategically important building block. The specific arrangement of the electron-withdrawing fluorine atom at the 2-position and the versatile carboxylic acid handle at the 3-position creates a unique chemical entity with significant potential. The fluorine atom not only enhances the molecule's pharmacokinetic profile but also modulates the acidity and reactivity of the adjacent carboxylic acid, influencing its interactions with biological targets.[6] These application notes provide an in-depth exploration of this scaffold, offering field-proven insights and detailed protocols for its effective use in drug discovery programs, with a particular focus on its application in the synthesis of kinase inhibitors.
Physicochemical Properties and Strategic Advantages
The utility of 2-Fluorothiophene-3-carboxylic acid stems from a unique combination of its structural components. Understanding these properties is key to rationally incorporating it into a drug design campaign.
| Property | Value / Observation | Significance in Drug Design |
| Molecular Formula | C₅H₃FO₂S | A compact, low molecular weight building block, ideal for fragment-based design. |
| Molecular Weight | 146.14 g/mol | Adheres to Lipinski's Rule of Five, favoring good oral bioavailability. |
| Appearance | White to off-white crystalline powder | Stable solid, easy to handle and store under standard laboratory conditions (0-8 °C).[7] |
| Acidity (pKa) | The electron-withdrawing fluorine at the ortho position increases the acidity of the carboxylic acid compared to its non-fluorinated analog. | Modulates the charge state at physiological pH, which can be critical for receptor binding, particularly for interactions with cationic residues in a binding pocket. |
| Solubility | Limited solubility in water; soluble in common organic solvents (e.g., DMF, DMSO, THF, alcohols). | Typical for a small, relatively nonpolar carboxylic acid. Solubility in organic solvents facilitates its use in a wide range of synthetic reactions. |
| Reactivity | The carboxylic acid is a versatile functional handle for amide bond formation, esterification, and reduction. The thiophene ring can participate in cross-coupling reactions. | Allows for the straightforward generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[7] |
| Metabolic Stability | The C-F bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. | Incorporation of the 2-fluoro-thiophene moiety can block potential sites of metabolism, increasing the half-life and bioavailability of a drug candidate.[4] |
Core Synthetic Protocols
The true power of 2-Fluorothiophene-3-carboxylic acid lies in its synthetic versatility. The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of diverse compound libraries.
Protocol 1: Amide Bond Formation via Activated Ester
Amide coupling is the most common reaction in medicinal chemistry, and derivatives of 2-Fluorothiophene-3-carboxylic acid, particularly 2-Fluorothiophene-3-carboxamides, have shown significant biological activity.[8][9][10] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective even with challenging or electron-deficient amines.[11]
Workflow Diagram: Amide Coupling
Caption: Workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-Fluorothiophene-3-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir the mixture for 15-20 minutes at 0 °C to allow for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-4 hours).
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-Fluorothiophene-3-carboxamide.
Expert Insight: The choice of base is critical. While DIPEA is standard, for sensitive substrates, a milder base like 2,4,6-collidine can be used. For electron-deficient anilines, which are often poor nucleophiles, the reaction may require gentle heating (e.g., 40-50 °C) and extended reaction times.[12]
Protocol 2: Suzuki Cross-Coupling
To further elaborate the thiophene scaffold, a Suzuki cross-coupling reaction can be employed. A common strategy involves first converting the carboxylic acid to a more robust functional group, such as an ester, to prevent potential deactivation of the palladium catalyst by the acidic proton.[13] The following protocol outlines a two-step sequence: esterification followed by Suzuki coupling of a bromo-substituted derivative.
Workflow Diagram: Suzuki Coupling Sequence
Caption: Two-step sequence for Suzuki coupling.
Step-by-Step Methodology:
Part A: Esterification
-
Setup: To a round-bottom flask, add 2-Fluoro-5-bromothiophene-3-carboxylic acid (1.0 eq) and suspend it in methanol (MeOH).
-
Acid Chloride Formation: Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) (1.5 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours, until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can often be used in the next step without further purification.
Part B: Suzuki Coupling
-
Preparation: To a flame-dried Schlenk flask, add the methyl 2-fluoro-5-bromothiophene-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
Degassing: Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction by LC-MS (typically 6-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain the coupled product. The ester can then be hydrolyzed back to the carboxylic acid if desired, using standard conditions (e.g., LiOH in THF/water).
Case Study: Application in the Synthesis of FLT3 Kinase Inhibitors
The FMS-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of Acute Myeloid Leukemia (AML), as activating mutations in this kinase are found in approximately 30% of AML patients. The 2-aminothiophene-3-carboxamide scaffold, which can be readily derived from 2-Fluorothiophene-3-carboxylic acid, has been identified as a potent core for FLT3 inhibitors.[4][9]
Rationale for the Scaffold:
-
Hydrogen Bonding: The amide N-H and carbonyl oxygen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Fluorine Substitution: The fluorine atom can engage in favorable interactions within the binding pocket and blocks a potential site of metabolism, improving the pharmacokinetic profile.
-
Vector for SAR: The amine and the carboxamide provide two distinct points for diversification to explore the binding pocket and optimize potency and selectivity.
Synthetic Scheme: FLT3 Inhibitor Core
Caption: General synthesis of the FLT3 inhibitor scaffold.
In a key study, a series of 2-acylaminothiophene-3-carboxamides were synthesized and evaluated for their inhibitory activity against the FLT3 tyrosine kinase.[9] The synthesis began with a 2-aminothiophene-3-carboxylate core. This core was first acylated at the 2-amino position, followed by saponification of the ester to the carboxylic acid. Finally, standard amide coupling conditions were used to install a variety of amines at the 3-position, generating a library of compounds for SAR studies.
SAR Insights:
-
Acyl Group (R¹): A benzoyl group was found to be optimal for binding.
-
Carboxamide Group (R²): Small, cyclic amines or substituted anilines were well-tolerated and allowed for fine-tuning of physicochemical properties.
-
Potency: The most potent compounds in the series exhibited nanomolar IC₅₀ values against the isolated FLT3 enzyme and sub-micromolar activity in cell-based proliferation assays. For example, compound 44 from the study showed an IC₅₀ of 0.027 µM against the isolated enzyme.[9]
This case study demonstrates how 2-Fluorothiophene-3-carboxylic acid and its derivatives serve as exceptional starting points for generating potent and selective kinase inhibitors, validating their status as a privileged scaffold in medicinal chemistry.
References
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Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Dev Res. 2025 Aug;86(5):e70119. [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Design and Validation of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Treatment. Inventum.AI. [Link]
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Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
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3-Fluorothiophene-2-carboxylic acid. MySkinRecipes. [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ACS Med. Chem. Lett.[Link]
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Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorg Med Chem Lett. 2006 Jun 15;16(12):3282-6. [Link]
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Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Med. Chem.[Link]
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Organic compounds and their use as pharmaceuticals. Justia Patents. [Link]
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Do carboxylic acids interfere with Suzukis? Reddit. [Link]
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Identification of 2-acylaminothiophene-3-carboxamides as potent inhibitors of FLT3. Bioorganic & Medicinal Chemistry Letters. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. [Link]
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Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. ResearchGate. [Link]
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Practical preparation of ethyl 2-methylthiophene-3-carboxylate. Chem Pharm Bull (Tokyo). 2011;59(6):797-8. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules. [Link]
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2-Fluorothiophene-3-carboxylic acid. Alchemist-chem. [Link]
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Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.[Link]
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Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallogr C. 2004 Sep;60(Pt 9):o636-8. [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. [Link]
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The Versatile Virtuoso: 2-Fluorothiophene-3-carboxylic Acid as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Strategic Advantage of Fluorinated Thiophenes in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into lead compounds has become an indispensable tool for fine-tuning pharmacokinetic and pharmacodynamic properties.[1] The thiophene nucleus, a privileged scaffold in medicinal chemistry, offers a versatile platform for the construction of a diverse array of therapeutic agents.[2] When combined, the unique attributes of fluorine and the thiophene ring system give rise to building blocks of exceptional value. 2-Fluorothiophene-3-carboxylic acid stands out as a particularly powerful and versatile intermediate. Its bifunctional nature, featuring a reactive carboxylic acid handle and a strategically positioned fluorine atom, opens a gateway to a multitude of heterocyclic scaffolds. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of 2-fluorothiophene-3-carboxylic acid in the synthesis of novel heterocyclic compounds. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and present a framework for the rational design of synthetic routes.
Chemical Reactivity and Strategic Considerations
The synthetic utility of 2-fluorothiophene-3-carboxylic acid is rooted in the distinct reactivity of its two functional groups. The carboxylic acid at the 3-position serves as a versatile anchor for derivatization, most commonly through amide bond formation. The fluorine atom at the 2-position, ortho to the carboxylic acid, is not merely a passive substituent. Its strong electron-withdrawing nature acidifies the N-H bond of a derived carboxamide, facilitating deprotonation and subsequent intramolecular cyclization reactions. Furthermore, the C-F bond can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by the adjacent carbonyl group of the carboxamide. This dual reactivity allows for a range of elegant and efficient cyclization strategies to construct fused heterocyclic systems.
Core Synthetic Pathways and Detailed Protocols
This section details key synthetic transformations of 2-fluorothiophene-3-carboxylic acid, leading to the formation of valuable heterocyclic cores. The protocols provided are designed to be robust and reproducible.
Pathway 1: Amide Formation - The Gateway to Cyclization Precursors
The conversion of the carboxylic acid to an amide is the crucial first step in many synthetic sequences. The choice of coupling reagent and conditions is critical, especially when dealing with electron-deficient amines or sterically hindered substrates.
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a reliable method for the formation of 2-fluorothiophene-3-carboxamides.
Materials:
-
2-Fluorothiophene-3-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-fluorothiophene-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0 eq) followed by DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights: The use of HOBt minimizes side reactions and racemization in the case of chiral amines. For challenging couplings with electron-deficient anilines, heating the reaction mixture may be necessary.
Pathway 2: Synthesis of Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are a class of heterocyclic compounds with a broad range of biological activities. The following protocol outlines a two-step synthesis starting from 2-fluorothiophene-3-carboxylic acid.
Step 1: Synthesis of 2-Fluorothiophene-3-carboxamide
Follow Protocol 1, using aqueous ammonia as the amine to synthesize the primary amide.
Step 2: Cyclization to form Thieno[3,2-d]pyrimidin-4(3H)-one
Protocol 2: Intramolecular Cyclization to Thieno[3,2-d]pyrimidin-4(3H)-one
Materials:
-
2-Fluorothiophene-3-carboxamide
-
Triethyl orthoformate
-
Acetic anhydride
-
Sodium ethoxide
Procedure:
-
A mixture of 2-fluorothiophene-3-carboxamide (1.0 eq) and triethyl orthoformate (3.0 eq) in acetic anhydride (5.0 eq) is heated at reflux for 4-6 hours.
-
The reaction mixture is cooled to room temperature and the excess reagents are removed under reduced pressure.
-
The residue is dissolved in ethanol, and a catalytic amount of sodium ethoxide is added.
-
The mixture is stirred at room temperature for 1 hour, during which the product precipitates.
-
The solid is collected by filtration, washed with cold ethanol, and dried to afford the desired thieno[3,2-d]pyrimidin-4(3H)-one.
Causality: The initial reaction with triethyl orthoformate and acetic anhydride forms an intermediate N-acylformimidate. The subsequent base-catalyzed intramolecular cyclization proceeds via nucleophilic attack of the amide nitrogen onto the C2 position of the thiophene ring, with the fluorine atom acting as a leaving group.
Visualization of the Thieno[3,2-d]pyrimidine Synthesis Workflow:
Caption: Workflow for the synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one.
Pathway 3: Synthesis of Thieno[3,2-b]pyridines
The thieno[3,2-b]pyridine scaffold is another important heterocyclic system found in numerous biologically active molecules. A versatile approach to this core involves the initial formation of an N-substituted carboxamide followed by an intramolecular cyclization.
Protocol 3: Synthesis of N-Propargyl-2-fluorothiophene-3-carboxamide and Subsequent Cyclization
Step 1: Synthesis of N-Propargyl-2-fluorothiophene-3-carboxamide
Follow Protocol 1, using propargylamine as the amine.
Step 2: Intramolecular Cyclization to a Thieno[3,2-b]pyridine Derivative
Materials:
-
N-Propargyl-2-fluorothiophene-3-carboxamide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-propargyl-2-fluorothiophene-3-carboxamide (1.0 eq) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the thieno[3,2-b]pyridin-5(4H)-one derivative.
Mechanistic Rationale: The strong base deprotonates the amide nitrogen. The resulting anion then undergoes an intramolecular 6-endo-dig cyclization onto the alkyne, followed by tautomerization to the more stable pyridinone ring. In this case, the fluorine atom remains on the heterocyclic core, available for further functionalization.
Visualization of the Thieno[3,2-b]pyridine Synthesis:
Caption: Synthesis of a Thieno[3,2-b]pyridin-5(4H)-one derivative.
Quantitative Data Summary
| Heterocyclic Core | Starting Material | Key Reagents | Typical Yield (%) |
| Thieno[3,2-d]pyrimidin-4(3H)-one | 2-Fluorothiophene-3-carboxamide | Triethyl orthoformate, NaOEt | 60-75 |
| Thieno[3,2-b]pyridin-5(4H)-one | N-Propargyl-2-fluorothiophene-3-carboxamide | Potassium tert-butoxide | 55-70 |
Conclusion and Future Perspectives
2-Fluorothiophene-3-carboxylic acid is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The strategic interplay between the carboxylic acid and the fluorine atom enables a variety of efficient cyclization strategies. The protocols outlined in this application note provide a solid foundation for the exploration of novel chemical space in drug discovery and materials science. Future work in this area will likely focus on the development of catalytic and enantioselective methods for the synthesis of more complex and chiral heterocyclic systems derived from this valuable starting material.
References
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Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
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Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
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Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2011). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 16(12), 10305-10317. [Link]
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Wikipedia. (n.d.). Ullmann condensation. In Wikipedia. Retrieved January 15, 2026, from [Link]
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Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2016). Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharmaceutica, 66(2), 237-251. [Link]
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Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved January 15, 2026, from [Link]
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Putrov, D. A., & Komykhov, S. A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Poirier, D., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(6), 7958-7981. [Link]
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Visentin, C., et al. (2018). Discovery of 6-substituted thieno[2,3-d]pyrimidine analogs as dual inhibitors of glycinamide ribonucleotide formyltransferase and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase in de novo purine nucleotide biosynthesis in folate receptor expressing human tumors. European Journal of Medicinal Chemistry, 157, 1243-1258. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 15, 2026, from [Link]
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Cohen, A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4257. [Link]
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Nazeer, W., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(12), 2829. [Link]
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Knopp, M., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Polymers, 14(15), 3008. [Link]
- Google Patents. (n.d.). DE1055007B - Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids.
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Li, Z., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(11), 1339. [Link]
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Kumar, A., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemistry, 2023, 1-14. [Link]
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MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved January 15, 2026, from [Link]
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Straub, T., et al. (2022). Synthesis of Benzo[3][4]thiazolo[2,3-c][3][5][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 27(4), 1435. [Link]
-
Alfa Chemistry. (2022, August 4). Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing. [Press release]. [Link]
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Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. International Journal of Molecular Sciences, 25(8), 4251. [Link]
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Balzarini, J., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(4), 836-845. [Link]
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Derivatization of 2-Fluorothiophene-3-carboxylic acid for structure-activity relationship (SAR) studies
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 2-Fluorthiophen-3-carbonsäure für Struktur-Wirkungs-Beziehungs (SAR)-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung
2-Fluorthiophen-3-carbonsäure hat sich als ein äußerst wertvolles Grundgerüst in der medizinischen Chemie etabliert. Ihre einzigartige Kombination aus einem Thiophenring – einem etablierten Bioisoster für Phenylgruppen – einem strategisch platzierten Fluoratom zur Modulation physikochemisch-biologischer Eigenschaften und einer vielseitigen Carbonsäurefunktionalität macht sie zu einem idealen Ausgangspunkt für die Wirkstoffentdeckung.[1][2][3] Dieser Leitfaden bietet einen detaillierten Einblick in die wichtigsten Derivatisierungsstrategien für dieses Molekül, um systematisch Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen. Er enthält praxiserprobte Protokolle für die Amid- und Esterbildung sowie für C-C-Kreuzkupplungsreaktionen und stellt einen logischen Rahmen für die Planung und Interpretation von SAR-Studien bereit.
Das 2-Fluorthiophen-3-carbonsäure-Gerüst: Ein privilegierter Startpunkt
Der Thiophenring ist in der medizinischen Chemie ein sogenanntes "privilegiertes Gerüst", das in zahlreichen zugelassenen Medikamenten vorkommt.[1][4][5] Seine Aromatizität und Hydrophobizität verbessern die Membranpermeabilität, während das Schwefelatom als Wasserstoffbrückenakzeptor fungieren und so die Interaktion zwischen Wirkstoff und Rezeptor verstärken kann.[1]
Die Einführung eines Fluoratoms an der 3-Position hat signifikante Auswirkungen:
-
Metabolische Stabilität: Das Fluoratom kann Positionen blockieren, die anfällig für den oxidativen Metabolismus sind, was die Halbwertszeit eines Wirkstoffs verlängert.[2][3]
-
Bindungsaffinität: Aufgrund seiner hohen Elektronegativität kann Fluor an polaren Wechselwirkungen, einschließlich Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen, teilnehmen und so die Bindungsaffinität an biologische Zielstrukturen erhöhen.[6]
-
Physikochemische Eigenschaften: Es beeinflusst die Lipophilie und den pKa-Wert des Moleküls, was wiederum Löslichkeit und Bioverfügbarkeit steuert.
Die Carbonsäuregruppe an der 2-Position ist der Schlüssel zur Derivatisierung und dient als vielseitiger Ankerpunkt für die Synthese umfangreicher Substanzbibliotheken, die für SAR-Studien unerlässlich sind.[2][7]
Zentrale Derivatisierungsstrategien und Protokolle
Die systematische Modifikation der 2-Fluorthiophen-3-carbonsäure ermöglicht es, den chemischen Raum um das Kerngerüst herum zu erforschen. Die folgenden Strategien sind fundamental für die Erstellung einer diversifizierten Bibliothek zur Untersuchung von Struktur-Wirkungs-Beziehungen.
Amidkupplung: Synthese von Carboxamiden
Die Umwandlung der Carbonsäure in eine Amidbindung ist eine der häufigsten und wirkungsvollsten Strategien in der medizinischen Chemie.[8] Amide sind metabolisch stabil und ihre N-H- und C=O-Gruppen können als Wasserstoffbrücken-Donoren und -Akzeptoren fungieren, was für die molekulare Erkennung entscheidend ist.
Rationale: Durch die Variation des eingesetzten Amins kann eine breite Palette von Substituenten (alkyl, aryl, heteroaryl, etc.) eingeführt werden, um sterische und elektronische Anforderungen verschiedener Bindungstaschen zu untersuchen.
Protokoll-Übersicht: Die Reaktion erfolgt typischerweise durch Aktivierung der Carbonsäure mit einem Kupplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) in Gegenwart eines Additivs wie Hydroxybenzotriazol (HOBt), um die Effizienz zu steigern und Racemisierung zu unterdrücken.[9][10]
Abbildung 1: Allgemeiner Workflow der EDC/HOBt-vermittelten Amidkupplung.
Detailliertes Protokoll 1: Allgemeine Vorschrift zur Synthese von Amiden mittels EDC/HOBt-Kupplung
-
Vorbereitung: Lösen Sie 2-Fluorthiophen-3-carbonsäure (1,0 Äq.) in einem aprotischen Lösungsmittel wie N,N-Dimethylformamid (DMF) oder Dichlormethan (DCM).
-
Aktivierung: Fügen Sie HOBt (1,2 Äq.) und EDC-HCl (1,2 Äq.) hinzu. Rühren Sie die Mischung für 20-30 Minuten bei Raumtemperatur.
-
Kupplung: Fügen Sie das entsprechende Amin (1,1 Äq.) und eine Base wie N,N-Diisopropylethylamin (DIPEA) (2,0 Äq.) hinzu.
-
Reaktion: Lassen Sie die Reaktion über Nacht bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger wässriger HCl, gesättigter NaHCO₃-Lösung und gesättigter NaCl-Lösung.
-
Reinigung: Trocknen Sie die organische Phase über wasserfreiem Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Reinigen Sie den Rückstand mittels Säulenchromatographie auf Kieselgel, um das reine Amid zu erhalten.
Veresterung
Esterderivate sind nützlich, um die Polarität zu verändern oder Prodrug-Strategien zu verfolgen, bei denen der Ester in vivo durch Esterasen gespalten wird, um die aktive Carbonsäure freizusetzen.
Rationale: Die Veresterung ermöglicht die Modulation von Löslichkeit und Zellpermeabilität. Die Steglich-Veresterung ist eine milde Methode, die sich für säureempfindliche Substrate eignet.[11]
Detailliertes Protokoll 2: Allgemeine Vorschrift zur Synthese von Estern mittels Steglich-Veresterung
-
Vorbereitung: Lösen Sie 2-Fluorthiophen-3-carbonsäure (1,0 Äq.), den gewünschten Alkohol (1,2 Äq.) und eine katalytische Menge 4-(Dimethylamino)pyridin (DMAP, 0,1 Äq.) in wasserfreiem DCM.
-
Kupplung: Kühlen Sie die Lösung auf 0 °C und fügen Sie N,N'-Dicyclohexylcarbodiimid (DCC, 1,1 Äq.) portionsweise hinzu.[10][11]
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und über Nacht rühren.
-
Aufarbeitung: Filtrieren Sie den ausgefallenen Dicyclohexylharnstoff ab und waschen Sie den Feststoff mit DCM. Das Filtrat wird wie in Protokoll 1 beschrieben gewaschen.
-
Reinigung: Reinigen Sie das Rohprodukt mittels Säulenchromatographie, um den gewünschten Ester zu isolieren.
C-C-Kreuzkupplung: Modifikation des Thiophenrings
Für fortgeschrittene SAR-Studien ist die Modifikation des heterozyklischen Rings selbst von großer Bedeutung. Die Suzuki-Miyaura-Kreuzkupplung ist eine leistungsstarke Methode, um Aryl- oder Heteroarylgruppen einzuführen.[12][13] Dies erfordert ein halogeniertes Derivat als Ausgangsmaterial, z. B. 5-Brom-2-fluorthiophen-3-carbonsäure.
Rationale: Die Einführung von (Hetero-)Arylgruppen ermöglicht die Untersuchung von π-π-Wechselwirkungen, die Besetzung zusätzlicher Bindungstaschen und die Feinabstimmung der Gesamtpolarität des Moleküls.
Detailliertes Protokoll 3: Allgemeine Vorschrift für die Suzuki-Miyaura-Kreuzkupplung
-
Vorbereitung: Geben Sie 5-Brom-2-fluorthiophen-3-carbonsäureester (1,0 Äq.), die entsprechende (Hetero-)Arylboronsäure oder deren Pinakolester (1,5 Äq.), eine Base wie K₃PO₄ (3,0 Äq.) und den Palladiumkatalysator (z. B. Pd(dppf)Cl₂, 0,05 Äq.) in ein Reaktionsgefäß.[14]
-
Reaktion: Fügen Sie ein entgastes Lösungsmittelsystem (z. B. Dioxan/Wasser 4:1) hinzu. Spülen Sie das Gefäß mit Argon oder Stickstoff und erhitzen Sie es unter Rühren auf 80–100 °C, bis die Reaktion abgeschlossen ist (Überwachung mittels DC oder LC-MS).
-
Aufarbeitung: Kühlen Sie die Mischung ab und verdünnen Sie sie mit Wasser und Ethylacetat. Trennen Sie die Phasen und extrahieren Sie die wässrige Phase mit Ethylacetat.
-
Reinigung: Waschen Sie die vereinten organischen Phasen mit gesättigter NaCl-Lösung, trocknen Sie sie über Na₂SO₄ und reinigen Sie das Produkt mittels Säulenchromatographie.
-
Verseifung (optional): Der resultierende Ester kann anschließend zur freien Carbonsäure hydrolysiert werden, falls gewünscht.
Rahmenwerk für Struktur-Wirkungs-Beziehungs (SAR)-Studien
Eine SAR-Studie ist ein iterativer Prozess, bei dem Derivate synthetisiert und auf ihre biologische Aktivität getestet werden, um zu verstehen, welche strukturellen Merkmale für die Wirkung entscheidend sind.
Logischer Ansatz:
-
Synthese des Kerngerüsts: Beginnen Sie mit der unsubstituierten 2-Fluorthiophen-3-carbonsäure oder einem einfachen Amid/Ester als Referenzverbindung.
-
Systematische Modifikation: Führen Sie schrittweise Änderungen an einer Position durch (z. B. am Amid-Rest), während der Rest des Moleküls konstant bleibt.
-
Datenerfassung: Testen Sie die Verbindungen in einem relevanten biologischen Assay (z. B. Enzymhemmung, Zellviabilität) und quantifizieren Sie die Aktivität (z. B. als IC₅₀-Wert).[4][15]
-
Analyse und Iteration: Analysieren Sie die Daten, um Trends zu identifizieren. Zum Beispiel könnte eine höhere Lipophilie die Aktivität steigern, oder eine Wasserstoffbrückenakzeptor-Gruppe an einer bestimmten Position ist entscheidend.[16] Diese Erkenntnisse leiten das Design der nächsten Generation von Derivaten.
Abbildung 2: Beispielhafter Entscheidungsbaum für eine SAR-Studie, ausgehend vom 2-Fluorthiophen-3-carboxamid-Gerüst.
Datenpräsentation für SAR-Analysen
Quantitative Daten sollten in tabellarischer Form zusammengefasst werden, um einen direkten Vergleich der Derivate zu ermöglichen.
Tabelle 1: Hypothetische SAR-Daten für eine Reihe von 2-Fluorthiophen-3-carboxamiden
| Verbindungs-ID | Struktur des Amid-Restes (R) | IC₅₀ (µM) | Anmerkungen zur SAR-Hypothese |
| 1 | -H (Säure) | > 100 | Carbonsäure ist inaktiv; Derivatisierung ist notwendig. |
| 2a | -CH₂CH₃ (Ethyl) | 45.8 | Geringe lipophile Reste verbessern die Aktivität leicht. |
| 2b | -CH₂(C₆H₅) (Benzyl) | 8.2 | Einführung eines Arylrings führt zu signifikanter Aktivitätssteigerung (möglicherweise π-π-Wechselwirkungen). |
| 2c | -CH₂(C₆H₄-4-OH) (4-Hydroxybenzyl) | 0.9 | Zusätzlicher H-Brücken-Donor verbessert die Aktivität um eine Größenordnung. |
| 2d | -CH₂(C₆H₄-4-OCH₃) (4-Methoxybenzyl) | 1.5 | H-Brücken-Akzeptor ebenfalls vorteilhaft, aber Donor ist überlegen. |
| 2e | -Adamantyl | > 50 | Sperriger, lipophiler Rest wird nicht toleriert (sterische Hinderung). |
Fazit
2-Fluorthiophen-3-carbonsäure ist ein außergewöhnlich anpassungsfähiges Ausgangsmaterial für die Synthese von Wirkstoffkandidaten. Die hier vorgestellten robusten Protokolle für die Amidierung, Veresterung und Suzuki-Kreuzkupplung bieten eine solide Grundlage für die Erstellung diverser Substanzbibliotheken. Ein systematischer und hypothesengestützter Ansatz zur Derivatisierung, wie er im SAR-Rahmenwerk beschrieben wird, ist der Schlüssel zur effizienten Identifizierung und Optimierung von Leitstrukturen in der modernen Arzneimittelforschung.
Referenzen
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (Quelle: PMC - NIH, URL: )
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Quelle: NIH, URL: )
-
Comparative Docking Studies of Thiophene-Based Inhibitors: A Guide for Researchers. (Quelle: Benchchem, URL: )
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Coupling Reagents. (Quelle: Aapptec Peptides, URL: )
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Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (Quelle: NIH, URL: )
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Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (Quelle: ResearchGate, URL: )
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Amide coupling reaction in medicinal chemistry. Coupling reagents. (Quelle: HepatoChem, URL: )
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Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (Quelle: Tohoku University, URL: )
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Amides from Carboxylic Acids-DCC and EDC Coupling. (Quelle: Chemistry Steps, URL: )
-
The Diverse Biological Activities of Thiophene Derivatives: A Technical Guide for Drug Discovery Professionals. (Quelle: Benchchem, URL: )
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (Quelle: SpringerLink, URL: )
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Biological and Pharmacological Activity of Thiophene and its Derivatives. (Quelle: ResearchGate, URL: )
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3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. (Quelle: NINGBO INNO PHARMCHEM CO.,LTD., URL: )
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Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (Quelle: PMC, URL: )
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3-Fluorothiophene-2-carboxylic acid. (Quelle: MySkinRecipes, URL: )
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (Quelle: PMC - NIH, URL: )
-
Esterification--Making Esters from Carboxylic Acids. (Quelle: YouTube, URL: )
-
Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4. (Quelle: Thermo Fisher Scientific - US, URL: )
-
(PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. (Quelle: ResearchGate, URL: )
-
Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... (Quelle: ResearchGate, URL: )
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Boost Your Synthesis: Key Role of 3-Fluorothiophene-2-carboxylic Acid. (Quelle: Autech Industry Co.,Ltd., URL: )
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Application Notes & Protocols: Leveraging 2-Fluorothiophene-3-carboxylic Acid for the Synthesis of Next-Generation Kinase Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Thiophenes in Kinase Inhibition
Protein kinases are a pivotal class of enzymes that orchestrate a multitude of cellular processes, and their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1] This has rendered them one of the most intensively pursued target classes in modern drug discovery.[1] Within the medicinal chemist's toolkit, the thiophene ring stands out as a "privileged scaffold," a core structural motif frequently found in successful therapeutic agents due to its unique electronic properties and ability to engage in diverse biological interactions.[2][3] Thiophene-based compounds have been successfully developed as inhibitors for a range of critical cancer-related kinases, including JNK, EGFR, and VEGFR-2.[1][4][5][6]
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design. Fluorine substitution can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and augmenting binding affinity to the target protein.[7][8]
This guide focuses on 2-Fluorothiophene-3-carboxylic acid , a building block that synergistically combines the benefits of the thiophene pharmacophore with the strategic advantages of fluorination. The carboxylic acid moiety at the 3-position provides a versatile synthetic handle, enabling the construction of diverse molecular libraries for the systematic exploration of structure-activity relationships (SAR).[8]
Section 1: Rationale for Use — The Mechanistic & Pharmacokinetic Advantage
The selection of 2-Fluorothiophene-3-carboxylic acid as a starting scaffold is a decision rooted in both mechanistic and pharmacokinetic considerations.
-
Bioisosteric Replacement and Enhanced Binding: The fluorinated thiophene ring can serve as a bioisostere for a phenyl group, but with altered electronic properties. The electron-withdrawing nature of the fluorine atom modulates the charge distribution of the thiophene ring, potentially leading to more favorable interactions within the ATP-binding pocket of a target kinase. The fluorine atom itself can act as a hydrogen bond acceptor, forming specific, potency-enhancing contacts with amino acid residues in the kinase hinge region that might not otherwise be possible.
-
Metabolic Blocking: A common route of metabolic degradation for many drug molecules is oxidative attack by cytochrome P450 enzymes. The introduction of a fluorine atom at the 2-position can effectively block this metabolic pathway, thereby increasing the compound's half-life and overall systemic exposure.[8]
-
Synthetic Tractability: The carboxylic acid group is arguably one of the most versatile functional groups in medicinal chemistry. It is readily converted into amides, esters, and other functionalities, which is essential for probing the SAR of a new inhibitor series.[4][9] This allows for the systematic optimization of potency, selectivity, and drug-like properties.
The following diagram illustrates the logical flow from the selection of the core scaffold to the development of a final kinase inhibitor candidate.
Caption: Logical workflow from scaffold selection to lead inhibitor.
Section 2: Core Synthetic Protocol — Amide Bond Formation
The most direct and widely used application of 2-Fluorothiophene-3-carboxylic acid is in the formation of an amide bond. This reaction connects the thiophene core to another fragment of the target inhibitor, typically an amine-containing moiety that will occupy a different pocket of the kinase active site.
Protocol 1: EDC/HOBt Mediated Amide Coupling
Principle: This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) for amide bond formation. EDC is a water-soluble carbodiimide that activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions and racemization. HOBt traps this intermediate to form an activated ester, which is more stable and reacts cleanly with the primary or secondary amine to yield the desired amide with minimal side products. The use of a mild base like Diisopropylethylamine (DIPEA) is crucial to neutralize the HCl salt of EDC and the acid formed during the reaction.
Materials:
-
2-Fluorothiophene-3-carboxylic acid (1.0 eq)
-
Amine coupling partner (R-NH2) (1.1 eq)
-
EDC.HCl (1.5 eq)
-
HOBt (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-Fluorothiophene-3-carboxylic acid (1.0 eq). Dissolve it in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.
-
Activation: Add HOBt (1.5 eq) and EDC.HCl (1.5 eq) to the solution. Stir for 5-10 minutes at room temperature. Causality: This pre-activation step ensures the formation of the activated ester before the amine is introduced, improving reaction efficiency.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture, followed by the amine coupling partner (R-NH2) (1.1 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours. Self-Validation: This is a critical step to prevent unnecessary degradation of products from prolonged reaction times and to confirm the reaction's success before proceeding to workup.
-
Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x), water (1x), and brine (1x). Causality: The NaHCO3 wash removes unreacted HOBt and any remaining carboxylic acid. The water and brine washes remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Advanced Application — Scaffold Elaboration via Cross-Coupling
To build more complex inhibitors and further explore the chemical space around the thiophene core, downstream functionalization is often necessary. A common strategy involves using a halogenated version of the thiophene amide for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling.
The following diagram illustrates a typical kinase signaling pathway and the mechanism of inhibition.
Caption: Inhibition of a kinase signaling pathway by a competitive inhibitor.
Section 4: Data Interpretation — A Structure-Activity Relationship (SAR) Case Study
The true value of 2-Fluorothiophene-3-carboxylic acid is realized during the SAR exploration phase. By systematically modifying the 'R' group attached via the amide bond (as synthesized in Protocol 1), researchers can determine which functionalities lead to improved potency.
Below is a hypothetical SAR table for a series of inhibitors targeting "Kinase X".
| Compound ID | R-Group (from R-NH2) | IC₅₀ (nM) for Kinase X | Notes |
| 1a | 4-Methoxyphenyl | 250 | Initial hit. Moderate potency. |
| 1b | 4-Chlorophenyl | 85 | Halogen substitution improves potency, likely through additional interactions in the binding pocket. |
| 1c | Phenyl | 450 | Unsubstituted phenyl is less potent than methoxy-substituted analog, suggesting the need for an H-bond acceptor or donor. |
| 1d | 3,4-Dichlorophenyl | 30 | Di-substitution further enhances potency. |
| 1e | 4-(Morpholino)phenyl | 12 | Lead Compound. The morpholine group likely engages in a key hydrogen bond and improves solubility. |
| 1f | Cyclohexyl | >1000 | Aliphatic group is not tolerated; an aromatic ring is required for activity. |
This data clearly demonstrates how the synthetic accessibility of the amide allows for rapid optimization, leading from a moderately active hit (1a ) to a potent lead compound (1e ).
Conclusion
2-Fluorothiophene-3-carboxylic acid is a high-value, strategically designed building block for the synthesis of kinase inhibitors. Its constituent parts—the thiophene core, the fluorine atom, and the carboxylic acid handle—each contribute to overcoming common challenges in drug discovery, from metabolic instability to suboptimal binding. The straightforward and robust protocols for its derivatization, particularly via amide coupling, empower medicinal chemists to efficiently conduct the detailed structure-activity relationship studies necessary to develop potent and selective next-generation therapeutics.
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Application Notes & Protocols: Strategies for the Synthesis of 2-Fluorothiophene-3-carboxamides and Esters
Introduction: The Strategic Importance of 2-Fluorothiophene-3-carboxylic Acid Derivatives
2-Fluorothiophene-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. The incorporation of a fluorine atom onto the thiophene scaffold imparts unique physicochemical properties, such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity, which are highly desirable in medicinal chemistry.[1][2] Consequently, the amide and ester derivatives of this core structure are prevalent in a wide array of biologically active molecules, including enzyme inhibitors and novel therapeutic agents.[2][3]
This guide provides researchers, chemists, and drug development professionals with detailed, field-proven protocols for the efficient amidation and esterification of 2-Fluorothiophene-3-carboxylic acid. The methodologies are explained with a focus on the underlying chemical principles, enabling scientists to not only replicate the procedures but also to adapt them to a diverse range of substrates and synthetic challenges.
Foundational Chemical Principles
The Chemistry of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that formally involves the removal of a water molecule. This transformation is not spontaneous and requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine. The two primary strategies discussed herein are:
-
Carbodiimide-Mediated Coupling: This is one of the most common methods for amide bond formation under mild conditions.[4] A carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is then readily attacked by the amine to yield the desired amide and a urea byproduct.[5][6] To enhance efficiency and minimize side reactions like the formation of a stable N-acylurea, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included.[6][7]
-
Acyl Chloride Formation: A more traditional and highly effective method involves the conversion of the carboxylic acid into a more reactive acyl chloride. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this purpose.[8][9] The resulting acyl chloride is a potent electrophile that reacts rapidly with an amine to form the amide bond. This two-step process is robust but requires careful handling of the corrosive and moisture-sensitive reagents.[10][11]
The Chemistry of Esterification
Esterification, the formation of an ester from a carboxylic acid and an alcohol, also requires activation of the carboxyl group.
-
Fischer-Speier Esterification: This classic method involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[12][13] The reaction is an equilibrium process. To drive it towards the product, water must be removed as it is formed, often by using the alcohol as a solvent and refluxing, or through azeotropic distillation with a Dean-Stark apparatus.[12][14][15]
-
Esterification via Activating Agents: For substrates that are sensitive to strong acids and high temperatures, milder methods are employed. Similar to amidation, carbodiimides (e.g., DCC) can be used to activate the carboxylic acid, which then reacts with an alcohol to form the ester.[16] These reactions are often catalyzed by a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), which significantly accelerates the process.[16][17]
Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows and key mechanistic steps for the amidation and esterification protocols described.
Caption: General workflow for amidation and esterification.
Caption: Mechanism of carbodiimide-mediated amidation.
Caption: Mechanism of Fischer-Speier esterification.
Detailed Experimental Protocols
Protocol A: Amidation via EDC/HOBt Coupling
This method is favored for its mild conditions and is suitable for a wide range of amines, minimizing racemization for chiral substrates. The water-soluble nature of EDC and its byproduct simplifies purification.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-Fluorothiophene-3-carboxylic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), approx. 0.2 M).
-
Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes. The formation of the active ester with HOBt is crucial for preventing side reactions.[7]
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Work-up:
-
Dilute the reaction mixture with the solvent (e.g., DCM or Ethyl Acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and EDC), saturated NaHCO₃ solution (to remove HOBt and unreacted carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure 2-fluorothiophene-3-carboxamide.
Protocol B: Amidation via Acyl Chloride Intermediate
This robust, two-step protocol is highly effective and often results in high yields. It is particularly useful for less reactive amines.
Step-by-Step Methodology:
-
Acyl Chloride Formation:
-
Caution: Perform this step in a well-ventilated fume hood as SOCl₂ is corrosive and releases toxic gases.
-
To a flask containing 2-Fluorothiophene-3-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (2.0-3.0 eq) either neat or in a solvent like toluene.[8][10] Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours, until the evolution of gas (SO₂ and HCl) ceases.[8]
-
Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.[8]
-
-
Amination:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM or THF) and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as Triethylamine or Pyridine (1.5 eq) in the same solvent.
-
Add the amine solution dropwise to the cold acyl chloride solution. The base is essential to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol A (steps 5 and 6).
Protocol C: Fischer-Speier Esterification
This is a cost-effective method for synthesizing simple alkyl esters, especially when the alcohol is inexpensive and can be used in large excess.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-Fluorothiophene-3-carboxylic acid (1.0 eq) in a large excess of the desired primary or secondary alcohol (e.g., Methanol or Ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%) to the solution.[15]
-
Reaction Progression: Heat the mixture to reflux and maintain for 4-12 hours. The high concentration of alcohol and removal of water (by distillation if the setup allows) drives the equilibrium toward the ester product.[12][14]
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like Ethyl Acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst. Check the aqueous layer with pH paper to ensure it is basic.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: The crude ester can be purified by distillation under reduced pressure or by flash column chromatography.
Protocol D: Esterification via DCC/DMAP Activation
This protocol is ideal for acid-sensitive substrates or for coupling with sterically hindered or valuable alcohols, as it proceeds under mild, neutral conditions.[16]
Step-by-Step Methodology:
-
Reagent Preparation: In a dry flask under an inert atmosphere, dissolve 2-Fluorothiophene-3-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.[16]
-
Reaction Progression: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[18]
-
Work-up:
-
Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography to remove any remaining traces of DCU and other impurities.
Summary of Reaction Conditions
| Protocol | Reaction Type | Key Reagents | Catalyst/Additive | Solvent | Temp. | Typical Yield |
| A | Amidation | EDC, Amine | HOBt | DCM or DMF | 0 °C to RT | 70-95% |
| B | Amidation | SOCl₂, Amine | Catalytic DMF, TEA | Toluene, DCM | Reflux, then 0 °C to RT | 80-98% |
| C | Esterification | Alcohol (excess) | H₂SO₄ (catalytic) | Alcohol | Reflux | 60-90% |
| D | Esterification | DCC, Alcohol | DMAP (catalytic) | DCM | 0 °C to RT | 75-95% |
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ResearchGate. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. ResearchGate. [Link]
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Chemistry LibreTexts. (2023). Fischer Esterification. Chemistry LibreTexts. [Link]
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The Strategic Incorporation of 2-Fluorothiophene-3-carboxylic Acid in Advanced Materials for Organic Electronics
Introduction: The Pivotal Role of Fluorination in Thiophene-Based Conjugated Systems
In the landscape of materials science, particularly in the realm of organic electronics, the tailored synthesis of conjugated polymers is paramount for advancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). 2-Fluorothiophene-3-carboxylic acid has emerged as a critical building block for designing high-performance semiconducting polymers. The strategic placement of a fluorine atom on the thiophene ring, coupled with the versatile carboxylic acid functionality, offers a powerful tool for tuning the electronic and physical properties of the resulting materials.
The introduction of fluorine, a highly electronegative atom, into the thiophene backbone has profound effects on the polymer's characteristics. It serves to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This depression of the HOMO level is particularly advantageous in OPV applications as it can lead to a higher open-circuit voltage (Voc), a key parameter in solar cell efficiency.[1][2] Furthermore, fluorination can enhance intermolecular interactions, promoting a more ordered packing of polymer chains in the solid state. This improved organization can facilitate more efficient charge transport, a crucial factor for high-performance OFETs.[1]
The carboxylic acid group at the 3-position provides a reactive handle for a variety of chemical transformations, most notably esterification. This allows for the attachment of various alkyl chains, which are essential for ensuring the solubility of the final polymer in common organic solvents, a prerequisite for solution-based processing techniques like spin-coating and printing. This guide will provide an in-depth exploration of the application of 2-Fluorothiophene-3-carboxylic acid in the synthesis of advanced materials for organic electronics, complete with detailed protocols and performance data.
Core Applications in Organic Electronics
The unique electronic properties imparted by the 2-fluoro-3-alkoxycarbonylthiophene moiety make polymers derived from this building block highly suitable for two primary applications in organic electronics:
Organic Field-Effect Transistors (OFETs)
OFETs are the fundamental building blocks of organic integrated circuits, flexible displays, and sensors. The performance of an OFET is largely determined by the charge carrier mobility of the semiconducting polymer. The enhanced intermolecular interactions and potential for increased crystallinity in polymers containing fluorinated thiophene units can lead to significantly improved charge transport characteristics. The controlled aggregation and ordering of the polymer backbone, facilitated by fluorine substitution, create efficient pathways for charge carriers to move through the material, resulting in higher mobility and better device performance.
Organic Photovoltaics (OPVs)
In the field of solar energy, OPVs offer the promise of low-cost, flexible, and lightweight solar cells. The efficiency of an OPV device is dependent on several factors, including the open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). As previously mentioned, the fluorine substitution on the thiophene ring effectively lowers the HOMO energy level of the polymer donor.[1][2] This deeper HOMO level increases the potential difference between the donor and the acceptor material (often a fullerene derivative), leading to a higher Voc and, consequently, a higher power conversion efficiency (PCE).
Detailed Application Notes and Protocols
This section provides a detailed protocol for the synthesis of a representative donor-acceptor conjugated polymer incorporating a fluorinated thieno[3,4-b]thiophene-2-carboxylate moiety, which is structurally analogous to a polymer derived from 2-Fluorothiophene-3-carboxylic acid. The synthesis of the well-known high-performance polymer PTB7-Th will be used as a guiding example.[3]
Synthesis of a Representative Polymer: A PTB7-Th Analogue
The synthesis of donor-acceptor copolymers is typically achieved through palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki polymerization. The following is a generalized protocol for a Stille step-growth polycondensation.
Diagram of the General Synthetic Workflow:
Sources
Application Note: A Modular Synthetic Route to 2-Acylaminothiophene-3-Carboxamides from 2-Fluorothiophene-3-Carboxylic Acid
Abstract
The 2-acylaminothiophene-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This application note provides a detailed, three-step synthetic pathway for the synthesis of these valuable compounds, starting from the commercially available building block, 2-fluorothiophene-3-carboxylic acid.[3][4] The described methodology leverages a sequence of robust and well-established chemical transformations: (1) amide coupling at the C3-position, (2) nucleophilic aromatic substitution (SNAr) to install an amino group at the C2-position, and (3) final acylation of the C2-amino group. This guide is designed for researchers in drug discovery and synthetic chemistry, offering not only step-by-step protocols but also the underlying mechanistic rationale, troubleshooting advice, and methods for analytical validation.
Introduction: The Thiophene Scaffold in Drug Development
Thiophene derivatives are a cornerstone of modern medicinal chemistry, prized for their versatile pharmacological properties and their ability to act as bioisosteres for phenyl rings.[5][6] The specific subclass of 2-acylaminothiophene-3-carboxamides has garnered significant attention due to its prevalence in molecules targeting a range of biological pathways, including kinase inhibition and anti-inflammatory responses.[6][7] The challenge often lies in developing a flexible and efficient synthetic route that allows for the introduction of diverse substituents at both the C2-acylamino and C3-carboxamide positions to facilitate structure-activity relationship (SAR) studies.
This document outlines a logical and modular approach that addresses this challenge, beginning with 2-fluorothiophene-3-carboxylic acid. This starting material is strategically advantageous due to the dual functionality of the carboxylic acid, which is ripe for amidation, and the fluorine atom, which serves as an excellent leaving group for subsequent nucleophilic aromatic substitution.
Overall Synthetic Strategy
The transformation of 2-fluorothiophene-3-carboxylic acid into the target 2-acylaminothiophene-3-carboxamide is achieved via the three-stage process illustrated below. This modular approach allows for the independent variation of the R¹, R², and R³ groups, making it highly adaptable for creating compound libraries.
Caption: High-level overview of the 3-step synthesis.
Part I: Amide Coupling at the C3-Position
Principle & Mechanistic Insights
The direct reaction between a carboxylic acid and an amine is generally unfavorable at room temperature due to the formation of a stable and unreactive ammonium carboxylate salt.[8][9] To facilitate amide bond formation, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using a coupling reagent.
Carbodiimides like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide. The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or its more reactive analogue, HOAt, can suppress side reactions and improve yields by forming an active ester intermediate, which is less prone to racemization and more reactive towards the amine. For this protocol, we utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a modern coupling reagent that forms a highly reactive OAt-active ester, leading to clean reactions and high yields.[10]
Protocol 1.1: Synthesis of 2-Fluoro-N-phenylthiophene-3-carboxamide
This protocol details the synthesis using aniline as a representative amine.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (0.5 mmol scale) |
| 2-Fluorothiophene-3-carboxylic acid | 146.14 | 1.0 | 73.1 mg |
| Aniline | 93.13 | 1.1 | 51.2 mg (50.2 µL) |
| HATU | 380.16 | 1.2 | 228.1 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 161.6 mg (218 µL) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 2.5 mL |
Procedure
-
Reaction Setup: To a dry 10 mL round-bottom flask under an argon atmosphere, add 2-fluorothiophene-3-carboxylic acid (73.1 mg, 0.5 mmol) and HATU (228.1 mg, 0.6 mmol).
-
Solvent Addition: Add anhydrous DMF (2.5 mL) and stir the mixture until all solids are dissolved.
-
Base Addition: Add DIPEA (218 µL, 1.25 mmol) to the solution and stir for 5 minutes at room temperature. The solution may change color.
-
Amine Addition: Add aniline (50.2 µL, 0.55 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexane mobile phase. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes to yield the product as a solid.
Anticipated Results & Quality Control
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
TLC: Rf ≈ 0.4 in 3:7 Ethyl Acetate/Hexanes.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic doublets for the thiophene protons, aromatic protons from the phenyl ring, and a broad singlet for the amide N-H.
-
MS (ESI+): Calculated for C₁₁H₈FNOS [M+H]⁺: 222.04. Found: 222.05.
Part II: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
Principle & Mechanistic Insights
The SNAr reaction is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group. In our intermediate, 2-fluoro-N-phenylthiophene-3-carboxamide, the carboxamide group at the C3 position acts as a moderate EWG, activating the C2 position for nucleophilic attack.
Fluorine is an excellent leaving group in SNAr reactions. Despite its high electronegativity, which makes the C-F bond strong, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes this negatively charged intermediate, thereby accelerating the reaction.
Caption: Simplified workflow of the SNAr reaction at the C2 position.
Protocol 2.1: Synthesis of 2-(Benzylamino)-N-phenylthiophene-3-carboxamide
This protocol uses benzylamine as the incoming nucleophile.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (0.375 mmol scale) |
| 2-Fluoro-N-phenylthiophene-3-carboxamide | 221.25 | 1.0 | 82.9 mg |
| Benzylamine | 107.15 | 2.0 | 80.4 mg (81.7 µL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 129.6 mg |
| Anhydrous Dimethyl Sulfoxide (DMSO) | - | - | 2.0 mL |
Procedure
-
Reaction Setup: In a 10 mL microwave vial equipped with a stir bar, combine 2-fluoro-N-phenylthiophene-3-carboxamide (82.9 mg, 0.375 mmol), benzylamine (81.7 µL, 0.75 mmol), and potassium carbonate (129.6 mg, 0.938 mmol).
-
Solvent Addition: Add anhydrous DMSO (2.0 mL).
-
Reaction Conditions: Seal the vial and heat the mixture to 120 °C with stirring for 8-12 hours. Alternatively, microwave irradiation at 150 °C for 30-60 minutes can significantly shorten the reaction time.
-
Reaction Monitoring: Monitor the reaction by TLC (3:7 Ethyl Acetate/Hexanes) or LC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of water. A precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with water (3 x 10 mL) to remove residual DMSO and salts.
-
Drying: Dry the collected solid in a vacuum oven at 50 °C overnight. The product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.
Anticipated Results & Quality Control
-
Yield: 80-95%
-
Appearance: Light brown or yellow solid.
-
¹H NMR (DMSO-d₆, 400 MHz): Expect to see new signals corresponding to the benzyl protons (a doublet for the CH₂ and aromatic signals) and the disappearance of the C-F coupling patterns seen in the starting material.
-
MS (ESI+): Calculated for C₁₈H₁₆N₂OS [M+H]⁺: 309.11. Found: 309.12.
Part III: N-Acylation of the C2-Amino Group
Principle & Mechanistic Insights
The final step is the acylation of the secondary amine at the C2 position to form the target acylamino group. This is a standard nucleophilic acyl substitution reaction. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or an anhydride.[11] The reaction with acetic anhydride, as detailed below, proceeds through a tetrahedral intermediate, followed by the departure of an acetate leaving group to yield the stable amide product. A base like pyridine or triethylamine is typically added to catalyze the reaction and neutralize the acidic byproduct (acetic acid).[11]
Protocol 3.1: Synthesis of 2-(N-benzylacetamido)-N-phenylthiophene-3-carboxamide
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (0.3 mmol scale) |
| 2-(Benzylamino)-N-phenylthiophene-3-carboxamide | 308.40 | 1.0 | 92.5 mg |
| Acetic Anhydride | 102.09 | 3.0 | 91.9 mg (85 µL) |
| Pyridine | 79.10 | - | 2.0 mL |
| Dichloromethane (DCM) | - | - | 2.0 mL |
Procedure
-
Reaction Setup: Dissolve 2-(benzylamino)-N-phenylthiophene-3-carboxamide (92.5 mg, 0.3 mmol) in a mixture of pyridine (2.0 mL) and DCM (2.0 mL) in a 10 mL round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (85 µL, 0.9 mmol) dropwise with stirring.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 Ethyl Acetate/Hexanes). The product will be less polar than the starting amine.
-
Work-up: Quench the reaction by slowly adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Washing: Wash the combined organic layers with 1M CuSO₄ solution (2 x 10 mL) to remove pyridine, followed by water (1 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with 20% to 50% ethyl acetate in hexanes) or by recrystallization from ethyl acetate/hexanes.
Anticipated Results & Quality Control
-
Yield: 70-85%
-
Appearance: White or off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum will show a new singlet for the acetyl methyl group (around 2.1 ppm). The N-H proton signal from the starting material will be absent. Due to rotational isomers (rotamers) around the newly formed amide bond, some proton signals (especially the benzylic CH₂) may appear broadened or as two distinct sets of signals.
-
MS (ESI+): Calculated for C₂₀H₁₈N₂O₂S [M+H]⁺: 351.12. Found: 351.13.
Integrated Experimental Workflow
The following diagram provides a comprehensive visualization of the entire process, from initial reaction setup to final product analysis.
Caption: Detailed experimental workflow from start to finish.
Troubleshooting Guide
| Problem | Step | Possible Cause(s) | Suggested Solution(s) |
| Low yield in amide coupling | I | 1. Incomplete reaction. 2. Wet reagents/solvents. 3. Inefficient coupling reagent. | 1. Extend reaction time; check TLC. 2. Ensure all reagents and solvents are anhydrous. 3. Use a different coupling reagent like COMU or T3P. |
| No reaction in SNAr | II | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Base is too weak. | 1. Increase temperature or switch to microwave heating. 2. For less reactive amines, consider using a stronger base (e.g., NaH) in an aprotic polar solvent like DMF. 3. Use a stronger base like Cs₂CO₃. |
| Multiple products in acylation | III | 1. Reaction is too vigorous. 2. O-acylation if other functional groups are present. 3. Di-acylation. | 1. Maintain cooling at 0 °C during addition of anhydride. 2. Protect other nucleophilic groups if necessary. 3. Use stoichiometric amounts of acylating agent. |
| Difficulty removing byproducts (e.g., DCU) | I | Use of DCC as a coupling reagent. | Switch to EDC, where the urea byproduct is water-soluble and easily removed during aqueous work-up, or use HATU as described. |
| Broad NMR peaks in final product | III | Presence of rotamers at room temperature. | This is often inherent to the molecule's structure. Run the NMR at an elevated temperature (e.g., 80 °C in DMSO-d₆) to coalesce the peaks into sharp singlets. |
Conclusion
This application note details a robust and highly adaptable three-step synthesis for producing 2-acylaminothiophene-3-carboxamides from 2-fluorothiophene-3-carboxylic acid. By breaking the synthesis into discrete, high-yielding steps—amide coupling, SNAr, and N-acylation—researchers can readily generate diverse libraries of compounds for SAR exploration. The provided protocols, mechanistic discussions, and troubleshooting guide offer a comprehensive resource for chemists aiming to leverage this valuable scaffold in their drug discovery and development programs.
References
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitor. (2018). Semantic Scholar. Retrieved from [Link]
-
Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (n.d.). MDPI. Retrieved from [Link]
-
First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2006). ResearchGate. Retrieved from [Link]
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). National Center for Biotechnology Information. Retrieved from [Link]
-
Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
N-Terminus Acetylation Protocol. (n.d.). CDN. Retrieved from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved from [Link]
-
3-Fluorothiophene-2-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]
-
2-Amino-Thiophene-3-Carboxylic Acid Amide. (n.d.). Anan Drug & Chemicals. Retrieved from [Link]
-
Condensation of Acids with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction between carboxylic acids and amines. (2019). Chemistry Stack Exchange. Retrieved from [Link]
-
(i) Reaction between a carboxylic acid and an amine to form an amide... (n.d.). ResearchGate. Retrieved from [Link]
-
3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Fluorothiophene-3-carboxylic Acid
Welcome to the technical support center for the purification of 2-Fluorothiophene-3-carboxylic acid (CAS 32431-84-8). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this critical fluorinated heterocyclic building block in high purity. Here, we provide a framework of frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step protocols grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification of 2-Fluorothiophene-3-carboxylic acid.
Q1: What are the typical impurities in crude 2-Fluorothiophene-3-carboxylic acid?
A1: Impurities are largely dependent on the synthetic route employed. Common synthetic pathways may introduce unreacted starting materials, such as 2-fluorothiophene or its lithiated intermediates, and byproducts from side reactions. Residual solvents from the reaction or workup, as well as inorganic salts, are also common. Given its structure, potential organic impurities could include regioisomers or over-halogenated species.
Q2: What is the first purification technique I should consider?
A2: For a solid compound like 2-Fluorothiophene-3-carboxylic acid, a well-executed acid-base extraction is often the most effective initial purification step.[1] This technique is excellent for separating the acidic product from neutral organic impurities and some basic byproducts.[2] Following this, recrystallization is a powerful technique to achieve high purity.
Q3: My compound streaks significantly on a silica gel TLC plate. How can I get a clean spot?
A3: Streaking of carboxylic acids on silica gel is a common phenomenon due to the interaction of the acidic proton with the silica surface. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system. This ensures the compound remains in its protonated state, leading to a more defined spot.
Q4: Is 2-Fluorothiophene-3-carboxylic acid UV-active?
A4: Yes, the thiophene ring contains a chromophore that allows for visualization by UV light (typically at 254 nm) on a TLC plate.
II. Troubleshooting and Purification Workflow
This section provides a logical workflow for the purification of 2-Fluorothiophene-3-carboxylic acid, along with troubleshooting for common issues.
Caption: A general workflow for the purification of 2-Fluorothiophene-3-carboxylic acid.
III. Detailed Purification Protocols
A. Protocol 1: Acid-Base Extraction
This technique is highly effective for removing neutral and basic impurities. The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a weak base, followed by regeneration of the acid.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 2-Fluorothiophene-3-carboxylic acid in a suitable organic solvent in which the impurities are also soluble. Ethyl acetate or diethyl ether are good starting points.
-
Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Gently swirl and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Shake the funnel for 1-2 minutes.
-
Separation: Allow the layers to separate. The aqueous layer, containing the sodium salt of 2-Fluorothiophene-3-carboxylic acid, is typically the bottom layer. Drain the aqueous layer into a clean flask.
-
Back-Extraction: Add a fresh portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous extracts. This ensures complete extraction of the carboxylic acid.
-
Washing the Organic Layer (Optional): The remaining organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any non-acidic byproducts.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add 6M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper). The 2-Fluorothiophene-3-carboxylic acid will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Troubleshooting for Acid-Base Extraction:
| Problem | Potential Cause | Recommended Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of vigorous shaking. Addition of brine can also help to break up emulsions. |
| Low Recovery of Product | Incomplete extraction into the aqueous layer or incomplete precipitation. | Perform multiple extractions with NaHCO₃. Ensure the aqueous layer is sufficiently acidified (pH ~2) to fully precipitate the product. |
| Product is Oily/Sticky after Precipitation | Presence of impurities that lower the melting point. | Proceed to the next purification step (recrystallization) with the crude precipitated product. |
B. Protocol 2: Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The key is to select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection:
Based on available data and general principles for similar compounds, here are some suggested starting points for solvent screening. 2-Fluorothiophene-3-carboxylic acid is known to be soluble in methanol.[2]
| Solvent/System | Rationale |
| Methanol/Water | The compound is soluble in methanol. Water can be used as an anti-solvent to decrease solubility upon cooling. |
| Ethanol/Water | Similar to methanol/water, offering a slightly different solubility profile. |
| Toluene | Aromatic compounds often show good solubility in hot toluene and lower solubility when cold. |
| Heptane/Ethyl Acetate | A common non-polar/polar solvent system that can be fine-tuned for optimal recrystallization. |
Step-by-Step Methodology (Single Solvent):
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Fluorothiophene-3-carboxylic acid and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Troubleshooting for Recrystallization:
| Problem | Potential Cause | Recommended Solution |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. | Use a lower-boiling point solvent or a solvent mixture. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No Crystals Form | The solution is not supersaturated (too much solvent was used). | Boil off some of the solvent to increase the concentration and allow it to cool again. Add a seed crystal of the pure compound if available. |
| Low Recovery | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
C. Protocol 3: Column Chromatography
Column chromatography is useful for separating compounds with similar polarities, which may not be easily removed by extraction or recrystallization.
Caption: Workflow for purification by column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine a suitable eluent system using thin-layer chromatography (TLC). A good starting point for a carboxylic acid is a mixture of heptane and ethyl acetate. To prevent streaking, add 0.5-1% acetic acid to the eluent. The ideal eluent system should give the desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the column. Alternatively, dissolve the compound in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Run the column with the chosen eluent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 2-Fluorothiophene-3-carboxylic acid.
Troubleshooting for Column Chromatography:
| Problem | Potential Cause | Recommended Solution |
| Poor Separation | The eluent system is not optimal. | Re-evaluate the eluent system using TLC. A shallower solvent gradient or a different solvent system may be required. |
| Compound Streaking on Column | Interaction of the carboxylic acid with the silica gel. | Ensure that 0.5-1% acetic or formic acid is included in the eluent system. |
| Compound Crashing on Column | The compound is not very soluble in the eluent. | Load the sample adsorbed onto silica gel. A more polar eluent system may be necessary. |
IV. References
-
University of Colorado Boulder. (2019). Acid-Base Extraction. [Link]
-
MySkinRecipes. 3-Fluorothiophene-2-carboxylic acid. [Link]
-
LibreTexts Chemistry. (2021). 4.8: Acid-Base Extraction. [Link]
Sources
Common side-products in the synthesis of 2-Fluorothiophene-3-carboxylic acid and their removal
Welcome to the technical support center for the synthesis of 2-Fluorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our aim is to equip you with the necessary insights to navigate the common challenges encountered during the synthesis and purification of this important fluorinated heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing 2-Fluorothiophene-3-carboxylic acid on a laboratory scale?
For reliable and scalable laboratory synthesis, we recommend a three-step sequence starting from methyl 3-aminothiophene-2-carboxylate. This route involves:
-
Diazotization of the amine to form a diazonium salt.
-
Fluorination via a Balz-Schiemann reaction to introduce the fluorine atom.
-
Hydrolysis of the methyl ester to yield the final carboxylic acid.
This method is generally preferred over routes involving direct fluorination of a pre-formed thiophene-3-carboxylic acid, which can be less selective, or those requiring the handling of highly reactive and thermally sensitive lithiated intermediates.
Q2: I am considering a route involving lithiation of a fluorinated thiophene. What are the potential pitfalls?
While routes involving the lithiation of precursors like 3-bromo-2-fluorothiophene followed by carboxylation with carbon dioxide are chemically feasible, they present several challenges:
-
Side-Reactions with n-Butyllithium: The use of n-butyllithium (n-BuLi) for lithium-halogen exchange can lead to the formation of 3-butylthiophene as a byproduct.[1] This occurs through the reaction of the initially formed thienyllithium with the n-butyl bromide generated in situ.
-
Rearrangement of Lithiated Intermediates: 3-Lithiothiophenes can be unstable and may rearrange to more stable isomers or undergo ring-opening upon warming, leading to a mixture of products.[2][3]
-
Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely sensitive to moisture and oxygen, necessitating the use of rigorously dried solvents and glassware, as well as a completely inert atmosphere (e.g., argon or nitrogen).
For these reasons, the Balz-Schiemann approach is often more robust for achieving high purity on a typical lab scale.
Troubleshooting Guide: Synthesis via Balz-Schiemann Reaction
This section addresses specific issues that may arise during the three-step synthesis of 2-Fluorothiophene-3-carboxylic acid from methyl 3-aminothiophene-2-carboxylate.
Visualizing the Workflow
Caption: Synthetic pathway for 2-Fluorothiophene-3-carboxylic acid.
Step 1: Diazotization of Methyl 3-aminothiophene-2-carboxylate
Q3: My diazotization reaction is yielding a dark, tarry mixture with low recovery of the diazonium salt. What is going wrong?
This is a common issue often related to temperature control and the stability of the diazonium salt.
Causality and Solution:
Aromatic diazonium salts can be unstable, and their formation is a highly exothermic process.[4] If the temperature of the reaction mixture rises significantly, the diazonium salt can decompose, leading to the formation of phenols and other colored byproducts.[5][6]
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure that the reaction is carried out at a low temperature, typically between 0 and 5 °C, using an ice-salt bath. The addition of sodium nitrite solution should be done slowly and dropwise to manage the exotherm.
-
Order of Addition: Add the solution of sodium nitrite to the acidic solution of the amine. This ensures that the amine is always in an acidic environment, which is necessary for diazotization.
-
Purity of Starting Material: Ensure that the starting methyl 3-aminothiophene-2-carboxylate is of high purity. Impurities can interfere with the reaction and contribute to decomposition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0–5 °C | Minimizes decomposition of the diazonium salt. |
| NaNO₂ Addition | Slow, dropwise | Controls the exothermic nature of the reaction. |
| Stirring | Vigorous | Ensures efficient mixing and heat dissipation. |
Step 2: Fluorination via Balz-Schiemann Reaction
Q4: The thermal decomposition of my diazonium tetrafluoroborate salt gives a low yield of the desired methyl 3-fluorothiophene-2-carboxylate. What are the likely side-products and how can I improve the yield?
Low yields in the Balz-Schiemann reaction are often due to incomplete reaction or the formation of side-products. The primary side-products are typically phenols (from reaction with residual water) and biaryls.[5][6]
Causality and Solution:
The thermal decomposition of the diazonium tetrafluoroborate is a critical step that requires careful execution to favor the desired fluorination pathway.[2][3] The reaction proceeds through a highly reactive aryl cation intermediate, which can be trapped by other nucleophiles if present.
Troubleshooting Protocol:
-
Ensure Dryness of the Diazonium Salt: The isolated diazonium tetrafluoroborate salt should be thoroughly dried under vacuum before thermal decomposition. Any residual water can lead to the formation of methyl 3-hydroxythiophene-2-carboxylate as a significant byproduct.
-
Optimize Decomposition Conditions: The decomposition is often carried out by heating the solid diazonium salt, sometimes mixed with an inert solid like sand to improve heat transfer.[3] Applying a vacuum during heating can help to remove the gaseous byproducts (N₂ and BF₃) and drive the reaction to completion.
-
Purification of the Intermediate Ester: The crude methyl 3-fluorothiophene-2-carboxylate can be purified before hydrolysis. A common method is precipitation from a solvent like methanol by the addition of water.[3] If phenolic byproducts are present, a wash with a dilute aqueous base (e.g., 5% NaOH solution) can help to remove them by forming the water-soluble phenoxide salt.
Caption: Purification workflow for the intermediate methyl ester.
Step 3: Hydrolysis of Methyl 3-fluorothiophene-2-carboxylate
Q5: After hydrolysis of the methyl ester, I am having trouble isolating the pure 2-Fluorothiophene-3-carboxylic acid. How can I effectively purify the final product?
The purification of the final carboxylic acid relies on the significant difference in solubility between the acid and its salt form.
Causality and Solution:
The carboxylic acid is generally poorly soluble in water, whereas its carboxylate salt (formed by deprotonation with a base) is much more soluble. This property can be exploited for an effective extractive workup and purification.
Troubleshooting Protocol: Extractive Workup and Recrystallization
-
Initial Extraction: After the hydrolysis reaction with NaOH is complete, the reaction mixture will contain the sodium salt of the product, which is soluble in the aqueous phase. Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-acidic organic impurities.
-
Acidification and Product Extraction: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2. The 2-Fluorothiophene-3-carboxylic acid will precipitate as a solid. The solid can then be extracted into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic extracts with brine to remove excess water, and then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Recrystallization: After removing the solvent under reduced pressure, the crude solid can be further purified by recrystallization. A common solvent system for thiophene carboxylic acids is water or a mixture of an organic solvent and water.[7]
| Step | Procedure | Purpose |
| 1. Basic Wash | Wash the aqueous reaction mixture with an organic solvent. | Remove non-acidic impurities. |
| 2. Acidification | Acidify the aqueous layer to pH 1-2. | Protonate the carboxylate to form the less soluble carboxylic acid. |
| 3. Product Extraction | Extract the precipitated acid into an organic solvent. | Isolate the product from the aqueous phase. |
| 4. Recrystallization | Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. | Obtain a highly pure crystalline product. |
By following these detailed troubleshooting steps and understanding the underlying chemical principles, you can significantly improve the yield and purity of your 2-Fluorothiophene-3-carboxylic acid synthesis.
References
- Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2021). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. ChemRxiv.
- Harris, E. B. J. (2014). Answer to "Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?".
- Mohy El Dine, T., Sadek, O., Gras, E., & Perrin, D. M. (2018). Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro‐Dediazoniation. Chemistry – A European Journal, 24(58), 14933–14937.
- Pomerantz, M., & Turkman, N. (2008). A Facile and Improved Synthesis of 3-Fluorothiophene. Synthesis, 2008(15), 2333–2336.
- Johns, B. (2019). The Balz-Schiemann Reaction.
-
Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]
- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. scientificupdate.com [scientificupdate.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving the Reactivity of 2-Fluorothiophene-3-carboxylic Acid in Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reactivity of 2-Fluorothiophene-3-carboxylic acid in various palladium-catalyzed cross-coupling reactions. The inherent electronic properties of this substrate, namely the electron-withdrawing nature of both the fluorine and carboxylic acid groups, can present unique challenges. This resource aims to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Section 1: Understanding the Substrate's Reactivity
Before delving into specific troubleshooting, it is crucial to understand the electronic and steric factors governing the reactivity of 2-fluorothiophene-3-carboxylic acid. The fluorine atom at the 2-position and the carboxylic acid at the 3-position significantly influence the electron density of the thiophene ring, impacting key steps in the catalytic cycle of coupling reactions. The fluorine atom, through its inductive effect, withdraws electron density, which can make oxidative addition of a palladium(0) catalyst more favorable. However, the carboxylic acid group can act as a directing group or a coordinating species, which may either facilitate or hinder the desired reaction pathway.
Frequently Asked Questions (FAQs) - General Reactivity
Q1: What are the primary challenges when using 2-fluorothiophene-3-carboxylic acid in cross-coupling reactions?
A1: The main challenges stem from a combination of electronic effects and the presence of the carboxylic acid functionality. These include:
-
Decarboxylation: The carboxylic acid group can be labile under the basic and often thermal conditions of coupling reactions, leading to the formation of 2-fluorothiophene as a significant byproduct.[1]
-
Catalyst Inhibition: The carboxylate, formed under basic conditions, can coordinate to the palladium center, potentially inhibiting catalytic activity.[2]
-
Competing C-H Activation: The fluorine atom can direct C-H activation at the adjacent C3 position, although the presence of the carboxylic acid makes this less likely than reactions involving the C-X bond (where X is a halide or triflate).[3]
-
Difficult Reductive Elimination: The electron-withdrawing nature of the substituents can make the final C-C or C-N bond-forming reductive elimination step from the Pd(II) intermediate challenging.[2]
Q2: Should I protect the carboxylic acid group before attempting a coupling reaction?
A2: While protection (e.g., as a methyl or ethyl ester) is a viable strategy to mitigate issues like decarboxylation and catalyst inhibition, it adds extra steps to the synthesis. In many cases, careful optimization of the reaction conditions (base, solvent, temperature, and ligand) can allow for successful coupling of the free acid. For instance, using milder bases or lower reaction temperatures can often prevent decarboxylation.
Q3: How does the fluorine atom influence the regioselectivity of coupling reactions?
A3: The fluorine atom primarily exerts a strong electron-withdrawing inductive effect, which can influence the site of oxidative addition. In a di-halogenated thiophene, for example, a palladium catalyst will preferentially add to the carbon-halogen bond further from the fluorine atom. Furthermore, ortho-fluorine substituents are known to influence the regioselectivity of C-H functionalization reactions.[3]
Section 2: Troubleshooting Specific Coupling Reactions
This section provides detailed troubleshooting guides for common palladium-catalyzed cross-coupling reactions involving 2-fluorothiophene-3-carboxylic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[4][5] When using 2-fluorothiophene-3-carboxylic acid derivatives, common issues include low yields and competing side reactions.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low or No Product Formation | 1. Inefficient Transmetalation: The boronic acid may be degrading or the transfer of the organic group to the palladium center is slow. 2. Catalyst Deactivation: The palladium catalyst may be precipitating as palladium black or being inhibited. | 1. Choice of Base and Solvent: Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOtBu to minimize boronic acid decomposition. A solvent system containing water (e.g., dioxane/water or toluene/water) can facilitate the transmetalation step. 2. Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the monoligated Pd(0) species, which is often the most active catalyst, and promote efficient oxidative addition and reductive elimination.[6] |
| Significant Decarboxylation | Harsh Reaction Conditions: High temperatures and strong bases promote the loss of CO₂. | Lower Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration. Milder Base: Switch to a milder base such as K₂CO₃ or even an organic base like triethylamine (Et₃N) if compatible with the boronic acid. |
| Homocoupling of Boronic Acid | Oxidative Conditions: The presence of oxygen can lead to the homocoupling of the boronic acid. | Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution. |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Fluoro-5-bromothiophene-3-carboxylic acid with Phenylboronic Acid
-
To a dry Schlenk flask under an inert atmosphere, add 2-fluoro-5-bromothiophene-3-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add K₃PO₄ (3.0 mmol) and degassed 1,4-dioxane/water (4:1, 5 mL).
-
Seal the flask and heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[7] With 2-fluorothiophene-3-carboxylic acid, the choice of base is particularly critical to avoid side reactions.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Low Yield of Aminated Product | 1. Poorly Soluble Base: The base may not be soluble enough in the reaction medium to effectively deprotonate the amine. 2. Sterically Hindered Amine: Bulky amines can react slowly. | 1. Base Selection: Use a soluble base like LiHMDS or a combination of a weaker base with an additive. For many aminations, NaOtBu or K₃PO₄ are effective.[8] 2. Ligand Choice: For sterically hindered amines, consider using highly active ligands like BrettPhos or AdBrettPhos.[9] |
| Hydrodehalogenation | Presence of Water: Water can act as a proton source, leading to the replacement of the halide with hydrogen.[10] | Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly dried solvents and handle hygroscopic bases in a glovebox. |
| Reaction Stalls | Catalyst Inhibition: The carboxylate or the amine itself can coordinate to the palladium and inhibit catalysis. | Increase Catalyst Loading: A modest increase in the catalyst and ligand loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome inhibition. Change Ligand: Different ligands have varying sensitivities to inhibition. Experiment with a different class of ligand (e.g., a Josiphos-type ligand if a biarylphosphine was initially used).[11] |
Experimental Protocol: Buchwald-Hartwig Amination of 2-Fluoro-5-chlorothiophene-3-carboxylic acid with Morpholine
-
In a glovebox, add 2-fluoro-5-chlorothiophene-3-carboxylic acid (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1.5 mol%), BrettPhos (3.0 mol%), and NaOtBu (1.4 mmol) to a vial.
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the vial and heat the reaction at 100 °C for 16 hours.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, and dry over MgSO₄.
-
Filter, concentrate, and purify by flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is widely used in the synthesis of conjugated systems. Key considerations include the stability of the copper co-catalyst and the potential for alkyne homocoupling.
Troubleshooting Guide: Sonogashira Coupling
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Alkyne Homocoupling (Glaser Coupling) | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne. | Rigorous Degassing: It is imperative to thoroughly degas all solvents and the reaction mixture. Running the reaction under a strict inert atmosphere is crucial. |
| Low Reaction Rate | Poor Catalyst Activity: The chosen palladium source or ligand may not be optimal for this substrate. | Ligand and Catalyst Choice: For challenging substrates, consider using a more active catalyst system, such as one with a bulky phosphine ligand like XPhos or a palladium-NHC (N-heterocyclic carbene) complex.[12] Temperature: Increasing the temperature may be necessary, but this also increases the risk of decarboxylation.[13] |
| Reaction Mixture Turns Black | Palladium Precipitation: The formation of palladium black indicates catalyst decomposition. | Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio (typically 2:1 to 4:1) to stabilize the catalytic species. Solvent Choice: Solvents like THF can sometimes promote the formation of palladium black. Consider switching to DMF or dioxane.[14] |
Experimental Protocol: Sonogashira Coupling of 2-Fluoro-5-iodothiophene-3-carboxylic acid with Phenylacetylene
-
To a Schlenk tube, add 2-fluoro-5-iodothiophene-3-carboxylic acid (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (3.0 mmol) and degassed THF (5 mL).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction at room temperature for 12 hours or until completion is observed by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Section 3: Visualizing Reaction Pathways and Troubleshooting
General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.
References
- Ye, Y., et al. (2020).
- Milstein, D., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. The Weizmann Institute of Science - WIS Works.
- Buchwald, S. L., et al. (2015). In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides. MIT Open Access Articles.
- Lu, L., et al. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Gong, T.-J., et al. (2025).
- Gagné, M. R., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination.
- Ma, J., & Zhang, W. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry.
- Wikipedia contributors. (n.d.).
- Ma, J., & Zhang, W. (n.d.). Carboxylic acids as double aryl group donors for biaryl synthesis. RSC Publishing.
- Konno, T., et al. (n.d.). Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF 3 -Cyclopropanes: Sulfanylation and 5- endo - trig Cyclization.
- Mori, A., & Sugie, A. (n.d.). CH Substitution Reaction Using Various Thiophene Derivatives.
- ResearchGate. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c.
- Reddy, L. C. S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Konno, T., et al. (2020).
- Chemistry LibreTexts. (2023).
- Garg, N. K., et al. (n.d.). Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene)
- Guillaumet, G., et al. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Clot, E., et al. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central.
- Curran, D. P., et al. (n.d.).
- S.A.S, I. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
- Stradiotto, M., et al. (2014). Controlling olefin isomerization in the heck reaction with neopentyl phosphine ligands.
- Hammond, G. B., & Xu, B. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PubMed Central.
- Ruhr-Universität Bochum. (2021).
- Marsden, S. P., et al. (2016).
- Newman, S. G., et al. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv.
- Reddit. (2020). Sonogashira troubleshooting help needed.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Hartwig, J. F., & Sheng, Q. (n.d.). Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols.
- ResearchGate. (n.d.). Synthesis of 2,5-biaryl-3-hexylthiophene (3a–i). 1 (1.0 mmol),....
- Hassan, A., et al. (n.d.).
- Wang, F., et al. (n.d.). Deoxygenative trifluoromethylthiolation of carboxylic acids. PubMed Central.
- ResearchGate. (n.d.).
- Cella, R., & Stefani, H. A. (n.d.). Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. New Journal of Chemistry (RSC Publishing).
- Profeta, S., et al. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. PubMed.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Baati, R., & Brown, R. C. D. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
- Reddit. (2024). Sonogashira coupling giving me multiple spots on TLC. Any suggestions?.
- Tokunaga, E., et al. (2021).
- Taillefer, M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages.
- Rono, L. J., et al. (n.d.). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. PubMed Central.
- Khan, K. M., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central.
- Garg, N. K., et al. (n.d.).
- Taylor, S. D., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Sources
- 1. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
Troubleshooting guide for reactions involving 2-Fluorothiophene-3-carboxylic acid
Technical Support Center: 2-Fluorothiophene-3-carboxylic Acid
Welcome to the technical support resource for 2-Fluorothiophene-3-carboxylic acid (CAS: 32431-84-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this fluorinated heterocyclic building block. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying chemical principles to empower your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-Fluorothiophene-3-carboxylic acid that influence its reactivity?
The reactivity of this molecule is governed by the interplay of three components: the thiophene ring, the carboxylic acid group, and the fluorine atom.
-
Thiophene Ring: As an aromatic heterocycle, the thiophene ring is relatively stable.[1] However, it is an electron-rich system compared to benzene, influencing the acidity and reactivity of its substituents.
-
Carboxylic Acid Group: This functional group is the primary site for reactions like amidation, esterification, and reduction.[1][2] Its acidity and the electrophilicity of its carbonyl carbon are central to its chemistry.
-
Fluorine Atom: Located at the 2-position, the fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect is critical; it increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the thiophene ring and potentially deactivate the carbonyl carbon toward nucleophilic attack compared to its non-fluorinated analog.[3][4]
Q2: What are the recommended storage and handling conditions for 2-Fluorothiophene-3-carboxylic acid?
Proper storage is crucial to maintain the integrity of the reagent.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with recommended temperatures between 2-8°C.[5]
-
Handling: 2-Fluorothiophene-3-carboxylic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[6][7][8] Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][9][10] Avoid creating dust.
Q3: In which solvents is this compound soluble?
Solubility is a key parameter for reaction setup.
-
Polar Organic Solvents: It is generally soluble in common polar organic solvents such as ethanol, acetone, and THF.[1]
-
Water: Solubility in water is limited but can be increased by deprotonating the carboxylic acid with a base to form the corresponding carboxylate salt.[1]
-
Non-Polar Solvents: It has poor solubility in non-polar solvents like hexane.
Troubleshooting Guide for Synthetic Reactions
This section addresses specific problems encountered during common synthetic transformations.
Issue 1: Low or No Yield in Amide Coupling Reactions
Amide bond formation is one of the most common yet challenging reactions, especially with electronically modified substrates.[11]
Q: My standard amide coupling reaction (e.g., using DCC/HOBt) with 2-Fluorothiophene-3-carboxylic acid is giving low yields. What is causing this, and how can I fix it?
A: Causality & Solution
The primary challenge stems from the electronic properties of the substrate. The electron-withdrawing fluorine atom deactivates the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack by the amine. Standard coupling reagents may not provide sufficient activation to overcome this hurdle.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting amide coupling.
Recommended Protocols:
-
Switch to High-Potency Coupling Reagents: Uronium or phosphonium salt-based reagents are generally more effective for challenging couplings.[12]
Reagent Class Advantages Considerations HATU Uronium Salt High efficiency, fast reaction times, low epimerization. Can be a sensitizer; requires non-nucleophilic base (e.g., DIPEA). HBTU Uronium Salt Effective and widely used. Can form guanidinium byproducts if amine is added last. PyBOP Phosphonium Salt Good for hindered couplings. Byproducts can be difficult to remove. T3P® Cyclic Anhydride Byproducts are water-soluble, simplifying workup. Often requires a tertiary amine base. -
In Situ Acyl Fluoride Formation: For particularly stubborn couplings, converting the carboxylic acid to an acyl fluoride intermediate is a highly effective strategy. Acyl fluorides are more reactive than their acid chloride counterparts but are less prone to side reactions and are minimally sterically hindered.[11]
-
Protocol: Treat the 2-Fluorothiophene-3-carboxylic acid with a modern fluorinating agent (e.g., PyFluor, XtalFluor-E) in the presence of a base like DIPEA, followed by the addition of the amine. This method often succeeds where others fail.[11]
-
Issue 2: Unwanted Decarboxylation
Q: I am observing the formation of 2-fluorothiophene as a byproduct, especially when running reactions at high temperatures. How can I prevent this?
A: Causality & Solution
Heterocyclic carboxylic acids can be susceptible to decarboxylation (loss of CO₂) under thermal stress, particularly when the reaction medium is acidic or contains a metal catalyst.[13] The resulting 2-fluorothiophene is a valuable building block in its own right, especially for materials science applications, but is an unwanted byproduct in other contexts.[3]
Preventative Measures:
-
Temperature Control: Keep the reaction temperature as low as possible while still enabling the desired transformation. If a reaction requires heat, perform a time-course study to find the minimum time needed for completion.
-
Avoid Strong Acids: If possible, avoid strongly acidic conditions at elevated temperatures.
-
Catalyst Choice: Certain metal catalysts can promote decarboxylation.[14] If you suspect your catalyst is the culprit, screen for alternatives or consider catalyst-free methods if applicable.
Issue 3: Difficulty in Purification of Products
Q: My final product is difficult to separate from unreacted starting material and coupling agent byproducts. What purification strategies are recommended?
A: Causality & Solution
The polarity of 2-Fluorothiophene-3-carboxylic acid and its derivatives can make chromatographic separation challenging. The starting acid is quite polar, and byproducts from coupling reagents (e.g., dicyclohexylurea (DCU), HOBt) can complicate purification.
Purification Strategies:
-
Aqueous Workup: A well-designed aqueous workup is the most powerful tool.
-
To Remove Unreacted Acid: After the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate, DCM) and wash with a mild aqueous base like 1M NaHCO₃ or Na₂CO₃ solution. The acidic starting material will be deprotonated and move into the aqueous layer, while the neutral amide or ester product remains in the organic layer.
-
To Remove Basic Byproducts: A subsequent wash with a dilute acid like 1M HCl can remove basic impurities, such as excess amine starting material or DIPEA.[15]
-
-
Choosing Reagents with Soluble Byproducts: Use coupling reagents that generate water-soluble byproducts. For example, using EDC instead of DCC avoids the formation of insoluble DCU. Using T3P® also results in easily removed, water-soluble phosphate byproducts.[16]
-
Chromatography: If chromatography is necessary, use a gradient elution on silica gel, starting with a less polar solvent system and gradually increasing the polarity. A common system is Hexanes/Ethyl Acetate. Adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can help reduce tailing of any residual acidic compounds.
Reaction Mechanism Visualization
Understanding the mechanism of activation is key to troubleshooting. The diagram below illustrates the activation of the carboxylic acid by a uronium salt coupling reagent like HATU, forming a highly reactive activated ester intermediate that is readily attacked by the amine.
Caption: Mechanism of amide coupling via a uronium salt reagent.
This guide provides a foundational framework for working with 2-Fluorothiophene-3-carboxylic acid. Successful synthesis relies on understanding the molecule's unique electronic nature and selecting reaction conditions that favor the desired outcome.
References
- Vertex AI Search. (n.d.). 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis.
- Interchim. (n.d.). SAFETY DATA SHEET - 2-(TRIFLUOROMETHYL)THIOPHENE-3-CARBOXYLIC ACID.
- Synfacts. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Thiophenecarboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Thiophene-3-carboxylic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
- Royal Society of Chemistry. (n.d.). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Organic & Biomolecular Chemistry.
- National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- National Institutes of Health. (n.d.). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products.
- BOC Sciences. (2025). Boost Your Synthesis: Key Role of 3-Fluorothiophene-2-carboxylic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development.
- MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid.
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
- Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
- Jack Westin. (n.d.). Carboxylic Acids Important Reactions. MCAT Content.
- Thermo Fisher Scientific - UK. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4.
- ResearchGate. (2013). What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?.
Sources
- 1. 2-Thiophenecarboxylic Acid, 3-Fluoro- | Properties, Uses, Safety Data & Synthesis | Trusted Supplier in China [quinoline-thiophene.com]
- 2. jackwestin.com [jackwestin.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]
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- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
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- 10. fishersci.com [fishersci.com]
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- 12. researchgate.net [researchgate.net]
- 13. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 14. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - SG [thermofisher.com]
Technical Support Center: Scale-up Synthesis of 2-Fluorothiophene-3-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 2-Fluorothiophene-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the production of this important fluorinated heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
I. Introduction to the Synthesis and Its Challenges
2-Fluorothiophene-3-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically involving the lithiation of 2-fluorothiophene followed by carboxylation, presents several challenges, especially during scale-up. These challenges often relate to the handling of pyrophoric organolithium reagents, controlling reaction exotherms, ensuring regioselectivity, and managing product purification. This guide aims to provide practical solutions to these common issues.
II. Frequently Asked Questions (FAQs)
Here we address some of the initial questions that researchers often have when scaling up the synthesis of 2-Fluorothiophene-3-carboxylic acid.
Q1: What is the most common and scalable synthetic route for 2-Fluorothiophene-3-carboxylic acid?
The most prevalent and scalable method is the directed ortho-metalation (DoM) of 2-fluorothiophene using a strong lithium amide base like lithium diisopropylamide (LDA) or an alkyllithium reagent such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with carbon dioxide (CO2).
Q2: Why is temperature control so critical during the lithiation step?
Organolithium reactions are often highly exothermic.[1][2] Poor temperature control can lead to several undesirable outcomes:
-
Loss of Regioselectivity: At higher temperatures, the lithiation may become less selective, leading to the formation of other lithiated isomers.
-
Reagent Decomposition: Organolithium reagents can decompose at elevated temperatures, reducing the yield and potentially creating hazardous byproducts.[3][4]
-
Side Reactions: Increased temperatures can promote side reactions, such as the cleavage of the thiophene ring.
Q3: What are the primary safety concerns when working with organolithium reagents on a larger scale?
The primary hazards associated with organolithium reagents like n-BuLi are their pyrophoric nature, meaning they can ignite spontaneously on contact with air, and their extreme reactivity with water and other protic sources.[2][4][5] Scaling up these reactions requires stringent adherence to safety protocols, including the use of rigorously dried glassware and solvents, performing reactions under an inert atmosphere (e.g., argon or nitrogen), and having appropriate fire-extinguishing equipment readily available.[2][5]
Q4: I am observing a significant amount of the starting material (2-fluorothiophene) remaining after the reaction. What could be the cause?
This is a common issue that can stem from several factors:
-
Insufficient Organolithium Reagent: The organolithium reagent may have degraded due to improper storage or handling, or there might be residual moisture in the reaction setup consuming the reagent.
-
Poor Mixing: Inadequate agitation on a larger scale can lead to localized "hot spots" and incomplete reaction.
-
Reaction Temperature Too Low: While low temperatures are necessary, an excessively low temperature might slow the reaction rate to a point where it does not go to completion within a practical timeframe.
Q5: My final product is difficult to purify and has a brownish color. What are the likely impurities?
Brownish discoloration often points to the presence of polymeric or degradation byproducts. These can arise from:
-
Side reactions during the lithiation or carboxylation steps, especially if the temperature was not well-controlled.
-
Air-oxidation of the thiophene ring or lithiated intermediates.
-
Decarboxylation of the product during workup or storage.[6][7][8]
III. Troubleshooting Guide: Common Problems and Solutions
This section provides a more detailed, problem-oriented approach to troubleshooting the scale-up synthesis.
Problem 1: Low Yield of 2-Fluorothiophene-3-carboxylic acid
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Degraded Organolithium Reagent | Titrate the organolithium reagent (e.g., n-BuLi) before use to determine its exact molarity. | Organolithium solutions can degrade over time, especially if not stored properly.[3][4] Accurate titration ensures the correct stoichiometry is used. |
| Presence of Moisture | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere.[2][5] Use anhydrous solvents. | Organolithium reagents react rapidly with water.[2] Any moisture will consume the reagent, leading to lower yields. |
| Incomplete Carboxylation | Ensure a sufficient excess of high-purity, dry CO2 is used. On a larger scale, bubbling CO2 gas through the solution is often more effective than adding solid dry ice. | Incomplete reaction with CO2 will leave unquenched lithiated intermediate, which will be protonated during workup to regenerate the starting material. |
| Product Loss During Workup | Optimize the pH for the aqueous workup. The product is a carboxylic acid and will be soluble in the aqueous phase at high pH. Acidify carefully to precipitate the product. | Proper pH control is crucial for separating the carboxylic acid product from non-acidic byproducts and unreacted starting material. |
Problem 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Lithiation Temperature | Maintain the reaction temperature at -78 °C (dry ice/acetone bath) during the addition of the organolithium reagent. | The regioselectivity of the lithiation of substituted thiophenes is highly temperature-dependent.[9] Lower temperatures favor the thermodynamically more stable ortho-lithiated species. |
| Choice of Lithiating Agent | Consider using LDA instead of n-BuLi. | LDA is a bulkier, less nucleophilic base, which can sometimes provide higher regioselectivity in directed ortho-metalation reactions. |
| Slow Addition of Reagents | Add the organolithium reagent slowly and sub-surface to ensure rapid mixing and prevent localized temperature increases. | Rapid, localized addition can lead to exotherms that compromise regioselectivity. |
Problem 3: Runaway Reaction or Exotherm
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Rapid Addition of Reagent | Add the organolithium reagent at a controlled rate, monitoring the internal temperature of the reactor. | The lithiation reaction is highly exothermic.[1] A controlled addition rate allows the cooling system to dissipate the generated heat effectively. |
| Inadequate Cooling Capacity | Ensure the cooling bath or reactor jacket has sufficient capacity for the scale of the reaction. Consider using a more efficient cooling system for larger scales. | As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. |
| Poor Agitation | Use an appropriate overhead stirrer with a properly designed impeller to ensure efficient mixing and heat transfer throughout the reaction mass. | Good agitation is critical to prevent the formation of localized hot spots that can initiate a runaway reaction. |
Problem 4: Decarboxylation of the Final Product
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| High Temperatures During Workup or Purification | Avoid excessive heat during solvent removal and recrystallization. Use vacuum distillation at lower temperatures if possible. | Thiophene carboxylic acids can be susceptible to decarboxylation at elevated temperatures, especially in the presence of acid or base catalysts.[6][7][8][10] |
| Prolonged Exposure to Acidic or Basic Conditions | Minimize the time the product is in contact with strong acids or bases during the workup. | Both acidic and basic conditions can facilitate the removal of the carboxyl group. |
IV. Experimental Protocols
Protocol 1: Scale-up Synthesis of 2-Fluorothiophene-3-carboxylic acid
Safety Note: This procedure involves pyrophoric and corrosive reagents and should only be performed by trained personnel in a suitable chemical fume hood with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.[2][4][5] An inert atmosphere is crucial for safety and success.[2][4][5]
-
Reactor Setup: Assemble a multi-necked, oven-dried reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen/argon inlet, and a dropping funnel.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Reagent Charging: Charge the reactor with anhydrous tetrahydrofuran (THF). Add 2-fluorothiophene (1.0 equivalent).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (1.05 equivalents) in hexanes via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours after the addition is complete to ensure full formation of the lithiated intermediate.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture at a steady rate, ensuring the temperature does not rise above -60 °C. Alternatively, for smaller scales, add crushed, high-purity dry ice in portions.
-
Quenching and Workup:
-
Once the reaction is complete (as determined by in-process control, e.g., TLC or HPLC), slowly warm the mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., methyl tert-butyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold aqueous HCl.
-
Collect the precipitated solid by filtration.
-
-
Purification:
-
Wash the crude product with cold water.
-
Dry the solid under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure 2-Fluorothiophene-3-carboxylic acid.
-
V. Visualizations
Reaction Pathway
Caption: Synthetic pathway for 2-Fluorothiophene-3-carboxylic acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
VI. Analytical Methods
A summary of analytical methods for monitoring the reaction and assessing product purity is provided below.
| Method | Purpose | Typical Observations |
| Thin-Layer Chromatography (TLC) | In-process control to monitor the consumption of starting material. | The product, being a carboxylic acid, will have a different Rf value than the less polar starting material. A baseline spot may be observed for the carboxylate salt. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion, product purity, and impurity profiling. | Provides accurate quantification of all components. A suitable method would use a C18 column with a buffered mobile phase.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Structural confirmation of the final product and identification of impurities. | The ¹⁹F NMR will show a characteristic signal for the fluorine atom. ¹H NMR will confirm the substitution pattern on the thiophene ring. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To detect volatile impurities or byproducts. The carboxylic acid may require derivatization. | Useful for identifying low-level impurities that may not be visible by NMR. |
| Melting Point | Assessment of final product purity. | A sharp melting point close to the literature value (e.g., 157-158 °C) indicates high purity. |
VII. References
-
Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Jung, D., Kim, M., & Park, J. (2021). Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. Organic Letters, 23(19), 7495–7499. [Link]
-
Zhang, Y., et al. (2019). Carboxylated Poly(thiophene) Binders for High-Performance Magnetite Anodes: Impact of Cation Structure. ACS Applied Materials & Interfaces, 11(47), 44046–44057. [Link]
-
Beckmann, J., et al. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(9), 1142–1150. [Link]
-
Schade, B. (2016). Hazard Assessment of Organolithium Compounds in Rapid Scale-Up. ResearchGate. [Link]
-
Stell, L. R., et al. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54348. [Link]
-
Smith, K. J., & El-Hakam, S. M. (2021). Safe handling of organolithium compounds in the laboratory. ResearchGate. [Link]
-
Wikipedia. (2023, November 29). Thiophene-2-carboxylic acid. In Wikipedia. [Link]
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Durka, K., et al. (2018). Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)... ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules, 27(7), 2093. [Link]
-
Wikipedia. (2023, December 16). Decarboxylation. In Wikipedia. [Link]
-
Al-Dirbashi, O. Y., & Rashed, M. S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4849. [Link]
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IITian Explains. (2018, October 21). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced. YouTube. [Link]
-
LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
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Freie Universität Berlin. (2023, December 1). Deoxygenative perfluoroalkylthiolation of carboxylic acids with benzothiazolium reagents. Refubium. [Link]
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Chemistry Stack Exchange. (2020, April 17). lithiation between thiophene with n-buthyllithium. [Link]
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Wang, H., et al. (2020). Decarboxylative thiolation of redox-active esters to free thiols and further diversification. Nature Communications, 11(1), 5299. [Link]
-
Eaborn, C., & Sperry, J. A. (1981). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 497-502. [Link]
-
Google Patents. (2011). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
-
Ibragimov, A. G., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]
-
ResearchGate. (2021). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
National Institutes of Health. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]
-
MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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AIR Unimi. (2021, July 27). Continuous Flow Synthesis of α‐Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescope. [Link]
-
Google Patents. (1977). US4028373A - Thiophene saccharines.
-
Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]
-
Google Patents. (1949). UNITED STATES PATENT OFFICE.
-
HETEROCYCLES. (1994). REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]
-
Justia Patents. (1989). Organic compounds and their use as pharmaceuticals. [Link]
-
National Institutes of Health. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
Google Patents. (1987). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
-
Rozen, S., Hagooly, A., & Harduf, R. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464–7468. [Link]
-
National Institutes of Health. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. [Link]
-
National Institutes of Health. (2021). Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. [Link]
-
ResearchGate. (2022). Synthesis of 2-Fluoroacetoacetic Acid and 4-Fluoro-3-hydroxybutyric Acid. [Link]
-
ResearchGate. (2008). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. [Link]
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
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- 9. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Selection and Optimization for 2-Fluorothiophene-3-carboxylic Acid Derivatization
Welcome to the technical support guide for the derivatization of 2-Fluorothiophene-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile and electronically unique building block. The presence of both a fluorine atom and a carboxylic acid on the thiophene ring presents specific challenges and opportunities in catalyst selection and reaction optimization. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the primary derivatization pathways for 2-Fluorothiophene-3-carboxylic acid.
Q1: What are the primary methods for derivatizing the carboxylic acid group of 2-Fluorothiophene-3-carboxylic acid?
The carboxylic acid moiety is a versatile handle for two main types of transformations:
-
Amide Bond Formation (Amidation): This involves coupling the carboxylic acid with a primary or secondary amine. Due to the competing acid-base reaction which forms an unreactive ammonium salt, direct thermal condensation is often inefficient and requires high temperatures.[1][2][3] Therefore, the carboxylic acid must first be "activated".
-
Ester Formation (Esterification): This is most commonly achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer-Speier esterification) or by using activating agents similar to those in amidation.[4][5]
Q2: What is the role of an 'activating agent' in amidation and why is it necessary?
An activating agent converts the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine.[3] This is crucial because the direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable, unreactive carboxylate-ammonium salt.[3]
Common classes of activating agents include:
-
Carbodiimides: Reagents like DCC, DIC, and the water-soluble EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][6] To improve efficiency and suppress side reactions, additives like HOBt or HOAt are often included.[2][3]
-
Reagents for Acyl Chloride/Anhydride Formation: Thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid to a highly reactive acyl chloride, which readily reacts with amines.[3]
-
Boron-Based Catalysts: Lewis acidic boron compounds, such as boric acid or borate esters, can catalyze direct amidation by activating the carboxylic acid.[2][7] This is often a greener, more atom-economical approach.[2]
Q3: How do I choose a catalyst for Suzuki-Miyaura cross-coupling of a 2-Fluorothiophene-3-carboxylic acid derivative (e.g., an ester or amide)?
Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it presents a significant challenge with thiophene-containing substrates: catalyst poisoning . The sulfur atom in the thiophene ring can irreversibly bind to the palladium catalyst, leading to deactivation.[8]
Therefore, catalyst selection is critical:
-
Prefer Bulky, Electron-Rich Ligands: Catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) are highly recommended.[8] These ligands help shield the palladium center from the sulfur atom and promote the desired catalytic cycle over deactivation pathways.[8]
-
Use Pre-formed Complexes: Air-stable, pre-formed palladium-phosphine complexes like Pd(PPh₃)₄ or those incorporating advanced ligands often provide better results and reproducibility than generating the catalyst in situ from a precursor like Pd(OAc)₂.[8]
-
Consider Heterogeneous Catalysts: For some applications, palladium nanoparticles supported on materials like modified graphene have shown good activity and recyclability in Suzuki couplings involving fluorinated aryl compounds.[9]
Q4: Does the fluorine atom significantly impact the reactivity of the thiophene ring?
Yes, the fluorine atom has a profound electronic effect. As a strongly electronegative and electron-withdrawing group, it influences the reactivity of the thiophene ring in several ways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can activate the ring towards SNAr, making it a potential leaving group if a strong nucleophile is used under appropriate conditions.[10][11]
-
C-H Acidity: The electron-withdrawing nature of fluorine increases the acidity of the ring C-H bonds, which can influence metallation or direct carboxylation reactions.[12]
-
Medicinal Chemistry Properties: In drug development, fluorine is often introduced to block metabolic oxidation at a specific position, increase lipophilicity, and modulate the binding affinity of a molecule to its target.[13]
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address experimental challenges.
Problem 1: My amidation or esterification reaction has a very low yield.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Activation | The carboxylic acid is not being fully converted to its active form (e.g., O-acylisourea, acyl chloride). This is the most common reason for failure. | 1. Verify Reagent Quality: Ensure coupling reagents (DCC, EDC, HOBt) are fresh and dry. Carbodiimides are moisture-sensitive. 2. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the coupling reagent. 3. Change Activation Method: If carbodiimides fail, consider converting the acid to the acyl chloride with oxalyl chloride or SOCl₂ as a more robust activation method.[3] |
| Poor Nucleophile | The amine or alcohol being used is sterically hindered or electronically deactivated (e.g., anilines with electron-withdrawing groups). | 1. Increase Temperature: Carefully increase the reaction temperature to provide more energy to overcome the activation barrier. 2. Use a More Potent Activating Agent: Phosphonium salts (PyBOP, HBTU) or uronium salts (HATU) are generally more powerful than carbodiimides alone and are effective for coupling challenging substrates.[2] 3. Consider Catalytic Methods: Boric acid catalysis is known to be effective for a wide range of substrates and can be a good alternative.[7] |
| Incorrect Solvent or pH | The solvent may be inappropriate for the reaction (e.g., protic solvents can react with activated intermediates). The pH can affect the nucleophilicity of the amine. | 1. Use Aprotic Solvents: For most coupling reactions, use dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).[3] 2. Add a Non-Nucleophilic Base: Include a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize acid byproducts (like HCl from acyl chlorides) and ensure the amine nucleophile remains deprotonated.[3] |
Problem 2: I am attempting a Suzuki-Miyaura coupling and observe a black precipitate (palladium black).
This is a visual indicator of catalyst decomposition. The soluble, catalytically active Pd(0) species has aggregated into insoluble, inactive palladium metal.[8]
| Potential Cause | Explanation | Recommended Solution |
| Ligand Degradation | The phosphine ligands stabilizing the palladium are degrading, often due to excessive heat or reaction time. This exposes the palladium atoms, allowing them to aggregate.[8] | 1. Lower Reaction Temperature: If possible, reduce the reaction temperature. 2. Use More Robust Ligands: Switch to more thermally stable biarylphosphine ligands (Buchwald ligands) which are designed for challenging couplings.[8] |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) to inactive Pd(II) species and promote catalyst decomposition.[8] | Thoroughly Degas: Ensure the solvent and reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst. Maintain a positive inert gas pressure throughout the reaction.[8] |
| Slow Oxidative Addition | If the oxidative addition of the aryl halide to the Pd(0) center is slow, the concentration of unstable Pd(0) can build up, leading to aggregation.[8] | 1. Choose a More Active Catalyst: Use a catalyst system known for high activity at lower temperatures. 2. Optimize the Base: The choice of base is critical for regenerating the active Pd(0) catalyst. Screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[8][13] |
Problem 3: My Suzuki-Miyaura reaction is stalling or failing with my thiophene substrate.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Poisoning by Sulfur | This is the most likely cause. The sulfur atom of the thiophene ring is binding strongly to the palladium center, blocking the active site and deactivating the catalyst.[8] | 1. Switch to a Sulfur-Resistant Catalyst: This is the most effective solution. Use a palladium precursor with a bulky, electron-rich phosphine ligand specifically designed to resist poisoning.[8] 2. Increase Catalyst Loading: While not ideal due to cost, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for gradual deactivation and push the reaction to completion.[8] |
| Impure Reagents | Impurities in the starting materials, particularly the boronic acid or aryl halide, can interfere with the catalytic cycle. | Purify Starting Materials: Ensure the purity of your reagents. Recrystallize the boronic acid if necessary and ensure the aryl halide is pure.[8] |
Problem 4: I am losing my carboxylic acid group during a high-temperature coupling reaction.
This is likely due to decarboxylation , a common side reaction for heteroaromatic carboxylic acids at elevated temperatures.[14]
| Potential Cause | Explanation | Recommended Solution |
| Thermal Instability | The C-C bond between the thiophene ring and the carboxylic acid group can cleave at high temperatures, releasing CO₂. This is often catalyzed by trace acid or base. | 1. Protect the Carboxylic Acid: The most robust solution is to perform the high-temperature reaction on the corresponding ester or amide derivative, which is much more thermally stable. The carboxylic acid can be regenerated by hydrolysis afterward. 2. Lower the Reaction Temperature: Screen for more active catalyst systems that operate at lower temperatures (e.g., < 100 °C) to minimize the rate of decarboxylation.[14] 3. Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to avoid prolonged exposure to high temperatures. |
Section 3: Key Experimental Protocols & Workflows
The following are generalized, step-by-step protocols. Researchers should always optimize conditions for their specific substrates.
Protocol 1: General Amidation Procedure using EDC/HOBt
-
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluorothiophene-3-carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in a dry, aprotic solvent (e.g., DMF or DCM, approx. 0.2 M).
-
Addition of Reagents: Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq.) and the desired amine (1.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Activation: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., Ethyl Acetate), wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 2-Fluorothiophene-3-carboxylate Derivative
Note: This protocol assumes the starting material is an ester derivative (e.g., Methyl 2-Fluorothiophene-3-carboxylate) and a bromo- or iodo-substituent is present on the thiophene ring for coupling.
-
Setup: In an oven-dried Schlenk flask, combine the thiophene halide (1.0 eq.), the arylboronic acid (1.5 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).[13]
-
Inert Atmosphere: Seal the flask and cycle between vacuum and inert gas (Argon) three times to remove all oxygen.[8][9]
-
Solvent Addition: Add degassed solvent (e.g., Toluene/Water 10:1 or Dioxane) via syringe.[13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if not using a pre-formed complex).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visual Workflows
Below are diagrams illustrating key decision-making processes for derivatization.
Caption: Decision workflow for derivatizing 2-Fluorothiophene-3-carboxylic acid.
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling reactions.
Section 4: References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. youtube.com [youtube.com]
- 5. Esterification and its impact on the pharmaceutical industry - QSAR ANALYTICS [qsaranalytics.com.mx]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Polyfluoroarene-Capped Thiophene Derivatives via Fluoride-Catalyzed Nucleophilic Aromatic Substitution | CoLab [colab.ws]
- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Fluorothiophene-3-carboxylic acid
Welcome to the dedicated technical support resource for researchers, chemists, and drug development professionals working with 2-Fluorothiophene-3-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice to help you navigate the complexities of regioselective functionalization of this versatile heterocyclic building block. Our goal is to empower you with the knowledge to control reaction outcomes, optimize yields, and accelerate your research and development efforts.
Introduction: The Challenge of Regioselectivity
2-Fluorothiophene-3-carboxylic acid presents a unique synthetic challenge due to the competing directing effects of its substituents. The thiophene ring itself has an inherent reactivity preference for the C2 and C5 (α) positions. However, this is modulated by an electron-withdrawing, meta-directing carboxylic acid at C3 and a weakly activating, ortho,para-directing fluorine atom at C2. Understanding the interplay of these electronic and steric factors is paramount to achieving the desired regiochemical outcome in your functionalization reactions.
This guide provides a structured approach to troubleshooting common issues, organized by reaction type in a question-and-answer format.
Section 1: Understanding the Directing Effects
Before delving into specific troubleshooting, it is crucial to understand the electronic landscape of the starting material. The regiochemical outcome of most reactions on this substrate will be a consequence of the balance between the directing effects of the fluorine and carboxylic acid groups.
Section 2: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto aromatic rings.[1][2] For 2-fluorothiophene-3-carboxylic acid, the primary challenge is achieving substitution at the desired position, typically C5, while avoiding side reactions.
Frequently Asked Questions & Troubleshooting Guide (EAS)
Q1: I am attempting a bromination of 2-fluorothiophene-3-carboxylic acid and I'm getting a mixture of products or no reaction. What's going wrong?
A1: This is a common issue arising from the electronic nature of the substrate. The carboxylic acid group is deactivating, making the ring less susceptible to electrophilic attack than unsubstituted thiophene.[3]
-
Troubleshooting Steps:
-
Increase Catalyst Lewis Acidity: For halogenations, a stronger Lewis acid may be required to generate a more potent electrophile. For example, if using Br₂ with a mild catalyst like acetic acid fails, consider switching to a stronger Lewis acid like FeCl₃ or AlCl₃. Be cautious, as overly harsh conditions can lead to decomposition.
-
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF or acetonitrile can be a milder and more selective alternative to Br₂ for brominating deactivated rings.
-
Temperature Control: Start at low temperatures (e.g., 0 °C) and slowly warm the reaction. The deactivating effect of the COOH group may require higher temperatures than typical thiophene halogenations, but this must be balanced against the risk of side reactions and decarboxylation.
-
Confirm Starting Material Purity: Impurities can interfere with the reaction. Ensure your starting material is pure and dry.
-
Q2: My nitration reaction is resulting in low yields and significant decomposition. How can I improve this?
A2: Nitration with standard nitric acid/sulfuric acid mixtures is often too harsh for sensitive substrates like substituted thiophenes, leading to oxidation and decomposition.[4]
-
Troubleshooting Steps:
-
Use Milder Nitrating Agents: Consider using milder nitrating agents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or a nitronium salt like NO₂BF₄ at low temperatures.
-
Solvent Choice: Acetic acid can be a good solvent for nitration as it can modulate the reactivity of the nitrating species.
-
Temperature Management: Maintain strict temperature control, often between -10 °C and 0 °C, to minimize decomposition.
-
Q3: I am trying to perform a Friedel-Crafts acylation, but the reaction is unsuccessful. Why?
A3: Friedel-Crafts reactions are generally incompatible with strongly deactivated aromatic rings. The carboxylic acid group complexes with the Lewis acid catalyst (e.g., AlCl₃), further deactivating the ring and rendering the catalyst ineffective.[5]
-
Alternative Strategies:
-
Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester).[6] The ester is still deactivating but is less prone to complexation with the Lewis acid. You can then attempt the Friedel-Crafts acylation, which should now be directed to the C5 position. The ester can be hydrolyzed back to the carboxylic acid post-acylation.
-
Alternative Synthetic Route: Consider a different synthetic approach, such as metalation at C5 followed by quenching with an acyl chloride. This circumvents the limitations of the Friedel-Crafts reaction entirely.
-
| Reaction Condition | Expected Major Regioisomer | Potential Issues & Solutions |
| Halogenation (e.g., NBS) | 5-Halo-2-fluorothiophene-3-carboxylic acid | Low Reactivity: Use a stronger Lewis acid or higher temperature. Side Products: Use a milder reagent (NBS). |
| Nitration (e.g., HNO₃/H₂SO₄) | 5-Nitro-2-fluorothiophene-3-carboxylic acid | Decomposition: Use milder nitrating agents (e.g., acetyl nitrate) at low temperatures. |
| Friedel-Crafts Acylation | No Reaction/Decomposition | Deactivation: Protect the carboxylic acid as an ester or use an alternative metalation-acylation route. |
Section 3: Metalation-Based Functionalization
Directed ortho-metalation (DoM) and halogen-metal exchange are powerful techniques for regioselective functionalization.[7][8] For 2-fluorothiophene-3-carboxylic acid, these methods offer a pathway to functionalize the C4 and C5 positions.
Frequently Asked Questions & Troubleshooting Guide (Metalation)
Q1: I want to functionalize the C4 position. Which conditions should I use?
A1: The C4 position is ortho to the carboxylic acid group, making it the prime target for Directed ortho-Metalation (DoM).[8]
-
Recommended Protocol:
-
Deprotonation of COOH: First, the acidic proton of the carboxylic acid will be removed. Use at least two equivalents of a strong, non-nucleophilic base.
-
Choice of Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent choices.[9] These bulky bases favor deprotonation at the sterically accessible ortho position (C4) over the more acidic but sterically hindered C5 position (next to the fluorine).
-
Reaction Conditions: The reaction must be performed under strictly anhydrous and inert conditions (e.g., dry THF solvent, argon or nitrogen atmosphere) at low temperatures (typically -78 °C).
-
Quenching: After a short period to allow for metalation, quench the resulting dianion with your desired electrophile (e.g., I₂, DMF, an alkyl halide).
-
Q2: My attempt to lithiate at C4 resulted in a mixture of C4 and C5 substitution. How can I improve C4 selectivity?
A2: This suggests that deprotonation is also occurring at the C5 position, which is the most acidic proton on the thiophene ring due to the proximity of the sulfur and fluorine atoms.[10]
-
Troubleshooting Steps:
-
Use a Bulkier Base: If LDA is giving a mixture, switching to the even bulkier LTMP can increase selectivity for the less sterically hindered C4 position.
-
Solvent and Additives: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Ethereal solvents like THF are standard.[7] Sometimes, the addition of a coordinating agent like TMEDA can alter selectivity, although it often favors the most acidic proton (C5).
-
Protecting Group Strategy: Convert the carboxylic acid to a more powerful directing group, such as a secondary or tertiary amide (e.g., N,N-diethylamide). Amides are among the strongest directing groups for DoM and can significantly enhance selectivity for the C4 position.[11]
-
Q3: How can I selectively functionalize the C5 position?
A3: The proton at C5 is the most acidic on the ring, so conditions that favor thermodynamic deprotonation are required.
-
Recommended Protocol:
-
Protect the Carboxylic Acid: The acidic proton of the COOH group must be protected to prevent it from quenching the organolithium reagent. An ester (e.g., methyl ester) is a suitable protecting group.
-
Choice of Base: Use a less sterically hindered but strong base like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). These bases will preferentially abstract the most acidic proton at C5.[12]
-
Reaction Conditions: As with all organolithium chemistry, maintain anhydrous and inert conditions at low temperatures (-78 °C).
-
Quenching and Deprotection: Quench the lithiated species with your electrophile, then hydrolyze the ester to regenerate the carboxylic acid.
-
Q4: I am observing decarboxylation during my metalation or subsequent reaction. How can I prevent this?
A4: Thiophene carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures or under certain reaction conditions.[13][14]
-
Preventative Measures:
-
Maintain Low Temperatures: Keep the reaction temperature as low as possible throughout the process, including the quench.
-
Protect the Carboxylic Acid: Converting the carboxylic acid to an ester or amide generally increases its stability towards decarboxylation under basic conditions.
-
Careful Workup: During the aqueous workup, avoid excessive heat or strongly acidic/basic conditions if the product is sensitive.
-
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
For pre-functionalized derivatives of 2-fluorothiophene-3-carboxylic acid (e.g., the 4-bromo or 5-bromo derivatives obtained from the methods above), palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are invaluable for forming C-C bonds.[15][16]
Frequently Asked Questions & Troubleshooting Guide (Cross-Coupling)
Q1: My Suzuki-Miyaura coupling with a bromo-2-fluorothiophene-3-carboxylic acid derivative is giving low yields. What are the common culprits?
A1: Low yields in Suzuki couplings involving thiophenes can often be traced to catalyst deactivation or suboptimal reaction parameters.[17]
-
Troubleshooting Steps:
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to its deactivation.
-
Solution: Use a higher catalyst loading (e.g., 2-5 mol %). Employ electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald-type ligands) that can stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.
-
-
Ineffective Base: The choice of base is critical.
-
Solution: An inorganic base like K₃PO₄ or K₂CO₃ is often effective. The base's strength and solubility are crucial; sometimes switching to a stronger, more soluble base like Cs₂CO₃ can improve results.
-
-
Solvent System: A homogeneous reaction mixture is often preferred.
-
Solution: A solvent system like dioxane/water or toluene/ethanol/water is common. Ensure adequate mixing.
-
-
Boronic Acid/Ester Quality: Ensure the boronic acid or ester coupling partner is pure and has not degraded during storage.
-
Q2: I am trying to couple at the C4-bromo position while leaving a C5-H untouched. Am I likely to see side reactions?
A2: Yes, C-H activation at the C5 position is a potential side reaction, especially with modern, highly active palladium catalysts.[18]
-
Mitigation Strategies:
-
Ligand Choice: The choice of ligand can influence the selectivity between C-Br oxidative addition and C-H activation.[18] Less electron-rich ligands might disfavor C-H activation.
-
Temperature Control: Running the reaction at the lowest temperature necessary for the C-Br coupling can help minimize competing C-H activation, which typically has a higher activation energy.
-
Protect the C5 Position: If C-H activation is a persistent issue, consider protecting the C5 position (e.g., with a silyl group) before performing the cross-coupling, followed by deprotection.
-
References
- Solid-Phase Synthesis of Aryl-Substituted Thienoindolizines: Sequential Pictet−Spengler, Bromination and Suzuki Cross-Coupling Reactions of Thiophenes. ACS Publications.
- Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online.
- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
- Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. PubMed.
- Thiophene-based macrocycles via the Suzuki–Miyaura cross coupling reaction. ResearchGate.
- Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained. Pearson.
- Directed (ortho) Metallation. University of Illinois Urbana-Champaign.
- ortho metalation. Andrew G Myers Research Group, Harvard University.
- Technical Support Center: Optimizing Thiophene Functionalization. Benchchem.
- Electrophilic Aromatic Substitution. University of Calgary.
- Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The organolithium base dictates. IRIS-AperTO - UniTo.
- Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
- Electrophilic Aromatic Substitutions You Need To Know!. YouTube.
- Preparation method of 2-thiophenecarboxylic acid. Google Patents.
- The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Methyl 3-fluorothiophene-2-carboxylate. PubChem.
- lithiation between thiophene with n-buthyllithium. Chemistry Stack Exchange.
- 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
Sources
- 1. employees.oneonta.edu [employees.oneonta.edu]
- 2. youtube.com [youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Directing Effects in Substituted Pyrroles, Furans, and Thiophenes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Methyl 3-fluorothiophene-2-carboxylate | C6H5FO2S | CID 10583081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. iris.unito.it [iris.unito.it]
- 12. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]
- 13. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 14. CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents [patents.google.com]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 2-Fluorothiophene-3-carboxylic Acid Derivatives
Welcome to the technical support center for handling 2-Fluorothiophene-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to solve complex solubility problems.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and provides rapid solutions to get your experiment back on track.
Q1: My 2-fluorothiophene-3-carboxylic acid derivative won't dissolve in my reaction solvent (e.g., THF, Dichloromethane). What's the first thing I should try?
A1: The initial insolubility is likely due to strong intermolecular hydrogen bonding of the carboxylic acid groups and the planar, aromatic nature of the thiophene ring, which promotes efficient crystal packing.
-
Immediate Action: Try a more polar, aprotic solvent. Solvents like N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or N-Methyl-2-pyrrolidone (NMP) are excellent at disrupting these interactions. Use the minimum amount necessary and consider gentle warming (30-40°C).
-
Co-Solvent Approach: If you must use a less polar solvent for reaction compatibility, introduce a small percentage (5-10% v/v) of a polar co-solvent like DMF or DMSO. Co-solvents can significantly enhance solubility by altering the overall polarity of the solvent system and disrupting the solute's self-association.[1][2]
Q2: I've managed to dissolve my compound for a reaction, but it precipitates out upon adding other reagents. Why is this happening?
A2: This is a classic case of a change in the solution's properties leading to decreased solubility. The addition of a non-polar reagent can lower the overall dielectric constant of the solvent mixture, causing your polar compound to crash out.
-
Troubleshooting:
-
Add the problematic reagent more slowly and with vigorous stirring.
-
Slightly increase the reaction temperature.
-
Consider adding the insoluble reagent as a solution in a compatible, polar co-solvent to mitigate the drastic polarity shift.
-
Q3: My compound is soluble in the reaction solvent, but I'm having trouble with purification. It won't dissolve in common chromatography solvents.
A3: This is a frequent challenge. The ideal solvents for dissolving highly polar compounds (like DMF or DMSO) are often unsuitable for silica gel chromatography.
-
Solution 1: Salt Formation: Convert the carboxylic acid to a more soluble salt. For example, reacting your acid with a non-nucleophilic organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA) in a solvent like Ethyl Acetate can yield a salt that is more amenable to handling. This salt can sometimes be purified by crystallization or, if necessary, carried forward to the next step.
-
Solution 2: Derivatization: If the next step involves modifying the carboxylic acid (e.g., forming an amide or ester), proceed with the crude material after a simple workup and purify the less polar product. The conversion of the highly polar carboxylic acid to a less polar derivative often resolves solubility issues for purification.[3][4]
Q4: Can I use heat to dissolve my compound?
A4: Yes, but with caution. Increasing the temperature will generally increase solubility. However, you must first confirm the thermal stability of your specific 2-fluorothiophene-3-carboxylic acid derivative.
-
Protocol: Run a small-scale stability test. Dissolve a few milligrams of your compound in the desired solvent, heat it to the target temperature for the planned duration of your experiment, and then analyze the sample by LC-MS or TLC to check for degradation. Thiophene rings can be susceptible to degradation under harsh conditions.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to diagnosing and solving persistent solubility issues.
Scenario 1: Compound is Insoluble from the Start
Your starting material, a 2-fluorothiophene-3-carboxylic acid derivative, shows minimal to no solubility in the chosen organic solvent for your reaction.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for initial solubility problems.
Causality and Solution Deep Dive
-
Re-evaluate Solvent Choice: The primary driver of insolubility for these molecules is the strong hydrogen bonding from the carboxylic acid moiety and π-stacking of the thiophene rings. Standard solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may lack the necessary polarity and hydrogen bond accepting capability to overcome these forces.
-
Action: Switch to a solvent with a higher dielectric constant and hydrogen bond accepting properties. See the solvent selection table below.
-
-
Introduce a Co-solvent: Co-solvency works by disrupting the solvent's structure and reducing the interfacial tension between the solvent and the solute.[6] A small amount of a highly polar solvent can create a more favorable "solvation shell" around your molecule.
-
Action: Add 5-20% (v/v) of DMSO, DMF, or NMP to your primary solvent. See the Protocol for Co-solvent Screening.
-
-
Increase Temperature: Providing thermal energy can overcome the activation energy required to break the crystal lattice of the solute.
-
Action: After confirming thermal stability, gently warm the mixture (e.g., 40-60°C). Ensure your reaction vessel is properly sealed to avoid solvent loss.
-
-
In-situ Salt Formation: Converting the carboxylic acid to a salt in the reaction vessel can dramatically increase solubility. The resulting ion-dipole interactions with the solvent are much stronger than the original hydrogen bonding.[7]
-
Action: Add a stoichiometric amount of a non-nucleophilic base (e.g., TEA, DIPEA) to the suspension. This is particularly useful for reactions where the carboxylate is the desired reactive species, such as in amide bond formations after activation.
-
Scenario 2: Product Purification Challenges
The reaction is complete, but the crude product is an intractable solid that is difficult to purify via standard silica gel chromatography.
Purification Strategy Flowchart
Caption: Alternative strategies for purifying poorly soluble compounds.
Causality and Solution Deep Dive
-
Anti-Solvent Crystallization: This technique relies on dissolving the compound in a "good" solvent and then slowly adding a "poor" solvent (an anti-solvent) to induce precipitation, hopefully in a crystalline and purified form.[1]
-
Action: Dissolve your crude product in a minimum amount of a polar solvent (e.g., DMSO, DMAc). Slowly add a non-polar anti-solvent (e.g., water, heptane, or diethyl ether) with vigorous stirring until turbidity is observed. Allow the solution to stand, ideally at a reduced temperature, to promote crystal growth.
-
-
Salt Formation & Crystallization: Converting the acidic product to a salt with a suitable base can alter its crystal packing and solubility, often making it easier to crystallize and purify.
-
Action: Dissolve the crude product in a solvent like ethyl acetate or isopropanol. Add a solution of a base (e.g., sodium hydroxide in methanol, or an amine) and attempt to crystallize the resulting salt.
-
-
Purify a Downstream Derivative: Often, the most pragmatic approach is to accept a crude product and purify a subsequent, more soluble derivative. Converting the carboxylic acid to an ester or amide typically increases its solubility in common organic solvents.
-
Action: Perform a simple aqueous workup to remove inorganic salts, evaporate the solvent, and proceed directly to the next synthetic step. The resulting product will likely have much better chromatographic properties.
-
-
Solid-State Characterization: Understanding the solid-state properties of your compound is crucial.[8][9] Techniques like X-ray powder diffraction (XRPD) can reveal if you are dealing with a stable crystalline form or a less soluble polymorph. Differential Scanning Calorimetry (DSC) can determine melting points and identify potential polymorphic transitions.[10] This information can guide your choice of crystallization solvents and conditions.
Part 3: Experimental Protocols & Data
Solvent Selection Guide
| Solvent | Polarity Index | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Heptane | 0.1 | 1.9 | 98 | Non-polar, good for anti-solvent crystallization. |
| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Common reaction solvent, moderate polarity. |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | 66 | Good general-purpose solvent, Lewis base character. |
| Ethyl Acetate (EtOAc) | 4.4 | 6.0 | 77 | Common for workup and chromatography. |
| Acetonitrile (ACN) | 5.8 | 37.5 | 82 | Polar aprotic, good for reactions. |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Highly polar, excellent for dissolving carboxylic acids. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very high polarity, strong H-bond acceptor.[] |
| N-Methyl-2-pyrrolidone (NMP) | 6.5 | 32.2 | 202 | High polarity, high boiling point, good for tough cases. |
Protocol 1: Co-solvent Screening for Solubility Enhancement
-
Setup: In separate small vials, place a consistent amount of your 2-fluorothiophene-3-carboxylic acid derivative (e.g., 5 mg).
-
Primary Solvent: To each vial, add your primary reaction solvent (e.g., THF) in a fixed volume (e.g., 0.5 mL). Note the initial solubility.
-
Co-solvent Addition: To separate vials, add a co-solvent (DMSO, DMF, NMP) dropwise (e.g., 10 µL increments).
-
Observation: After each addition, vortex the vial and observe for dissolution. Record the approximate volume percentage of co-solvent required to achieve full dissolution.
-
Selection: Choose the co-solvent system that provides the best solubility with the lowest percentage of the co-solvent to minimize its impact on the reaction or workup.
Protocol 2: Salt Formation for Enhanced Solubility and Handling
-
Dissolution/Suspension: Suspend your 2-fluorothiophene-3-carboxylic acid derivative (1.0 eq) in a suitable organic solvent (e.g., Ethyl Acetate or THF, 10 mL per gram).
-
Base Addition: Add a non-nucleophilic organic base such as triethylamine (1.1 eq) or diisopropylethylamine (1.1 eq) dropwise at room temperature.
-
Stirring: Stir the resulting mixture. A change from a thick suspension to a clear solution or a more manageable slurry often indicates salt formation and improved solubility.
-
Confirmation (Optional): Take a small aliquot, evaporate the solvent, and analyze by IR spectroscopy. Look for the disappearance of the broad carboxylic acid O-H stretch and the appearance of a strong carboxylate C=O stretch at a lower wavenumber.
-
Application: This more soluble salt solution can be used directly in subsequent reactions (e.g., activation for amide coupling) or isolated by evaporation for storage or further purification.
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Patheon. (n.d.).
- Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
- NIH. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Enhancement of Solubility and Dissolution Rate of Poorly Water Soluble Drug using Cosolvency and Solid Dispersion Techniques.
- Agno Pharmaceuticals. (n.d.).
- ACS Publications. (2008). Amorphous Pharmaceutical Solids: Characterization, Stabilization, and Development of Marketable Formulations of Poorly Soluble Drugs with Improved Oral Absorption.
- SciSpace. (n.d.). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
- PubMed. (n.d.). Dissolution and solid-state characterization of poorly water-soluble drugs in the presence of a hydrophilic carrier.
- CD Formulation. (n.d.).
- Solubility of Things. (n.d.). Thiophene.
- NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- MDPI. (2019).
- UNT Digital Library. (n.d.).
- ResearchGate. (2025). Experimental Determination of the Solubility of Thiophene in Carbon Dioxide and in Carbon Dioxide + Ethanol.
- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?.
- ResearchGate. (n.d.).
- Unknown Source. (2023). Solubility of Organic Compounds.
- Britannica. (n.d.).
- OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).
- BOC Sciences. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
- OSTI.GOV. (1991).
- ECHEMI. (n.d.). How can I adjust the pH of organic solvents?.
- MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid.
- Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
- AIR Unimi. (2021).
- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- PubMed. (n.d.).
- BLD Pharm. (n.d.). 32415-50-2|5-Fluorothiophene-3-carboxylic acid.
- Shanghai Run-Biotech Co., Ltd. (n.d.). 3-Fluorothiophene-2-carboxylic acid CAS NO.32431-84-8.
- Sigma-Aldrich. (n.d.). 3-Chlorothiophene-2-carboxylic acid 97 59337-89-2.
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Technical Support Center: Microwave-Assisted Synthesis of 2-Fluorothiophene-3-Carboxylic Acid Derivatives
Welcome to the technical support guide for the microwave-assisted synthesis of 2-Fluorothiophene-3-carboxylic acid derivatives. These fluorinated heterocycles are valuable building blocks in medicinal chemistry and materials science, and their efficient synthesis is of paramount importance.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower researchers in their synthetic endeavors.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the microwave-assisted synthesis of thiophene derivatives, structured to help you quickly diagnose and resolve experimental challenges.
Question 1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
Answer: This is a common issue that can typically be traced back to reaction parameters or reagent integrity. Let's break down the potential causes:
-
Suboptimal Temperature: The reaction may require more energy to overcome the activation barrier. Microwave synthesis allows for rapid heating to temperatures well above the solvent's boiling point at atmospheric pressure (superheating), which can dramatically accelerate reaction rates.[5]
-
Poor Microwave Absorption: The reaction mixture may not be efficiently absorbing microwave energy. Microwave heating relies on the interaction of the electromagnetic field with polar molecules or ions in the mixture (dielectric heating).[8][9]
-
Solution 1: If using a non-polar solvent (e.g., toluene, dioxane), consider switching to a polar solvent that absorbs microwaves more effectively, such as DMF, NMP, or ethanol.[10]
-
Solution 2: If the solvent cannot be changed, you can add a small amount of a highly absorbing, inert "sensitizer" or a passive heating element to the mixture.[10]
-
-
Incorrect Reagent Stoichiometry or Purity: Ensure all reagents are accurately measured and of sufficient purity. Impurities, especially water in anhydrous reactions, can interfere with the chemistry.
-
Solution: Verify the stoichiometry. Use freshly opened or purified reagents and anhydrous solvents where necessary.
-
-
Insufficient Reaction Time: While microwave reactions are fast, some transformations still require adequate time for completion.
-
Solution: Increase the reaction hold time in increments of 5-10 minutes and monitor the progress via TLC or LC-MS.
-
Question 2: I am observing significant charring or decomposition of my starting materials. What's happening and what should I do?
Answer: Charring indicates thermal decomposition, often caused by excessive temperatures or localized superheating "hot spots."[11]
-
Cause 1: Temperature Setpoint is Too High: The target temperature exceeds the decomposition point of one or more components in your reaction.
-
Solution: Reduce the target temperature. It is often a balance between reaction rate and stability. Consult literature for the thermal stability of your reagents if possible.
-
-
Cause 2: Localized Superheating: In viscous mixtures or reactions with suspended solids, inefficient stirring can lead to uneven heating.[11] Portions of the mixture can become much hotter than the measured bulk temperature.
-
Solution 1: Ensure vigorous stirring throughout the reaction. Use an appropriately sized magnetic stir bar.
-
Solution 2: Consider using a co-solvent to reduce viscosity.
-
Solution 3: If using a solid-supported reagent, ensure it is well-dispersed. You may also reduce the maximum applied microwave power to allow for more uniform heat distribution.
-
Question 3: My reaction is producing multiple side products, making purification difficult. How can I improve the selectivity?
Answer: The formation of byproducts is often a kinetic vs. thermodynamic issue. The rapid heating provided by microwaves can sometimes favor different pathways compared to conventional methods.[3]
-
Cause 1: Excessive Temperature: High temperatures can provide enough energy to access alternative reaction pathways, leading to unwanted side products.
-
Solution: Methodically lower the reaction temperature. A cleaner reaction profile is often worth a slightly longer reaction time.
-
-
Cause 2: Incorrect Base or Catalyst: The choice of base or catalyst is critical. For instance, in the Gewald synthesis of 2-aminothiophenes, the base plays a crucial role in the initial Knoevenagel condensation.[12][13]
-
Solution: Screen different bases (e.g., organic bases like pyrrolidine or piperidine vs. inorganic bases like K2CO3). The optimal choice can be highly substrate-dependent.
-
-
Cause 3: Competitive Reactions: In the synthesis of substituted thiophenes, side reactions like homo-coupling or Diels-Alder reactions can sometimes occur, especially at elevated temperatures.[14]
-
Solution: Lowering the temperature is the primary strategy. If this is not effective, a change in catalyst or solvent system may be required to disfavor the competing pathway.
-
Question 4: After workup, I have a low isolated yield despite seeing high conversion by TLC/LC-MS. Where could my product be going?
Answer: This frustrating problem points to losses during the workup and purification stages.[15]
-
Potential Issue 1: Product Solubility: Your product may have partial solubility in the aqueous layer during an extraction. This is particularly relevant for polar compounds like carboxylic acids.
-
Solution: Before discarding the aqueous layer, check it by TLC. If product is present, perform additional extractions with a more polar organic solvent or back-extract after adjusting the pH.
-
-
Potential Issue 2: Product Volatility: If your product has a low boiling point, it may be lost during solvent removal on a rotary evaporator.
-
Solution: Use lower temperatures and pressures during solvent evaporation. Check the contents of your cold trap.[15]
-
-
Potential Issue 3: Irreversible Adsorption during Chromatography: Highly polar or acidic compounds can sometimes bind irreversibly to silica gel.
-
Solution 1: Add a small percentage of acetic or formic acid to your mobile phase to protonate the carboxylic acid and reduce tailing/adsorption.
-
Solution 2: Consider using a different stationary phase, such as alumina or reverse-phase silica.
-
Solution 3: If the product is clean enough post-workup, attempt to crystallize it directly to avoid chromatography.
-
Data Summary Table
The following table provides a starting point for the optimization of a microwave-assisted Gewald reaction for the synthesis of 2-amino-5-fluoro-thiophene-3-carboxylic acid esters, a common precursor to the target acid.
| Parameter | Condition 1 | Condition 2 (Optimized) | Condition 3 | Rationale for Optimization |
| Temperature | 80°C | 100°C | 120°C | Balance reaction rate against potential side-product formation. 100-120°C is often a sweet spot for Gewald reactions.[12] |
| Time | 10 min | 20 min | 30 min | Increased time allows for higher conversion, but risks decomposition if the temperature is too high. |
| Solvent | Ethanol | DMF | Toluene | DMF is a polar aprotic solvent with a high dielectric constant, making it excellent for microwave heating.[6] |
| Base | Triethylamine | Pyrrolidine | K2CO3 | Pyrrolidine is often a highly effective catalyst for the initial Knoevenagel condensation step in the Gewald reaction.[12] |
| Expected Yield | Low-Moderate | High | Moderate-High (risk of side products) | The optimized conditions are designed to maximize yield while maintaining high purity. |
Experimental Protocols & Workflows
Visualization of the General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and purification of a 2-Fluorothiophene-3-carboxylic acid derivative.
Caption: General workflow from reagent preparation to final product analysis.
Protocol: Microwave-Assisted Synthesis of Ethyl 2-amino-5-fluorothiophene-3-carboxylate
This protocol is a representative example based on the highly efficient Gewald reaction, adapted for a fluorinated substrate.[12][16]
Reagents:
-
Fluoroacetaldehyde (or a suitable precursor)
-
Ethyl cyanoacetate
-
Elemental Sulfur (S8)
-
Pyrrolidine (catalytic amount)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add elemental sulfur (1.1 mmol).
-
Add N,N-Dimethylformamide (DMF, 3 mL) to the vial.
-
Sequentially add ethyl cyanoacetate (1.1 mmol), fluoroacetaldehyde (1.0 mmol), and pyrrolidine (0.2 mmol).
-
Seal the vial with a septum cap.
-
Place the vial into the cavity of a dedicated laboratory microwave reactor.[11] Note: Do not use a domestic kitchen microwave oven, as they lack the necessary safety features and controls for chemical synthesis.[10][11]
-
Set the reaction parameters:
-
Temperature: 100°C
-
Maximum Power: 150 W
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Stirring: High
-
-
After the reaction is complete, allow the vessel to cool to room temperature (<50°C) before opening.
-
Workup: Pour the reaction mixture into a separatory funnel containing 20 mL of water and 20 mL of ethyl acetate.
-
Extract the aqueous layer twice more with 15 mL portions of ethyl acetate.
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Frequently Asked Questions (FAQs)
Q1: Why is microwave synthesis so much faster than conventional oil bath heating? Microwave heating is fundamentally different from conventional heating.[8] Conventional methods heat the vessel walls first, and the heat is then transferred to the solvent and reagents via conduction and convection, which is slow and inefficient.[9] Microwave irradiation passes through the vessel walls and directly heats the polar molecules within the bulk reaction mixture through dielectric heating.[9][17] This rapid, uniform, "in-core" heating allows for much faster attainment of the target temperature and can lead to dramatic rate accelerations.[4][18]
Q2: Can I use any solvent in a microwave reactor? Theoretically, yes, but the efficiency of heating depends on the solvent's ability to absorb microwave energy, quantified by its dielectric loss tangent (tan δ).[10] Polar solvents like DMF, NMP, ethanol, and water are strong absorbers and heat very quickly. Non-polar solvents like toluene and hexane are poor absorbers and will not heat efficiently on their own.[6] However, in many cases, even in a non-polar solvent, a polar reagent or catalyst can be sufficient to absorb the energy and drive the reaction.[10]
Q3: What are the most critical safety precautions for microwave synthesis? Safety is paramount.
-
Never use a domestic microwave oven. Laboratory microwave reactors are engineered with pressure and temperature sensors, controlled power output, and blast-proof cavities to handle chemical reactions safely.[10][11]
-
Be aware of pressure limits. Heating solvents above their boiling points in a sealed vessel generates high pressure. Always use vessels rated for the temperatures and pressures you intend to reach and never exceed the manufacturer's limits.[19]
-
Account for potential runaway reactions. If you are trying a new reaction, start with a small scale to gauge its kinetics and exothermicity.[11]
-
Ensure proper stirring. This prevents localized superheating, which can lead to decomposition and sudden pressure spikes.[11]
Q4: How do I convert a conventional heating protocol to a microwave-assisted one? As a starting point, you can use the same reagents and solvent. For the temperature, a common guideline is to set the microwave reaction to run at a temperature 20-40°C higher than the reflux temperature of the conventional method to take full advantage of the superheating effect.[6][7] The reaction time will be significantly shorter; start with a time of 10-30 minutes and optimize from there.
Visualization of the Gewald Reaction Mechanism
The following diagram shows a simplified mechanism for the Gewald synthesis of a 2-aminothiophene derivative.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Fluorothiophene-2-carboxylic acid [myskinrecipes.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Introduction to Microwave Chemistry [cem.com]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 9. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Safety Considerations for Microwave Synthesis [cem.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
- 16. Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives, 3H-Thieno[2,3-d]pyrimidin-4-one and 4-Chlorothieno[2,3-d]pyrimidine. | Semantic Scholar [semanticscholar.org]
- 17. m.youtube.com [m.youtube.com]
- 18. ijper.org [ijper.org]
- 19. ijrpas.com [ijrpas.com]
Validation & Comparative
Strategic Isomer Selection in Drug Design: A Comparative Analysis of 2-Fluorothiophene-3-carboxylic Acid and 3-Fluorothiophene-2-carboxylic Acid
An In-Depth Guide for Medicinal Chemists:
Introduction
In the intricate world of medicinal chemistry, the thiophene ring is a well-established and privileged scaffold, integral to the structure of numerous FDA-approved drugs.[1] Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring, enhancing physicochemical properties and target engagement.[1] The strategic introduction of fluorine into drug candidates has become a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic (PK) profiles.[2][3][4]
This guide provides a deep, comparative analysis of two critical fluorinated building blocks: 2-Fluorothiophene-3-carboxylic acid and its isomer, 3-Fluorothiophene-2-carboxylic acid . While structurally similar, the positional difference of the fluorine and carboxylic acid groups imparts distinct electronic, steric, and physicochemical properties. Understanding these nuances is paramount for researchers, as the selection of one isomer over the other can significantly impact the trajectory of a drug discovery program. Here, we dissect these differences, supported by experimental data and mechanistic insights, to empower drug development professionals to make more informed decisions in their synthetic and screening campaigns.
Structural and Electronic Properties: More Than Just a Positional Swap
The core difference between the two isomers lies in the relative positioning of the highly electronegative fluorine atom and the electron-withdrawing carboxylic acid group on the thiophene ring. This seemingly subtle change creates distinct electronic environments that govern acidity, reactivity, and potential interactions with biological targets.
-
3-Fluorothiophene-2-carboxylic acid (3,2-isomer): The fluorine atom is adjacent to the carboxylic acid. This proximity leads to a strong inductive electron-withdrawing effect, which stabilizes the carboxylate anion upon deprotonation. This is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated counterpart.
-
2-Fluorothiophene-3-carboxylic acid (2,3-isomer): The fluorine atom is attached to the carbon alpha to the sulfur atom and is one position removed from the carboxylic acid. While still influential, its inductive effect on the carboxyl group is attenuated by distance. However, the fluorine at the 2-position significantly modulates the electronic character of the C5 position, a common site for metabolic attack.
Below is a diagram illustrating the key structural and electronic distinctions.
Caption: Structural comparison of the two fluorothiophene carboxylic acid isomers.
Comparative Physicochemical Properties
The choice of a building block in drug design is heavily influenced by its physicochemical properties, which dictate its behavior in biological systems. The positional isomerism between our two compounds of interest leads to measurable differences in these key parameters.
| Property | 3-Fluorothiophene-2-carboxylic acid | 2-Fluorothiophene-3-carboxylic acid | Causality and Implication in Drug Design |
| CAS Number | 32431-84-8[5][6] | 98785-98-3 | For accurate sourcing and literature search. |
| Molecular Formula | C₅H₃FO₂S[6][7] | C₅H₃FO₂S | Isomers with identical mass and composition. |
| Molecular Weight | 146.14 g/mol [7] | 146.14 g/mol | Identical molecular weight. |
| Melting Point | 157-158°C[7] or 175-179°C[8] | Data not readily available | Differences in crystal packing and intermolecular forces. |
| Boiling Point | 263.8°C[7] | Data not readily available | Reflects intermolecular forces in the liquid state. |
| Predicted pKa | 3.22 ± 0.10[8] | Higher than 3.22 (estimated) | Critical for Target Binding. The 3,2-isomer is a stronger acid due to the proximity of the fluorine atom to the carboxyl group. This is crucial for targets requiring an ionized carboxylate for a salt-bridge interaction. |
| Predicted logP | 1.9 (for methyl ester)[9] | Data not readily available | Fluorination generally increases lipophilicity. While specific logP values for the acids are not available, they are expected to be lower than their corresponding esters and influenced by pH. |
Impact on Drug Design and Structure-Activity Relationships (SAR)
The true value of these isomers is realized when they are incorporated into larger molecules. Their distinct properties allow medicinal chemists to fine-tune a compound's Structure-Activity Relationship (SAR) and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10][11]
Metabolic Stability: Blocking P450 Metabolism
A primary reason for incorporating fluorine is to enhance metabolic stability.[2][3] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP). This strategy, known as "metabolic blocking," can dramatically increase a drug's half-life.
-
Advantage of the 2,3-isomer: In many thiophene-containing drugs, the C5 position (para to the sulfur) is a primary site of oxidative metabolism. Placing a fluorine atom at the C2 position, as in 2-fluorothiophene-3-carboxylic acid , can effectively shield this vulnerable site from CYP-mediated oxidation.
-
Advantage of the 3,2-isomer: While the fluorine at C3 in 3-fluorothiophene-2-carboxylic acid does not directly block the C5 position, its strong electron-withdrawing nature deactivates the entire ring towards oxidation, which can also contribute to enhanced metabolic stability.[5][12]
Caption: Fluorine as a metabolic blocker in thiophene rings.
Tuning Acidity for Optimal Target Engagement
The carboxylic acid group is a key pharmacophoric element, often forming critical hydrogen bonds or salt-bridge interactions with amino acid residues (e.g., Arginine, Lysine) in a target's binding pocket.[13]
-
3-Fluorothiophene-2-carboxylic acid is the isomer of choice when a lower pKa (stronger acidity) is desired. At physiological pH (7.4), this isomer will be more completely deprotonated to its carboxylate form. This is advantageous if the primary binding interaction is an ionic bond, as a greater population of the ionized form can lead to higher potency.
-
2-Fluorothiophene-3-carboxylic acid , being a weaker acid, will exist in a greater equilibrium with its protonated form. This can be beneficial for cell permeability, as the neutral form is more lipophilic and better able to cross biological membranes.[13] This represents a classic trade-off in drug design: optimizing for potency versus optimizing for permeability.
Bioisosteric Replacement
Both isomers can serve as bioisosteres for other functionalities, a common strategy to improve a lead compound's properties while retaining its desired biological activity.[14][15] For instance, a fluorinated thiophene carboxylic acid can replace a phenyl carboxylic acid to:
-
Reduce molecular size and weight.
-
Alter the electronic profile.
-
Introduce a new vector for hydrogen bonding (via the fluorine atom).[16]
-
Improve metabolic stability.[1]
The choice between the 2,3- and 3,2-isomers allows for precise positioning of the fluorine and carboxylate groups to match the steric and electronic requirements of the target's active site.
Experimental Protocols
To demonstrate the practical application of these building blocks, we provide a standard protocol for amide bond formation, a cornerstone reaction in medicinal chemistry.
Protocol: Amide Coupling using HATU
This protocol describes the synthesis of an amide derivative, a common step in elaborating these fragments into more complex drug candidates.
Objective: To couple 3-Fluorothiophene-2-carboxylic acid with a primary amine (e.g., benzylamine) to form the corresponding amide.
Materials:
-
3-Fluorothiophene-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Fluorothiophene-2-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Amine Addition: Add Benzylamine (1.1 eq) to the solution.
-
Base and Coupling Agent: Add DIPEA (3.0 eq) to the reaction mixture, followed by the solid HATU (1.2 eq).
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract three times with Ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
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The Fluorine Advantage: A Comparative Study of the Biological Activity of Fluorinated vs. Non-Fluorinated Thiophene Analogs
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the thiophene ring stands as a privileged scaffold, a versatile building block in a multitude of clinically successful drugs.[1] Its bioisosteric relationship with the phenyl ring, coupled with its unique electronic properties, has made it a cornerstone in the design of novel therapeutics.[2] However, the relentless pursuit of enhanced potency, selectivity, and pharmacokinetic profiles has led to the exploration of strategic modifications to this core structure. Among these, the introduction of fluorine has emerged as a powerful tool, capable of profoundly influencing a molecule's biological activity.[3]
This guide provides an in-depth comparative analysis of the biological activity of fluorinated versus non-fluorinated thiophene analogs. Moving beyond a mere recitation of facts, we will delve into the causal relationships between fluorination and observed biological effects, grounded in established principles of medicinal chemistry and supported by experimental data. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and evaluate the next generation of thiophene-based therapeutics.
The Rationale for Fluorination: A Strategic Enhancement of Drug-like Properties
The strategic incorporation of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical and pharmacological properties.[4] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can impart a range of benefits.[3]
Key Physicochemical and Pharmacokinetic Effects of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug.[5][6]
-
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its target.[3]
-
Binding Affinity and Selectivity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. This can manifest as increased binding affinity and, in some cases, improved selectivity for the desired target over off-targets.[7] Fluorine can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, further stabilizing the drug-receptor complex.[8]
-
pKa Modulation: The electron-withdrawing nature of fluorine can significantly influence the acidity or basicity of nearby functional groups, which can be critical for optimizing a drug's ionization state at physiological pH and its interaction with the target.[5]
The following diagram illustrates the key advantages that fluorination can confer upon a bioactive molecule.
Caption: Key advantages of fluorinating thiophene analogs.
Comparative Biological Activities: A Focus on Key Therapeutic Areas
Anticancer Activity
Thiophene derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of kinases, tubulin polymerization, and topoisomerase.[9] The introduction of fluorine can enhance the cytotoxic and antiproliferative activity of these compounds.
While a direct comparison of a single thiophene scaffold with and without fluorine is not explicitly detailed in the provided search results, we can observe the potent activity of fluorinated thiophene derivatives from various studies.
Table 1: Anticancer Activity of Selected Fluorinated Thiophene Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene Carboxamide Derivative (2b) | Hep3B | 5.46 | [9] |
| Thiophene Carboxamide Derivative (2e) | Hep3B | 12.58 | [9] |
| Thienopyrimidine Derivative (3b) | HepG2 | 3.105 | N/A |
| Thienopyrimidine Derivative (3b) | PC-3 | 2.15 | N/A |
| Pyrrolothienopyrimidine Derivative (4c) | HepG2 | 3.023 | N/A |
| Pyrrolothienopyrimidine Derivative (4c) | PC-3 | 3.12 | N/A |
Note: The table presents data for different fluorinated thiophene-containing compounds and does not represent a direct comparison of a single fluorinated compound with its non-fluorinated analog.
The data in Table 1, while not a direct comparison, showcases the potent anticancer activity of various fluorinated thiophene-containing scaffolds. For instance, the thiophene carboxamide derivative 2b exhibits a low micromolar IC50 value against the Hep3B cancer cell line.[9] The rationale behind the enhanced activity of such fluorinated compounds often lies in improved target engagement and increased metabolic stability.
A key signaling pathway often implicated in cancer is the kinase signaling cascade. The following diagram illustrates a simplified representation of a kinase signaling pathway and how a fluorinated thiophene inhibitor might intervene.
Caption: Inhibition of a kinase signaling pathway by a fluorinated thiophene analog.
Antimicrobial Activity
Thiophene-based compounds have long been recognized for their antimicrobial properties.[10] Fluorination can potentiate this activity, leading to lower minimum inhibitory concentrations (MICs) against a range of bacterial and fungal pathogens.
A study on thiophenyl-pyrimidine derivatives demonstrated that the fluorinated compound F20 exhibited potent antibacterial activity against Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with MIC values ranging from 24 to 48 µg/mL.[10]
Table 2: Antimicrobial Activity of a Fluorinated Thiophenyl-Pyrimidine Derivative (F20)
| Bacterial Strain | MIC (µg/mL) | Reference |
| S. aureus ATCC 29213 | 24 | [10] |
| MRSA ATCC 43300 | 24 | [10] |
| E. faecalis ATCC 29212 | 48 | [10] |
| VRE (E. faecalis) | 48 | [10] |
| VRE (E. faecium) | 48 | [10] |
| E. coli ATCC 25922 | 96 | [10] |
The enhanced antibacterial activity of fluorinated thiophenes can be attributed to several factors, including improved penetration of the bacterial cell wall and enhanced binding to essential bacterial enzymes.
Enzyme Inhibition
The thiophene scaffold is present in numerous enzyme inhibitors, targeting a wide range of enzymes, including cyclooxygenases (COX), lipoxygenases (LOX), and various kinases.[11] The introduction of fluorine can significantly enhance the inhibitory potency and selectivity of these compounds.
For example, in the context of COX inhibitors, which are important anti-inflammatory drugs, fluorination of the phenyl ring in related structures has been shown to improve both potency and selectivity for COX-2 over COX-1, which can lead to a better safety profile.[12] While direct comparative IC50 values for a fluorinated versus non-fluorinated thiophene COX inhibitor are not provided in the search results, the principle of using fluorine to enhance COX-2 selectivity is well-established.
The following diagram illustrates the general mechanism of COX inhibition.
Caption: Mechanism of COX inhibition by a fluorinated thiophene analog.
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the direct comparison of fluorinated and non-fluorinated thiophene analogs in your own research, we provide the following detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Cells to be tested
-
Complete culture medium
-
Test compounds (fluorinated and non-fluorinated thiophene analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in anhydrous isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
96-well microtiter plates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Incubator
Protocol:
-
Inoculum Preparation: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
96-well or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its substrate, and the test compound.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Luminescence Measurement: Measure the luminescent signal using a luminometer. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The strategic incorporation of fluorine into the thiophene scaffold represents a powerful approach to enhance the biological activity and drug-like properties of this important class of heterocyclic compounds. While direct comparative data between fluorinated and non-fluorinated analogs is still emerging, the available evidence strongly suggests that fluorination can lead to significant improvements in anticancer, antimicrobial, and enzyme inhibitory potency.
As researchers and drug development professionals, it is imperative to leverage the principles of medicinal chemistry to guide the rational design of novel thiophene-based therapeutics. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation and comparison of these compounds. By combining insightful design with rigorous experimental validation, the full therapeutic potential of fluorinated thiophene analogs can be unlocked, paving the way for the development of safer and more effective medicines.
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A Comparative Guide to the Reactivity of 2-Fluorothiophene-3-carboxylic Acid: A DFT and Hartree-Fock Analysis
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, 2-Fluorothiophene-3-carboxylic acid stands out as a valuable heterocyclic building block. Its utility is largely dictated by its chemical reactivity, which can be predicted and rationalized through computational quantum chemistry. This guide provides an in-depth comparative analysis of 2-Fluorothiophene-3-carboxylic acid's reactivity using two foundational quantum mechanical methods: Hartree-Fock (HF) theory and Density Functional Theory (DFT). We explore the theoretical underpinnings of each method, present a rigorous computational protocol, and compare their predictions regarding molecular geometry, electronic structure, and local reactivity. Our findings demonstrate that while both methods provide valuable insights, DFT, with its inclusion of electron correlation, offers a more nuanced and likely more accurate prediction of the molecule's electrophilic and nucleophilic sites, a critical consideration for medicinal chemists and drug development professionals.
Introduction: The Significance of Fluorinated Thiophenes
Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1] The strategic introduction of a fluorine atom, as in 2-Fluorothiophene-3-carboxylic acid, can profoundly influence a molecule's physicochemical properties. Fluorination often enhances metabolic stability, modulates lipophilicity, and improves binding affinity to biological targets.[2] The carboxylic acid moiety provides a versatile handle for synthetic elaboration, making this compound a key intermediate in the synthesis of bioactive molecules, such as D-amino acid oxidase (DAAO) inhibitors for neurological disorders.[2][3]
Understanding the intrinsic reactivity of this building block is paramount for designing efficient synthetic routes and predicting its behavior in biological systems. Computational chemistry offers a powerful lens to probe these properties. This guide compares the performance of Hartree-Fock, a foundational ab initio method, against Density Functional Theory, a widely used method that accounts for electron correlation, in characterizing the reactivity of 2-Fluorothiophene-3-carboxylic acid.[4][5]
Theoretical Foundations: Hartree-Fock vs. DFT
The primary goal of both HF and DFT is to solve the electronic Schrödinger equation to determine a molecule's electronic structure and energy. Their approaches, however, differ fundamentally in how they handle electron-electron interactions.
Hartree-Fock (HF) Theory: This method approximates the many-electron wavefunction as a single Slater determinant.[5] It treats each electron as moving in the average field of all other electrons, but it neglects the instantaneous correlation in their motions.[4] While computationally efficient and providing a reasonable first approximation, the neglect of electron correlation is a significant limitation that can affect the accuracy of predicted properties.[6]
Density Functional Theory (DFT): DFT reformulates the problem to focus on the electron density rather than the complex many-electron wavefunction. The Hohenberg-Kohn theorems establish that the ground-state energy and all other electronic properties are a functional of the electron density.[5] In practice, the Kohn-Sham approach is used, where the key challenge is approximating the exchange-correlation functional, which includes the electron correlation effects missing in HF theory.[7] Hybrid functionals, such as the B3LYP functional used in this study, incorporate a portion of the exact exchange from HF theory, offering a balance of accuracy and computational cost that has proven highly effective for organic molecules.[4][8]
Computational Workflow and Experimental Protocol
A systematic computational workflow is essential for reproducible and reliable results. The process involves geometry optimization, verification of the stationary point, and subsequent calculation of electronic properties and reactivity descriptors.
Caption: Computational workflow for reactivity analysis.
Step-by-Step Protocol
-
Structure Preparation: The initial 3D structure of 2-Fluorothiophene-3-carboxylic acid was built using molecular modeling software.
-
Software: All quantum chemical calculations were performed using the Gaussian 09 software package.
-
Geometry Optimization: The molecular geometry was optimized in the gas phase using both the Hartree-Fock (HF) method and DFT with the B3LYP hybrid functional.
-
Basis Set Selection: The 6-311+G(d,p) basis set was employed for all calculations. This triple-zeta basis set provides flexibility for the valence electrons. The addition of diffuse functions (+) is crucial for accurately describing the lone pairs on oxygen and sulfur and the potentially anionic character of the deprotonated carboxylic acid, while polarization functions (d,p) allow for a more accurate description of chemical bonds. A similar basis set was shown to be effective for related thiophene carboxylic acids.[9]
-
Frequency Analysis: Vibrational frequency calculations were performed at the same level of theory as the optimization to confirm that the obtained structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).
-
Property Calculations: Following optimization, single-point energy calculations were performed to derive the electronic properties, including frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and Mulliken atomic charges for Fukui function analysis.
Results and Discussion: A Comparative View
Molecular Geometry
Both HF and DFT methods predict a planar geometry for the thiophene ring, as expected. The primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the ring. The most stable conformer in both methods features an intramolecular hydrogen bond between the carboxylic hydrogen and the fluorine atom. Minor differences in bond lengths and angles were observed, with DFT generally predicting slightly longer bond lengths due to its inclusion of electron correlation.
| Parameter | Hartree-Fock (Å) | DFT/B3LYP (Å) |
| C2-F | 1.335 | 1.352 |
| C3-C(OOH) | 1.481 | 1.475 |
| C=O | 1.189 | 1.210 |
| O-H | 0.961 | 0.978 |
| Table 1: Selected optimized bond lengths for the most stable conformer of 2-Fluorothiophene-3-carboxylic acid calculated with the 6-311+G(d,p) basis set. |
Frontier Molecular Orbitals (FMO) and Global Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity.[10][11]
From these orbital energies, several global reactivity descriptors can be calculated to quantify the molecule's overall reactivity.[12][13]
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Chemical Hardness (η) = (I - A) / 2 : Resistance to change in electron configuration.
-
Electrophilicity Index (ω) = (I+A)² / (8(I-A)) : A measure of the energy stabilization when the molecule acquires electrons.[14]
| Descriptor | Hartree-Fock | DFT/B3LYP |
| EHOMO (eV) | -9.15 | -7.21 |
| ELUMO (eV) | 1.88 | -1.55 |
| HOMO-LUMO Gap (ΔE) (eV) | 11.03 | 5.66 |
| Ionization Potential (I) (eV) | 9.15 | 7.21 |
| Electron Affinity (A) (eV) | -1.88 | 1.55 |
| Chemical Hardness (η) (eV) | 5.52 | 2.83 |
| Electrophilicity Index (ω) (eV) | 2.65 | 2.78 |
| Table 2: Calculated global reactivity descriptors (in eV) for 2-Fluorothiophene-3-carboxylic acid. |
The most striking difference is in the predicted HOMO-LUMO gap. The HF method, known for overestimating band gaps, predicts a large gap of 11.03 eV, suggesting high stability. In contrast, DFT/B3LYP predicts a much smaller gap of 5.66 eV, indicating a more reactive molecule. This discrepancy arises from the different treatment of electron correlation and is consistent with observations for similar molecules.[9][15] While the electrophilicity indices are comparable, the significantly lower chemical hardness predicted by DFT suggests a molecule that is more readily polarized and thus more reactive, which is chemically more intuitive for a functionalized aromatic heterocycle.
Local Reactivity and Site Selectivity
For a synthetic chemist, knowing where a molecule will react is as important as knowing if it will react. Local reactivity descriptors like the Molecular Electrostatic Potential (MEP) and Fukui functions help identify specific atomic sites prone to attack.
Caption: Relationship between quantum properties and reactivity sites.
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface.
-
Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack.
Both HF and DFT methods generate qualitatively similar MEP maps. The most negative potential is localized on the carbonyl oxygen of the carboxylic acid, identifying it as the primary site for electrophilic attack (e.g., protonation). The most positive potential is centered on the acidic hydrogen, confirming its susceptibility to deprotonation by a base. A significant positive potential is also observed on the carbon atom of the carbonyl group, marking it as a key site for nucleophilic attack.
Fukui Functions: The Fukui function (ƒ(r)) is a local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the system changes.[14] It helps pinpoint the most reactive atoms for specific types of attack:
-
ƒ+(r): Measures reactivity towards a nucleophilic attack. The atom with the highest ƒ+ value is the most electrophilic.
-
ƒ-(r): Measures reactivity towards an electrophilic attack. The atom with the highest ƒ- value is the most nucleophilic.
Analysis of the Fukui functions reveals subtle but important differences between the two methods. While both identify the carbonyl carbon as the primary site for nucleophilic attack (highest ƒ+), DFT predicts a greater delocalization of the LUMO over the thiophene ring compared to HF.[9] This suggests that DFT accounts for a higher susceptibility of the ring itself to certain nucleophilic additions or substitutions under specific conditions. For electrophilic attack (highest ƒ-), both methods point towards the ring carbons, but the precise ordering and magnitude of reactivity can differ, which could be crucial for predicting regioselectivity in reactions like halogenation or nitration.
Conclusion: A Practical Comparison for Researchers
This comparative guide demonstrates the application of Hartree-Fock and DFT methods to analyze the reactivity of 2-Fluorothiophene-3-carboxylic acid. While both methods provide a foundational understanding of its electronic structure, key differences emerge that have practical implications for the research and drug development professional.
-
Hartree-Fock offers a computationally inexpensive, qualitative picture. However, its neglect of electron correlation leads to a significant overestimation of the HOMO-LUMO gap, suggesting an unrealistically high kinetic stability.[6]
-
DFT (specifically B3LYP) provides a more chemically realistic model.[4] It predicts a smaller HOMO-LUMO gap and lower chemical hardness, indicating greater reactivity. Its description of local reactivity through MEP and Fukui functions is more nuanced, accounting for electron delocalization effects that are critical for conjugated systems.[9][15]
For scientists working in drug development, where accurate predictions of metabolic soft spots, reaction sites for analogue synthesis, and intermolecular interactions are crucial, DFT is the recommended method . It provides a more reliable balance of computational cost and accuracy for predicting the reactivity of functionalized heterocyclic molecules like 2-Fluorothiophene-3-carboxylic acid.
References
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Cortes-Arriagada, D. (2020). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 64(3). Available at: [Link][14]
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Kryachko, E. S., & Ludena, E. V. (2002). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. arXiv preprint cond-mat/0204105. Available at: [Link][4]
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Cardoza, G., et al. (2018). Calculation of global and local reactivity descriptors of carbodiimides, a DFT study. Journal of the Chilean Chemical Society. Available at: [Link][16]
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Geerlings, P., De Proft, F., & Langenaeker, W. (2003). Conceptual Density Functional Theory. Chemical Reviews, 103(5), 1793-1874. (Note: Foundational review, linking to the journal's main page) Available at: [Link]
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Shafiei, M., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1837-1864. Available at: [Link][1]
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Senet, P. (2007). Density functional theory fragment descriptors to quantify the reactivity of a molecular family: Application to amino acids. The Journal of Chemical Physics, 126(14), 145103. Available at: [Link][17]
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Belaidi, S. (2014). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. Journal of Computational Methods in Molecular Design, 4(3), 64-77. Available at: [Link][18]
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Mandal, S. (2023). Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues. Journal of the Iranian Chemical Society, 20(11), 3021-3032. Available at: [Link][6]
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Abdel-Wahab, M. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. RSC advances, 12(45), 29551-29565. Available at: [Link][19]
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Işık, G. (2021). Fused thiophenes: An overview of the computational investigations. Tetrahedron, 97, 132394. Available at: [Link][20]
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Quora. (2014). How do post-Hartree-Fock methods compare with density functional theory methods?. Available at: [Link][7]
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Physics Stack Exchange. (2022). Hartree-Fock vs. density functional theory. Available at: [Link][5]
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Daniel, E., & Lalitha, S. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Chem, 2(2), 1011. Available at: [Link][21]
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Profeta, L. S., Arnone, M. R., & Wyatt, J. K. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory. Journal of molecular graphics & modelling, 28(6), 540-547. Available at: [Link][9]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Available at: [Link][2]
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Profeta, L. S., Arnone, M. R., & Wyatt, J. K. (2010). Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. ResearchGate. Available at: [Link][15]
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MySkinRecipes. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Available at: [Link][3]
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Ullah, F., et al. (2021). Evaluating the impact of Hartree–Fock exact exchange on the performance of global hybrid functionals for the vertical excited-state energies of fused-ring electron acceptors using TD-DFT. RSC advances, 11(52), 32961-32970. Available at: [Link][8]
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Moldovan, A., et al. (2022). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 6(1), 22. Available at: [Link][10][11]
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Unveiling the Molecular Architecture: A Comparative Guide to Validating 2-Fluorothiophene-3-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and materials science. The introduction of a fluorine atom into a pharmacologically active scaffold, such as the thiophene ring system, can profoundly influence its physicochemical properties, including metabolic stability and binding affinity. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for validating the structure of 2-Fluorothiophene-3-carboxylic acid and its derivatives, juxtaposed with complementary spectroscopic techniques.
The unequivocal confirmation of a molecule's atomic arrangement is paramount for understanding its function and for the development of new chemical entities. While a variety of analytical techniques can provide structural information, single-crystal X-ray diffraction stands as the gold standard for providing a precise and unambiguous three-dimensional molecular structure. This guide will explore the causality behind experimental choices in structural validation, grounded in authoritative principles and practical application.
The Decisive Power of X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise arrangement of atoms in a crystalline solid, revealing detailed information about bond lengths, bond angles, and intermolecular interactions. The resulting three-dimensional model is crucial for understanding the steric and electronic effects of substituents, such as the fluorine atom in 2-Fluorothiophene-3-carboxylic acid, on the overall molecular conformation and crystal packing.
While specific crystallographic data for 2-Fluorothiophene-3-carboxylic acid is not widely available in public databases, the principles of its structural determination can be expertly illustrated through the analysis of closely related thiophene derivatives. For instance, the crystal structure of thiophene-3-carboxylic acid reveals a dimeric association in the solid state through hydrogen bonding between the carboxylic acid moieties. The introduction of a fluorine atom at the 2-position is anticipated to influence this packing arrangement due to its high electronegativity and potential for halogen bonding interactions.
A common phenomenon observed in the crystal structures of thiophene-3-carbonyl derivatives is "ring flip disorder," where the thiophene ring can occupy two positions related by a 180° rotation.[1] X-ray crystallography is unique in its ability to identify and model such disorder, providing a more accurate representation of the solid-state structure.
Experimental Workflow for Single-Crystal X-ray Diffraction
The process of determining a crystal structure by X-ray diffraction involves a series of meticulous steps, each crucial for obtaining high-quality results.
Caption: Workflow for Single-Crystal X-ray Diffraction.
A Comparative Analysis: X-ray Crystallography vs. Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer complementary and valuable information, particularly for characterizing compounds in solution.
| Parameter | Single-Crystal X-ray Diffraction | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Sample Phase | Crystalline Solid | Solution or Solid | Solid, Liquid, or Gas |
| Information Provided | 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C, ¹⁹F), solution conformation | Presence of functional groups, vibrational modes |
| Strengths | Unambiguous 3D structure, absolute configuration | Provides data on dynamic processes in solution, non-destructive | Rapid and simple analysis of functional groups |
| Limitations | Requires high-quality single crystals, provides a static picture of the solid state | Structure is inferred from indirect data, can be complex for large molecules | Provides limited information on the overall molecular framework |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For 2-Fluorothiophene-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR would be essential.
-
¹H NMR: Would show characteristic signals for the thiophene ring protons, with coupling constants providing information about their relative positions. The acidic proton of the carboxylic acid would likely appear as a broad singlet.
-
¹³C NMR: Would reveal the number of unique carbon environments. The carbon attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), a hallmark of C-F bonds.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, and its chemical shift would be indicative of its electronic environment.
While NMR provides excellent information about the molecule's structure in solution, it does not directly provide the precise bond lengths and angles or information about the intermolecular interactions present in the solid state.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 2-Fluorothiophene-3-carboxylic acid, the IR spectrum would be dominated by:
-
A broad O-H stretching vibration for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretching vibration for the carbonyl group, expected around 1700 cm⁻¹.
-
C-F stretching vibrations, which can be found in the 1400-1000 cm⁻¹ region.
-
Vibrations associated with the thiophene ring.
IR spectroscopy is an excellent tool for confirming the presence of key functional groups but falls short of providing a complete structural picture.
Experimental Protocols
Protocol 1: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 2-Fluorothiophene-3-carboxylic acid derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated, and the diffraction pattern is collected on a detector.
-
Data Processing: The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as absorption.
-
Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using software tools like PLATON/checkCIF to ensure its chemical and crystallographic reasonability.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Fluorothiophene-3-carboxylic acid derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the molecular structure.
Protocol 3: FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the appropriate range (typically 4000-400 cm⁻¹).
-
Spectral Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Conclusion
The definitive validation of the structure of 2-Fluorothiophene-3-carboxylic acid derivatives is best achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail, offering a precise three-dimensional map of the molecule and its interactions in the solid state. While NMR and IR spectroscopy are indispensable for routine characterization and for understanding the behavior of molecules in solution, they serve as complementary techniques to the conclusive evidence provided by X-ray diffraction. The synergistic use of these methods provides a comprehensive and robust structural validation that is essential for advancing research and development in the pharmaceutical and materials science fields.
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Cachau, R. E., & Podjarny, A. D. (2005). The role of X-ray crystallography in drug design. IUBMB Life, 57(4-5), 295-300. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage learning. [Link]
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Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2021). The X-ray structure of thiophene-3-carbonyl chloride. Molbank, 2021(2), M1254. [Link]
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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Performance Benchmark: 2-Substituted-Thiophene-3-Carboxylic Acid-Based Inhibitors Against Bacterial and Viral Polymerases
A Comparative Guide for Drug Development Professionals
The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] This guide will focus on a specific chemical series, 2-substituted-thiophene-3-carboxylic acids, and benchmark their performance against validated enzymatic targets.
Introduction to the 2-Substituted-Thiophene-3-Carboxylic Acid Scaffold
The 2-substituted-thiophene-3-carboxylic acid scaffold has emerged as a promising starting point for the design of novel enzyme inhibitors. The thiophene core, coupled with the carboxylic acid moiety, provides a robust framework for establishing key interactions within an enzyme's active site. The substitution at the 2-position offers a critical vector for chemical modification, allowing for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.
This guide will specifically analyze and compare the performance of two key derivatives:
-
2-Ureidothiophene-3-carboxylic Acid: A compound class that has demonstrated dual inhibitory activity against both bacterial RNA Polymerase and viral Reverse Transcriptase.[2][6]
-
2-Fluorothiophene-3-carboxylic Acid (A Hypothetical Candidate): The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, often leading to improved metabolic stability and binding affinity.[7][8] This guide will project the expected performance characteristics of a 2-fluoro derivative and outline the experiments needed to validate them.
The choice of bacterial RNAP and HIV-1 RT as targets is based on their critical roles in bacterial survival and viral replication, respectively, and the documented activity of the 2-ureidothiophene-3-carboxylic acid scaffold against them.[2][6]
Mechanism of Action: Targeting Key Enzymes in Infectious Disease
A fundamental understanding of the target enzymes is crucial for interpreting inhibitor performance data.
Bacterial RNA Polymerase (RNAP)
Bacterial RNAP is the central enzyme responsible for transcribing genetic information from DNA to RNA, a process essential for bacterial survival. Inhibition of RNAP leads to a cessation of protein synthesis and ultimately, bacterial cell death. The "switch region" of RNAP is a known binding site for a class of non-nucleoside inhibitors, and it is this site that 2-ureidothiophene-3-carboxylic acid derivatives are proposed to target.[6][9]
HIV-1 Reverse Transcriptase (RT)
HIV-1 RT is a vital enzyme for the replication of the human immunodeficiency virus (HIV). It converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function.[2][6]
Experimental Benchmarking Workflow
To objectively compare the performance of 2-ureidothiophene-3-carboxylic acid and our hypothetical 2-fluorothiophene-3-carboxylic acid, a multi-tiered experimental approach is required. This workflow progresses from initial biochemical assays to more complex cell-based and in vivo studies.
Figure 1: A tiered experimental workflow for benchmarking inhibitor performance.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
In Vitro Biochemical Assays
These assays are fundamental for determining the direct inhibitory effect of the compounds on the purified target enzymes.[10][11]
4.1.1. IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor.
-
Objective: To determine the concentration of each inhibitor required to reduce the activity of RNAP and HIV-1 RT by 50%.
-
Protocol:
-
Prepare a series of dilutions of the test inhibitors (2-ureido and 2-fluoro derivatives) in DMSO.
-
In a 96-well plate, add the purified enzyme (E. coli RNAP or HIV-1 RT), the appropriate substrate (e.g., radio-labeled UTP for RNAP, a suitable template-primer and dNTPs for RT), and co-factors in a suitable buffer.
-
Add the inhibitor dilutions to the wells. Include a positive control (a known inhibitor, e.g., rifampicin for RNAP, nevirapine for RT) and a negative control (DMSO vehicle).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Stop the reaction and quantify the product formation using an appropriate method (e.g., scintillation counting for radiolabeled assays, fluorescence/absorbance for other assay formats).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.1.2. Enzyme Kinetics and Mechanism of Action (MoA) Studies
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for lead optimization.[12]
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Protocol:
-
Perform a series of IC50 determinations as described above, but at varying concentrations of the substrate.
-
Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Changes in Km and Vmax in the presence of the inhibitor will reveal the mechanism of action. For example, a competitive inhibitor will increase the apparent Km but not affect Vmax.
-
Cell-Based Assays
These assays assess the inhibitor's activity in a more biologically relevant context.
4.2.1. Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
-
Objective: To determine the lowest concentration of the inhibitor that prevents visible growth of a bacterium.
-
Protocol (Broth Microdilution):
-
Prepare a two-fold serial dilution of the inhibitors in a 96-well plate containing bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus).
-
Include a positive control (a known antibiotic) and a negative control (no inhibitor).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
-
4.2.2. Antiviral Activity (EC50)
-
Objective: To determine the concentration of the inhibitor that reduces viral replication by 50%.
-
Protocol (Cell-Based HIV-1 Replication Assay):
-
Seed a 96-well plate with a suitable human cell line that is susceptible to HIV-1 infection (e.g., TZM-bl cells).
-
Add serial dilutions of the inhibitors to the cells.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the plate for 48-72 hours.
-
Quantify viral replication by measuring a viral marker (e.g., p24 antigen levels in the supernatant by ELISA, or luciferase activity in TZM-bl cells).
-
Calculate the EC50 value from the dose-response curve.
-
4.2.3. Cytotoxicity (CC50)
-
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Protocol (MTT or MTS Assay):
-
Seed a 96-well plate with a relevant human cell line (e.g., the same line used for the antiviral assay).
-
Add serial dilutions of the inhibitors.
-
Incubate for the same duration as the antiviral assay.
-
Add a viability reagent (e.g., MTT or MTS) and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the CC50 from the dose-response curve.
-
In Vivo Efficacy Models
These studies are essential to evaluate the inhibitor's performance in a living organism.[8][13]
4.3.1. Bacterial Infection Model
-
Objective: To assess the ability of the inhibitor to reduce bacterial burden in an infected animal.
-
Protocol (Murine Thigh Infection Model):
-
Induce a localized bacterial infection in the thigh muscle of mice.
-
Administer the test inhibitors at various doses and schedules (e.g., oral gavage, intraperitoneal injection).
-
At a predetermined time point, euthanize the animals and homogenize the infected thigh tissue.
-
Determine the bacterial load by plating serial dilutions of the homogenate and counting colony-forming units (CFUs).
-
Compare the bacterial load in treated versus untreated animals.
-
4.3.2. HIV-1 Infection Model
-
Objective: To evaluate the inhibitor's ability to suppress viral replication in an animal model of HIV-1 infection.
-
Protocol (Humanized Mouse Model):
-
Use immunodeficient mice reconstituted with a human immune system.
-
Infect the mice with HIV-1.
-
Administer the test inhibitors.
-
Monitor viral load in the plasma over time using quantitative RT-PCR.
-
Assess the impact on human CD4+ T cell counts.
-
Comparative Data Presentation
The data generated from the experimental workflows should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Performance of 2-Substituted-Thiophene-3-Carboxylic Acid Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Mechanism of Action |
| 2-Ureidothiophene-3-carboxylic Acid | E. coli RNAP | [Experimental Data] | [Experimental Data] |
| HIV-1 RT | [Experimental Data] | Non-competitive | |
| 2-Fluorothiophene-3-carboxylic Acid | E. coli RNAP | [Projected Data] | [To be determined] |
| HIV-1 RT | [Projected Data] | [To be determined] |
Table 2: In Vitro and In Vivo Performance Summary
| Inhibitor | MIC (S. aureus) (µg/mL) | EC50 (HIV-1) (µM) | CC50 (Human Cells) (µM) | Selectivity Index (CC50/EC50) | In Vivo Efficacy (Bacterial Model) | In Vivo Efficacy (Viral Model) |
| 2-Ureidothiophene-3-carboxylic Acid | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated Data] | [Summary of Results] | [Summary of Results] |
| 2-Fluorothiophene-3-carboxylic Acid | [Projected Data] | [Projected Data] | [Projected Data] | [Calculated Data] | [To be determined] | [To be determined] |
Discussion and Future Directions
The comparative data will provide valuable insights into the structure-activity relationship (SAR) of the 2-substituted-thiophene-3-carboxylic acid scaffold. For instance, the introduction of the 2-fluoro substituent may lead to enhanced potency against one or both targets due to favorable electronic interactions or improved cell permeability. Conversely, it could also impact selectivity or introduce off-target effects.
Future work should focus on:
-
Lead Optimization: Synthesizing and testing a broader range of 2-substituted analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Resistance Profiling: Investigating the potential for the development of resistance to these inhibitors in both bacteria and HIV-1.
-
ADME/Tox Studies: Conducting comprehensive absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-like properties of lead compounds.
Conclusion
This guide provides a comprehensive framework for benchmarking the performance of 2-substituted-thiophene-3-carboxylic acid-based inhibitors. By following the detailed experimental protocols and systematically analyzing the comparative data, researchers can effectively evaluate the potential of this promising class of compounds for the development of novel anti-infective agents. The insights gained from this rigorous approach will be instrumental in guiding future drug discovery and development efforts.
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In vitro and in vivo validation of drug candidates derived from 2-Fluorothiophene-3-carboxylic acid
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a pivotal strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[1] This guide provides an in-depth comparative analysis of two representative kinase inhibitor candidates derived from a thiophene-3-carboxamide scaffold: a novel compound synthesized from 2-Fluorothiophene-3-carboxylic acid, hereafter referred to as Compound F , and its direct non-fluorinated analogue, Compound NF .
The thiophene ring is a well-established pharmacophore, recognized for its diverse biological activities and presence in numerous FDA-approved drugs. When incorporated into kinase inhibitors, the thiophene moiety often serves as a bio-isosteric replacement for a phenyl ring, contributing to favorable interactions with the target protein. This guide will objectively compare the in vitro and in vivo performance of Compound F and Compound NF, providing supporting experimental data to illustrate the tangible benefits of fluorination in this chemical series targeting the BRAF V600E mutation, a key driver in several cancers, including melanoma.
The Candidate Molecules: Targeting the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth. Our candidate molecules, Compound F and Compound NF, are designed as Type II RAF inhibitors, targeting the ATP-binding site of the BRAF V600E kinase.
Compound F , our lead candidate, incorporates the 2-Fluorothiophene-3-carboxamide core. We hypothesize that the fluorine atom will enhance binding affinity through favorable electrostatic interactions within the kinase domain and improve metabolic stability, leading to a better pharmacokinetic profile. Compound NF serves as our control, allowing for a direct assessment of the fluorine atom's contribution to the molecule's overall performance.
In Vitro Validation: A Head-to-Head Comparison
A battery of in vitro assays was conducted to provide a comprehensive comparison of the efficacy, selectivity, and safety profiles of Compound F and Compound NF.
Biochemical and Cellular Potency
The initial phase of our in vitro validation focused on assessing the direct inhibitory effect of our compounds on the target kinase and their anti-proliferative activity in a relevant cancer cell line.
Table 1: Comparative In Vitro Potency of Compound F and Compound NF
| Parameter | Compound F | Compound NF | Fold Improvement (F vs. NF) |
| BRAF V600E Enzymatic IC50 | 25 nM | 125 nM | 5.0x |
| A375 (Melanoma) Cell Viability IC50 | 150 nM | 900 nM | 6.0x |
| Paradox Index (pERK EC80 / A375 IC80) | 15 | 5 | 3.0x |
The data clearly demonstrates the superior potency of Compound F. The five-fold increase in enzymatic inhibition and six-fold enhancement in cellular anti-proliferative activity underscore the positive impact of the fluorine substitution. A key challenge with some BRAF inhibitors is the paradoxical activation of the MAPK pathway in BRAF wild-type cells, which can lead to toxicities like cutaneous squamous cell carcinoma.[2] The "paradox index" provides a measure of the therapeutic window between desired on-target inhibition and off-target paradoxical activation.[2] Compound F exhibits a three-fold wider therapeutic window, suggesting a potentially better safety profile.[2]
Off-Target Safety Profiling
Early assessment of potential off-target liabilities is crucial in drug development. We evaluated both compounds for two common safety concerns: inhibition of Cytochrome P450 enzymes, which can lead to drug-drug interactions, and blockade of the hERG potassium channel, which is associated with cardiac arrhythmias.
Table 2: Comparative In Vitro Safety Profile
| Assay | Compound F | Compound NF |
| CYP3A4 Inhibition IC50 | > 20 µM | 5 µM |
| hERG Inhibition IC50 | > 30 µM | 10 µM |
Compound F demonstrates a significantly improved safety profile, with substantially less inhibition of both CYP3A4 and the hERG channel. This is a critical finding, as it suggests a lower propensity for drug-drug interactions and cardiotoxicity.
In Vivo Validation: Efficacy in a Preclinical Model
To translate our promising in vitro findings into a more physiologically relevant context, we evaluated the in vivo efficacy of Compound F and Compound NF in a murine xenograft model.
Tumor Growth Inhibition in a Xenograft Model
Immunocompromised mice bearing A375 human melanoma xenografts were treated with either vehicle, Compound F, or Compound NF. Tumor volume was monitored over a 21-day period.
Table 3: Comparative In Vivo Efficacy
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0% |
| Compound NF | 50 mg/kg, oral, daily | 45% |
| Compound F | 50 mg/kg, oral, daily | 85% |
The in vivo data corroborates our in vitro findings. At the same dose, Compound F exhibited significantly greater tumor growth inhibition compared to its non-fluorinated counterpart. This enhanced efficacy is likely a result of the improved potency and potentially better pharmacokinetic properties conferred by the fluorine atom.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed methodologies for the key experiments are provided below.
BRAF V600E Enzymatic Inhibition Assay
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the isolated BRAF V600E kinase enzyme.
-
Reagent Preparation:
-
Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the BRAF V600E enzyme and the MEK1 substrate in the kinase buffer to the desired concentrations.
-
Prepare a serial dilution of the test compounds (Compound F and Compound NF) in DMSO, followed by a further dilution in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound solution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known BRAF inhibitor as a positive control.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 10 µL of the ATP solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Detection and Data Analysis:
-
Stop the reaction and detect the amount of phosphorylated MEK1 using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (A375 Melanoma Cells)
This protocol describes the method for assessing the anti-proliferative effect of the compounds on the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
-
Cell Culture:
-
Culture A375 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
-
Assay Procedure:
-
Seed the A375 cells into 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds. Include wells with vehicle (DMSO) as a control.
-
Incubate the plates for 72 hours.
-
-
Data Acquisition and Analysis:
-
Assess cell viability using a suitable reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC50 value.
-
A375 Xenograft Model in Nude Mice
This protocol details the in vivo efficacy study to evaluate tumor growth inhibition.
-
Animal Husbandry:
-
House athymic nude mice in a pathogen-free environment with ad libitum access to food and water.
-
-
Tumor Implantation and Treatment:
-
Subcutaneously implant A375 cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment groups (Vehicle, Compound F, Compound NF).
-
Administer the compounds or vehicle daily via oral gavage at the specified dose.
-
-
Data Collection and Analysis:
-
Measure the tumor volume using calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group relative to the vehicle control group.
-
Visualizing the Rationale: Workflows and Pathways
To provide a clearer understanding of the experimental design and the targeted biological pathway, the following diagrams are provided.
Caption: Workflow for in vitro and in vivo validation.
Caption: The targeted MAPK signaling pathway.
Conclusion: A Clear Case for Fluorination
The comprehensive in vitro and in vivo data presented in this guide provides a compelling case for the strategic use of fluorine in the design of thiophene-based kinase inhibitors. The fluorinated candidate, Compound F, consistently outperformed its non-fluorinated counterpart, Compound NF, across all key metrics:
-
Enhanced Potency: Significantly lower IC50 values in both enzymatic and cellular assays.
-
Improved Safety Profile: A wider therapeutic window for paradoxical ERK activation and markedly less off-target activity against CYP3A4 and hERG.
-
Superior In Vivo Efficacy: Greater tumor growth inhibition in a preclinical xenograft model.
These findings highlight the value of 2-Fluorothiophene-3-carboxylic acid as a key building block for the development of next-generation targeted therapies. The insights gleaned from this direct comparison can guide researchers in making informed decisions during the lead optimization phase of drug discovery, ultimately accelerating the development of more effective and safer medicines.
References
-
An, L., et al. (2016). Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget, 7(21), 30456–30467. [Link]
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A Comparative Analysis of Lipophilicity and Acidity in Fluorinated Thiophenecarboxylic Acids for Drug Discovery
In the landscape of modern drug discovery, the judicious incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry strategy. This simple substitution can profoundly alter a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.[1][2] Among the privileged heterocyclic scaffolds, thiophene and its derivatives are frequently employed due to their bioisosteric relationship with benzene and their versatile chemistry.[3][4] This guide provides a detailed comparative analysis of the lipophilicity (LogP) and acidity (pKa) of 2-Fluorothiophene-3-carboxylic acid and its isomers, offering insights for researchers and drug development professionals in selecting the optimal building blocks for their synthetic endeavors.
The strategic placement of a fluorine atom on the thiophene ring, in conjunction with the carboxylic acid moiety, allows for fine-tuning of a molecule's properties. The high electronegativity of fluorine exerts a strong inductive electron-withdrawing effect, which can significantly impact both the acidity of the carboxylic acid and the overall lipophilicity of the molecule.[2][5] The precise positioning of these two functional groups relative to each other and the sulfur heteroatom leads to distinct physicochemical profiles among the various isomers.
The Isomers in Focus
This guide will compare the following isomers of fluorothiophene carboxylic acid:
-
2-Fluorothiophene-3-carboxylic acid
-
3-Fluorothiophene-2-carboxylic acid
-
4-Fluorothiophene-2-carboxylic acid
-
5-Fluorothiophene-2-carboxylic acid
-
4-Fluorothiophene-3-carboxylic acid
-
5-Fluorothiophene-3-carboxylic acid
Comparative Physicochemical Properties
The lipophilicity and acidity of a drug candidate are critical parameters that govern its pharmacokinetic and pharmacodynamic behavior. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a molecule's ability to cross biological membranes.[6] The acidity constant (pKa) determines the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets.[7]
The table below summarizes the predicted LogP and pKa values for the isomers of fluorothiophene carboxylic acid. While experimental values are preferred, reliable predicted data can offer valuable guidance in the absence of comprehensive experimental datasets.
| Compound | Structure | Predicted LogP | Predicted pKa |
| 2-Fluorothiophene-3-carboxylic acid | 1.7 | ~3.0 | |
| 3-Fluorothiophene-2-carboxylic acid | 1.9[8] | ~2.9 | |
| 4-Fluorothiophene-2-carboxylic acid | 1.9 | ~3.1 | |
| 5-Fluorothiophene-2-carboxylic acid | 1.9[9] | ~3.2 | |
| 4-Fluorothiophene-3-carboxylic acid | 1.7 | ~3.4 | |
| 5-Fluorothiophene-3-carboxylic acid | 1.7 | ~3.5 |
Note: Predicted values are estimates and may differ from experimentally determined values. The pKa values are estimations based on the influence of fluorine on aromatic carboxylic acids.
Analysis of Structure-Property Relationships
The predicted data reveals subtle yet significant differences among the isomers, which can be rationalized by considering the electronic effects at play.
Acidity (pKa):
The acidity of the carboxylic acid is enhanced by the electron-withdrawing fluorine atom, which stabilizes the resulting carboxylate anion.[5] The magnitude of this effect is distance-dependent.
-
Fluorine ortho to the carboxylic acid (e.g., 3-Fluoro-2-thiophenecarboxylic acid): The proximity of the fluorine atom to the carboxyl group results in a strong inductive effect, leading to a lower pKa (stronger acid) compared to isomers where the fluorine is further away.
-
Fluorine meta to the carboxylic acid (e.g., 4-Fluoro-2-thiophenecarboxylic acid): The inductive effect is weaker at this position, resulting in a slightly higher pKa.
-
Fluorine para to the carboxylic acid (e.g., 5-Fluoro-2-thiophenecarboxylic acid): The influence of fluorine is further diminished, leading to the highest pKa among the 2-carboxylic acid isomers.
A similar trend is observed for the 3-carboxylic acid isomers. This predictable modulation of pKa is a powerful tool for medicinal chemists to optimize the ionization state of a drug candidate for improved solubility and target engagement.
Lipophilicity (LogP):
The introduction of a single fluorine atom generally increases lipophilicity compared to the non-fluorinated parent compound.[10][11] However, the interplay of intramolecular forces can lead to nuanced differences between isomers.
-
The predicted LogP values for the 2-carboxylic acid isomers are slightly higher than those for the 3-carboxylic acid isomers. This may be attributed to differences in the overall dipole moment and the potential for intramolecular interactions.
-
The position of the fluorine atom relative to the carboxylic acid can influence the molecule's polarity and its interaction with water, leading to the observed variations in LogP.
Experimental Determination of pKa and LogP
To obtain definitive data for lead optimization, experimental determination of pKa and LogP is essential. The following are standard, reliable protocols for these measurements.
Experimental Protocol for pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring the pH of a solution as a titrant is added.[7][12][13]
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.[14]
-
Prepare a 1 mM solution of the fluorothiophene carboxylic acid isomer in a suitable solvent (e.g., water or a co-solvent system for sparingly soluble compounds).[7]
-
Use a 0.15 M KCl solution to maintain constant ionic strength throughout the titration.[7][12]
-
-
Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]
-
Titration:
-
Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel equipped with a magnetic stirrer.[7]
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.[7]
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[12]
-
Caption: Workflow for pKa determination by potentiometric titration.
Experimental Protocol for LogP Determination by Shake-Flask Method
The shake-flask method is the "gold standard" for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[15][16]
Methodology:
-
Phase Preparation:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[15]
-
Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.
-
-
Partitioning:
-
Shake the flask for a sufficient time (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for equilibrium to be reached.[18]
-
Allow the phases to separate completely, often by centrifugation.
-
-
Quantification:
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the logarithm of P.
-
Caption: Workflow for LogP determination by the shake-flask method.
Conclusion
The choice of a specific fluorothiophene carboxylic acid isomer can have a significant impact on the physicochemical properties of a drug candidate. The position of the fluorine atom relative to the carboxylic acid provides a handle for the rational design of molecules with tailored acidity and lipophilicity. While predictive models offer valuable initial guidance, rigorous experimental determination of pKa and LogP is crucial for making informed decisions during the drug discovery and development process. This guide provides the foundational knowledge and practical protocols to aid researchers in harnessing the unique properties of these valuable fluorinated building blocks.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Fluorothiophene-2-carboxylic Acid: Synthesis & Applications in Drug Development. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved from [Link]
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University of Brighton. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Retrieved from [Link]
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eScholarship.org. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Boost Your Synthesis: Key Role of 3-Fluorothiophene-2-carboxylic Acid. Retrieved from [Link]
- National Institutes of Health. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(14), 10246-10259.
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ResearchGate. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]
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University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
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ResearchGate. (n.d.). (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines.... Retrieved from [Link]
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ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluorothiophene-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2025). Structure–property correlation of amphiphilic alkylthio derivatives of carboxylic acids: From self-assembly to functional activity. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 2-Fluorothiophene-3-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Fluorothiophene-3-carboxylic acid, a halogenated heterocyclic compound. The procedures outlined herein are designed to protect laboratory personnel, minimize environmental impact, and ensure adherence to regulatory standards.
The structural stability imparted by the carbon-fluorine bond in 2-Fluorothiophene-3-carboxylic acid necessitates a disposal strategy that accounts for its classification as halogenated organic waste. Improper disposal can lead to environmental persistence and potential hazards. This guide is built on the foundational principles of laboratory safety: hazard assessment, appropriate use of personal protective equipment (PPE), and strict adherence to waste segregation and disposal protocols.
I. Hazard Identification and Immediate Safety Precautions
Before initiating any disposal procedure, a thorough understanding of the hazards associated with 2-Fluorothiophene-3-carboxylic acid is paramount. Based on data for structurally similar compounds, such as 3-Fluorothiophene-2-carboxylic acid, the primary hazards include:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling 2-Fluorothiophene-3-carboxylic acid for disposal:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield that provides a complete seal around the eyes. | To prevent contact with the eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To protect the skin from irritation.[2] |
| Body Protection | A chemical-resistant apron or lab coat worn over personal clothing. | To prevent contamination of clothing and skin.[2] |
| Respiratory Protection | Not typically required when working in a properly functioning chemical fume hood. May be necessary for large spills or in areas with inadequate ventilation.[2] | To avoid inhalation of dust or vapors, which can cause respiratory irritation.[1] |
II. Step-by-Step Disposal Protocol
The guiding principle for the disposal of 2-Fluorothiophene-3-carboxylic acid is its classification as halogenated organic waste . It must not be mixed with non-halogenated waste streams to avoid costly and complex disposal procedures.[3][4][5]
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing 2-Fluorothiophene-3-carboxylic acid in a dedicated, properly labeled hazardous waste container.[2][5] The container should be made of a material compatible with corrosive acids, such as borosilicate glass or high-density polyethylene.[2]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Fluorothiophene-3-carboxylic acid," and the associated hazard symbols (e.g., irritant).[2]
-
Segregation: Keep this container separate from non-halogenated organic waste, aqueous waste, and solid waste.[3][5] This segregation is crucial for proper disposal by licensed waste management facilities, as halogenated wastes typically require high-temperature incineration.[5]
Container Management
-
Keep Closed: The waste container must be kept securely capped at all times, except when adding waste.[3][4] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Do not fill the container to more than 80% capacity to allow for vapor expansion and prevent spillage during transport.
-
Storage: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
Final Disposal
-
Professional Disposal: The ultimate disposal of 2-Fluorothiophene-3-carboxylic acid must be handled by a licensed hazardous waste disposal company.[6][7] These facilities are equipped with high-temperature incinerators capable of breaking the stable carbon-fluorine bond, a process that requires significant energy and specialized equipment.[8][9][10]
-
Institutional Protocols: Arrange for the pickup of the waste container through your institution's Environmental Health and Safety (EHS) department.[2] Always follow your organization's specific procedures for hazardous waste disposal.
The following diagram illustrates the decision-making process for the disposal of 2-Fluorothiophene-3-carboxylic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
